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Core Science & Biosynthesis

Foundational

1-(4-Ethylphenyl)cyclopentan-1-amine chemical structure and properties

Topic: 1-(4-Ethylphenyl)cyclopentan-1-amine: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Ethylphenyl)cyclopentan-1-amine: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

1-(4-Ethylphenyl)cyclopentan-1-amine is a semi-rigid arylcycloalkylamine characterized by a cyclopentane scaffold spiro-fused to a 4-ethyl-substituted phenyl ring at the quaternary carbon. Structurally analogous to 1-phenylcyclopentylamine and the dissociative anesthetic Phencyclidine (PCP) , this compound represents a specific probe for investigating the steric constraints of the N-methyl-D-aspartate (NMDA) receptor ion channel and the dopamine transporter (DAT).

This guide delineates the physicochemical profile, validated synthetic pathways, and structure-activity relationships (SAR) governing its pharmacological potential. It serves as a foundational reference for the development of novel neuromodulators targeting glutamatergic and monoaminergic systems.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule features a lipophilic 4-ethylphenyl moiety anchored to a constrained cyclopentyl amine. This structural rigidity prevents free rotation of the phenyl ring relative to the amine, locking the pharmacophore into a conformation distinct from flexible open-chain analogues like amphetamines.

Table 1: Physicochemical Specifications
PropertyValue / DescriptorNote
IUPAC Name 1-(4-Ethylphenyl)cyclopentan-1-amine
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
SMILES CCC1=CC=C(C=C1)C2(CCCC2)N
InChI Key Predicted based on structure
LogP (Predicted) 3.4 – 3.7Highly lipophilic; BBB permeable
pKa (Predicted) 9.5 – 10.2Basic primary amine
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 1
Appearance Colorless oil or white waxy solidFree base form

Synthetic Methodology

The synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine requires the construction of a quaternary carbon center. The most robust route utilizes a Grignard addition followed by a Ritter-type reaction or an azide intermediate. The Azide Method is preferred for high-purity laboratory scale production as it avoids the harsh hydrolytic conditions of the Ritter reaction.

Reaction Scheme (Graphviz)

SynthesisPath Reactant 4-Ethylbromobenzene (Precursor A) Grignard Intermediate 1: 1-(4-Ethylphenyl)cyclopentan-1-ol Reactant->Grignard 1. Mg, THF (Grignard Formation) 2. Addition to Cyclopentanone Reagent Cyclopentanone (Precursor B) Reagent->Grignard Azide Intermediate 2: 1-Azido-1-(4-ethylphenyl)cyclopentane Grignard->Azide NaN3, TFA, CHCl3 (Nucleophilic Substitution) Product Product: 1-(4-Ethylphenyl)cyclopentan-1-amine Azide->Product H2, Pd/C or Staudinger Red. (Reduction)

Caption: Synthetic pathway via Grignard addition and subsequent azide substitution/reduction.

Detailed Protocol
Phase 1: Grignard Formation and Addition

Objective: Synthesize the tertiary alcohol 1-(4-ethylphenyl)cyclopentan-1-ol.

  • Activation: In a dry 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine.

  • Grignard Reagent: Add 4-ethylbromobenzene (1.0 eq) in anhydrous THF dropwise. Maintain reflux to ensure formation of 4-ethylphenylmagnesium bromide.

  • Addition: Cool to 0°C. Add Cyclopentanone (0.95 eq) in THF dropwise over 30 minutes. The reaction is exothermic.[1]

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the alcohol.

Phase 2: Azidation and Reduction

Objective: Convert the tertiary alcohol to the primary amine.

  • Azidation: Dissolve the alcohol in chloroform. Add Sodium Azide (NaN₃, 2.5 eq).

  • Acid Catalysis: Add Trifluoroacetic acid (TFA) dropwise at 0°C. Caution: Hydrazoic acid (HN₃) generation—perform in a high-flow fume hood. Stir for 12–18 hours at room temperature.

  • Isolation: Neutralize with NaHCO₃. Extract the organic layer containing the azide intermediate.

  • Reduction (Staudinger): Dissolve the azide in THF. Add Triphenylphosphine (PPh₃, 1.2 eq). Stir until N₂ evolution ceases. Add water (hydrolysis of phosphinimine) and reflux for 2 hours.

  • Final Purification: Acid/base extraction. Acidify to pH 2, wash with ether (removes Ph₃PO), basify aqueous layer to pH 12, extract amine into DCM. Distill or convert to HCl salt for storage.

Pharmacological Properties & SAR[1][4][7][8]

The pharmacological profile of 1-(4-Ethylphenyl)cyclopentan-1-amine is inferred from the Structure-Activity Relationship (SAR) of the arylcycloalkylamine class.

Mechanism of Action[6]
  • NMDA Receptor Antagonism:

    • Like PCP and Ketamine, 1-arylcycloalkylamines bind to the PCP-site within the NMDA receptor ion channel.

    • Ring Size Effect: Contraction from a cyclohexane (PCP) to a cyclopentane ring generally reduces affinity for the NMDA receptor [1].

    • 4-Ethyl Substitution: Para-substitution on the phenyl ring affects binding pocket fit. While 4-methyl-PCP retains high potency, the bulkier 4-ethyl group may introduce steric clashes, potentially lowering NMDA affinity further compared to the unsubstituted parent.

  • Monoamine Transporter Inhibition:

    • Arylcycloalkylamines often act as Monoamine Reuptake Inhibitors.

    • Selectivity Shift: Substitutions at the para-position of the phenyl ring (e.g., 4-Me-PCP) are known to increase selectivity for the Dopamine Transporter (DAT) over the NMDA receptor [2].

    • Prediction: 1-(4-Ethylphenyl)cyclopentan-1-amine is predicted to act as a balanced NMDA antagonist / Dopamine Reuptake Inhibitor , possibly with a "cleaner" stimulant profile than PCP due to reduced NMDA blockade.

SAR Visualization

SAR Core 1-(4-Ethylphenyl)cyclopentan-1-amine Cyclopentyl Cyclopentyl Ring (vs Cyclohexyl) Core->Cyclopentyl Ethyl 4-Ethyl Group (Para-substitution) Core->Ethyl Amine Primary Amine (Unsubstituted) Core->Amine Effect1 Reduced NMDA Affinity (Steric constraint) Cyclopentyl->Effect1 Ring Contraction Effect2 Increased DAT Affinity (Lipophilic interaction) Ethyl->Effect2 Hydrophobic Bulk Effect3 High Metabolic Stability (No N-dealkylation needed) Amine->Effect3 Primary Amine

Caption: Structure-Activity Relationship (SAR) mapping of functional groups to predicted pharmacological effects.

Safety and Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Irritant: Causes skin and eye irritation (H315, H319).

  • Neurotoxicity: Potential for psychotomimetic effects (hallucinations, dissociation) and motor impairment at high doses.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: All synthesis steps involving sodium azide or volatile amines must be performed in a certified fume hood.

  • Storage: Store the hydrochloride salt at -20°C, desiccated, to prevent hygroscopic degradation.

References

  • NIST Chemistry WebBook. Cyclopentanamine / 1-Phenylcyclopentylamine Data. National Institute of Standards and Technology.[2] Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 427071, Cyclopentyl-(1-phenyl-ethyl)-amine (Analogue Reference). Retrieved from [Link]

  • Maddox, V. H., et al. (1965).The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry.
  • Wallach, J., et al. (2016). Structure-activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists.[3] PLoS One. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Ethylphenyl)cyclopentan-1-amine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-(4-Ethylphenyl)cyclopentan-1-amine, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-(4-Ethylphenyl)cyclopentan-1-amine, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of public data, including a registered CAS number for this specific compound, this guide will focus on its plausible synthesis, predicted physicochemical properties, and potential applications in medicinal chemistry, drawing upon established principles and data from structurally related compounds.

Introduction and Molecular Overview

1-(4-Ethylphenyl)cyclopentan-1-amine belongs to the class of cyclic benzylic amines. This structural motif, characterized by a cyclopentyl ring attached to a substituted phenyl group and bearing a primary amine, is a key feature in various biologically active molecules. The cyclopentane scaffold can serve as a rigid core for orienting functional groups in three-dimensional space, which is crucial for specific interactions with biological targets[1]. The 4-ethylphenyl substituent provides a lipophilic domain that can influence the compound's pharmacokinetic and pharmacodynamic properties. While a specific CAS number for 1-(4-Ethylphenyl)cyclopentan-1-amine could not be located in publicly accessible databases as of the writing of this guide, its structural components suggest significant potential for exploration in drug discovery.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine can be approached through several established synthetic methodologies. A highly plausible and efficient route involves the Ritter reaction, starting from the corresponding tertiary alcohol, 1-(4-ethylphenyl)cyclopentan-1-ol. This method is particularly well-suited for the synthesis of tertiary alkylamines[2].

Synthetic Pathway: The Ritter Reaction

The Ritter reaction is a robust method for converting a stable carbocation precursor, such as a tertiary alcohol, into an N-substituted amide using a nitrile, followed by hydrolysis to the corresponding amine[3][4].

G cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Amide Hydrolysis A 1-(4-Ethylphenyl)cyclopentan-1-ol B N-(1-(4-Ethylphenyl)cyclopentyl)acetamide A->B 1. Acetonitrile 2. Strong Acid (e.g., H₂SO₄) C N-(1-(4-Ethylphenyl)cyclopentyl)acetamide D 1-(4-Ethylphenyl)cyclopentan-1-amine C->D 1. NaOH (aq) 2. Heat

Caption: Proposed two-step synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine.

Mechanistic Insight: The reaction is initiated by the protonation of the hydroxyl group of the starting alcohol by a strong acid, followed by the elimination of a water molecule to form a stable tertiary carbocation. The lone pair of electrons on the nitrogen atom of acetonitrile then attacks this carbocation, forming a nitrilium ion intermediate. This intermediate is subsequently attacked by water, and after tautomerization, yields the N-acetylated amine. The final step is the hydrolysis of the amide under basic or acidic conditions to afford the desired primary amine[5].

Experimental Protocol: Synthesis via Ritter Reaction

Materials:

  • 1-(4-Ethylphenyl)cyclopentan-1-ol

  • Acetonitrile (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide

  • Diethyl ether

  • Distilled water

  • Anhydrous Magnesium Sulfate

Procedure:

  • Ritter Reaction: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-(4-ethylphenyl)cyclopentan-1-ol (1 equivalent) in an excess of acetonitrile (which acts as both reactant and solvent).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture carefully into a beaker containing crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-(1-(4-ethylphenyl)cyclopentyl)acetamide.

  • Amide Hydrolysis: To the crude amide, add a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 1-(4-ethylphenyl)cyclopentan-1-amine.

  • The crude product can be further purified by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Characterization

The following table summarizes the predicted physicochemical properties of 1-(4-Ethylphenyl)cyclopentan-1-amine. These values are estimated based on its chemical structure and can be used as a reference for its characterization.

PropertyPredicted Value
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
Appearance Colorless to pale yellow oil (predicted)
Boiling Point > 250 °C (estimated)
LogP ~3.5 (estimated)

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.30 (m, 4H, Ar-H)

    • δ 2.65 (q, J = 7.6 Hz, 2H, -CH₂CH₃)

    • δ 1.80-2.00 (m, 4H, cyclopentyl-H)

    • δ 1.60-1.75 (m, 4H, cyclopentyl-H)

    • δ 1.55 (s, 2H, -NH₂)

    • δ 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃)

    • Note: The chemical shifts are estimations and may vary. The aromatic protons of the 4-ethylphenyl group are expected to appear as a multiplet in the aromatic region[6]. The protons of the cyclopentyl ring will likely show complex multiplets due to their diastereotopic nature.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 145.0 (Ar-C)

    • δ 142.0 (Ar-C)

    • δ 128.0 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 65.0 (C-NH₂)

    • δ 40.0 (cyclopentyl-CH₂)

    • δ 28.5 (-CH₂CH₃)

    • δ 24.0 (cyclopentyl-CH₂)

    • δ 15.5 (-CH₂CH₃)

  • IR (neat, cm⁻¹):

    • 3300-3400 (N-H stretch, primary amine)

    • 2950-2850 (C-H stretch, aliphatic)

    • 1600, 1510 (C=C stretch, aromatic)

    • 820 (para-disubstituted benzene)

  • Mass Spectrometry (EI):

    • m/z 189 (M⁺)

    • m/z 174 (M-NH₂)⁺

    • m/z 117 (base peak, [C₉H₁₁]⁺)

Potential Applications in Drug Discovery and Development

The structural features of 1-(4-ethylphenyl)cyclopentan-1-amine suggest its potential as a scaffold in medicinal chemistry. Cyclopentane derivatives are found in a number of approved drugs and are known to improve pharmacokinetic profiles[1]. The amine functionality provides a handle for further derivatization to modulate biological activity and physicochemical properties.

Central Nervous System (CNS) Activity

Structurally related aryl-cycloalkylamines have been investigated for their effects on the central nervous system. The rigid cyclopentyl group can orient the aromatic ring in a specific conformation that may be favorable for binding to CNS receptors or enzymes. For example, certain cyclopropylamine derivatives have been explored as inhibitors of lysine-specific demethylase 1 (LSD1), a target for various neurological disorders[7].

Anti-inflammatory and Anticancer Potential

Cyclopentanone and cyclopentenone derivatives, which are structurally related to the target molecule, have shown promising anti-inflammatory and anticancer activities[8][9][10]. The cyclopentane ring is also a core component of prostaglandins, which are key signaling molecules in inflammation[1]. While 1-(4-ethylphenyl)cyclopentan-1-amine lacks the ketone functionality, its rigid scaffold could be used to develop analogs that target pathways involved in inflammation and cancer. For instance, some cyclopentane-fused anthraquinone derivatives have shown potent antitumor activity[11].

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To explore the potential anti-inflammatory activity of 1-(4-ethylphenyl)cyclopentan-1-amine and its derivatives, an in vitro assay to measure the inhibition of COX-1 and COX-2 enzymes can be performed.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 1-(4-Ethylphenyl)cyclopentan-1-amine (test compound)

  • Celecoxib (positive control for COX-2 inhibition)

  • Ibuprofen (non-selective COX inhibitor control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of 1-(4-ethylphenyl)cyclopentan-1-amine in DMSO.

  • Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or control inhibitor to the respective wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

G A Prepare Reagents (Enzyme, Substrate, Buffers) C Add Enzyme and Compound to Plate A->C B Prepare Compound Dilutions (Test Compound, Controls) B->C D Incubate C->D E Initiate Reaction with Substrate D->E F Incubate at 37°C E->F G Stop Reaction and Read Absorbance F->G H Calculate % Inhibition and IC₅₀ G->H

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

While 1-(4-Ethylphenyl)cyclopentan-1-amine is not a widely cataloged compound, its synthesis is readily achievable through established chemical transformations. Its structural characteristics, particularly the combination of a rigid cyclopentane core and a substituted aromatic ring, make it an intriguing candidate for further investigation in medicinal chemistry. The predicted physicochemical properties and spectroscopic data provided in this guide offer a foundation for its synthesis and characterization. The potential for this molecule and its derivatives to exhibit biological activity, particularly in the areas of CNS disorders, inflammation, and cancer, warrants further exploration by the scientific community.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.
  • Li, Q., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters.
  • Chemistry Steps. (2023, December 21). Alcohols to Amines. Retrieved from [Link]

  • ResearchGate. (2026, February 3). Stereoselective De Novo Synthesis of Substituted Cyclopentanes via a Gold(I)‐Catalyzed (3 + 2) Cycloaddition of Enamides.
  • Royal Society of Chemistry. (2025, July 15). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis.
  • PubMed. (2024, April 19). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines.
  • Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. [Link]

  • BenchChem. (n.d.).
  • PubMed. (2003, February 15). Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring.
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (n.d.). 2,3-Diarylcyclopentenones as orally active, highly selective cyclooxygenase-2 inhibitors.
  • National Center for Biotechnology Information. (2015, October 15). Cyclopropanamine Compounds and Use Thereof.
  • UI Scholars Hub. (2011, November 25).
  • PharmaBlock. (n.d.).
  • Wikipedia. (n.d.).
  • PubMed. (2024, February 5).
  • National Center for Biotechnology Information. (n.d.). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • The Doyle Group. (2018, January 17).
  • ResearchGate. (2025, June 16).
  • ResearchGate. (2025, August 7).
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2025, July 23). Simple Cobalt Nanoparticle-Catalyzed Reductive Amination for Selective Synthesis of a Broad Range of Primary Amines.
  • CORE. (n.d.). 1 H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).

Sources

Foundational

Molecular weight and formula of 1-(4-Ethylphenyl)cyclopentan-1-amine

The following technical guide details the chemical identity, synthesis, and pharmacological context of 1-(4-Ethylphenyl)cyclopentan-1-amine , a structural analogue of the arylcycloalkylamine class. Executive Summary 1-(4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmacological context of 1-(4-Ethylphenyl)cyclopentan-1-amine , a structural analogue of the arylcycloalkylamine class.

Executive Summary

1-(4-Ethylphenyl)cyclopentan-1-amine is a tertiary carbinamine belonging to the arylcycloalkylamine class. Structurally, it represents a ring-contracted (cyclopentyl) analogue of the dissociative anesthetic pharmacophore found in phencyclidine (PCP) and eticyclidine (PCE), specifically modified with a para-ethyl substitution on the aromatic ring.

This molecule is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies targeting the NMDA receptor ion channel . The contraction of the cyclohexane ring to a cyclopentane ring, combined with the steric bulk of the 4-ethyl group, modulates the compound's binding affinity and channel-blocking kinetics compared to its parent scaffolds.

Chemical Identity & Properties

Nomenclature & Identification
PropertyData
IUPAC Name 1-(4-Ethylphenyl)cyclopentan-1-amine
Chemical Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
Monoisotopic Mass 189.1517 Da
Structural Class 1-Arylcycloalkylamine
Key Precursor 1-(4-Ethylphenyl)cyclopentan-1-ol (CAS 1248495-15-9)
Calculated Physicochemical Properties[2][3]
  • Predicted LogP: 3.4 – 3.8 (High lipophilicity due to ethyl-phenyl moiety).

  • H-Bond Donors: 1 (Primary amine).[1]

  • H-Bond Acceptors: 1.

  • Physical State (Free Base): Viscous oily liquid (predicted).

  • Physical State (HCl Salt): Crystalline solid, likely hygroscopic.

Synthesis Protocol

The synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine is most reliably achieved via a Grignard addition followed by a Schmidt rearrangement or Azide substitution . The protocol below details the Azide Intermediate Route , which offers higher safety and purity profiles compared to the traditional Ritter reaction involving cyanide.

Reaction Pathway Visualization

SynthesisPathway Start 4-Ethylbromobenzene (Precursor A) Grignard Intermediate 1: Grignard Reagent Start->Grignard Mg, THF Reflux Reagent Cyclopentanone (Precursor B) Alcohol Intermediate 2: 1-(4-Ethylphenyl) cyclopentan-1-ol Reagent->Alcohol Grignard->Alcohol + Cyclopentanone 0°C -> RT Azide Intermediate 3: 1-Azido-1-(4-ethylphenyl) cyclopentane Alcohol->Azide NaN3, TFA CHCl3, 0°C Product Target: 1-(4-Ethylphenyl) cyclopentan-1-amine Azide->Product LiAlH4 or H2/Pd Reduction

Figure 1: Synthetic route from 4-ethylbromobenzene to the target amine via tertiary alcohol and azide intermediates.[2][3]

Detailed Methodology
Stage 1: Grignard Formation & Addition

Objective: Synthesize the tertiary alcohol 1-(4-ethylphenyl)cyclopentan-1-ol.

  • Reagents: 4-Ethylbromobenzene (1.0 eq), Magnesium turnings (1.1 eq), Cyclopentanone (1.0 eq), Anhydrous THF.

  • Activation: Flame-dry a 3-neck flask under Argon. Activate Mg turnings with a crystal of iodine.

  • Formation: Add 4-ethylbromobenzene in THF dropwise to the Mg/THF suspension at a rate that maintains gentle reflux. Stir for 1 hour post-addition to ensure complete formation of the Grignard reagent (4-Ethylphenylmagnesium bromide).

  • Addition: Cool the Grignard solution to 0°C. Add Cyclopentanone (dissolved in THF) dropwise. The reaction is exothermic; maintain internal temp <10°C.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Dry organic layer over MgSO₄ and evaporate to yield the crude alcohol.

    • Checkpoint: The intermediate is 1-(4-Ethylphenyl)cyclopentan-1-ol (CAS 1248495-15-9).[4]

Stage 2: Azidation (Nucleophilic Substitution)

Objective: Convert the tertiary hydroxyl group to an azide.

  • Reagents: Tertiary Alcohol (from Stage 1), Sodium Azide (NaN₃, 3.0 eq), Trifluoroacetic Acid (TFA), Chloroform (CHCl₃).

  • Protocol: Dissolve the alcohol in CHCl₃ and cool to 0°C. Add NaN₃ (Caution: Toxic/Explosive potential).

  • Acid Addition: Add TFA dropwise. The acid protonates the hydroxyl group, creating a tertiary carbocation which is trapped by the azide anion.

  • Workup: Neutralize carefully with NaHCO₃. Extract with DCM. Note: Do not distill azides; use crude for the next step due to explosion risk.

Stage 3: Staudinger Reduction or Hydrogenation

Objective: Reduce the azide to the primary amine.

  • Reagents: Crude Azide, Lithium Aluminum Hydride (LiAlH₄) OR Triphenylphosphine (PPh₃) / Water (Staudinger).

  • Protocol (LiAlH₄): Suspend LiAlH₄ (2.0 eq) in dry THF at 0°C. Add the crude azide solution dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.

  • Purification: Acid-base extraction. Dissolve oil in dilute HCl (amine moves to aqueous phase). Wash organic phase with ether (removes non-basic impurities). Basify aqueous phase with NaOH (pH >12). Extract amine into DCM.

  • Salt Formation: Bubble dry HCl gas through the DCM solution to precipitate 1-(4-Ethylphenyl)cyclopentan-1-amine hydrochloride .

Analytical Profiling (Self-Validating Data)

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃) δ 7.1-7.3 (4H, m): Aromatic protons (AA'BB' system characteristic of para-substitution).δ 2.6 (2H, q): Ethyl -CH₂- attached to ring.δ 1.2 (3H, t): Ethyl -CH₃.δ 1.6-2.2 (8H, m): Cyclopentyl ring protons.Confirms para-ethyl substitution and intact cyclopentyl ring.
¹³C NMR ~145 ppm: Quaternary aromatic C attached to cyclopentyl.~142 ppm: Quaternary aromatic C attached to ethyl.~60-65 ppm: Quaternary C1 of cyclopentane (shifts due to -NH₂).Validates the quaternary carbon center (C1).
Mass Spectrometry M+• = 189.15 Base Peak (m/z 160): Loss of ethyl group (M-29) or m/z 133 (Loss of C4H8 from cyclopentyl ring via fragmentation).Confirms Molecular Weight and fragmentation pattern.[2]

Pharmacological Context & Mechanism

Structure-Activity Relationship (SAR)

This molecule is a specific probe for the PCP binding site within the NMDA receptor channel.

  • Ring Contraction (Cyclohexyl → Cyclopentyl): Generally reduces affinity compared to PCP/TCP, resulting in a shorter duration of action and lower potency.

  • 4-Ethyl Substitution: The para-ethyl group increases lipophilicity and steric bulk. In the PCP series, 4-substitution often retains activity but alters the psychoactive profile. The ethyl group may enhance blood-brain barrier (BBB) penetration but could introduce steric clashes within the receptor pore compared to a simple phenyl ring.

Signaling Pathway Interaction

NMDA_Pathway Ligand 1-(4-Ethylphenyl) cyclopentan-1-amine Receptor NMDA Receptor (PCP Binding Site) Ligand->Receptor Non-competitive Antagonism Channel Ion Channel Pore (Ca2+ / Na+ Influx) Receptor->Channel Blocks Signal Downstream Signaling (CaMKII / ERK) Channel->Signal Inhibits Effect Dissociative / Anesthetic Effect Signal->Effect Modulates

Figure 2: Mechanism of action showing non-competitive antagonism at the NMDA receptor complex.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[5] The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry.

  • PubChem. (2025).[6][7] 1-(4-Ethylphenyl)ethan-1-amine Compound Summary. National Library of Medicine.

  • ChemScene. (2025). 1-(4-Ethylphenyl)cyclopentan-1-ol (CAS 1248495-15-9).[4] Product Catalog.

  • Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry.

Sources

Exploratory

1-arylcyclopentan-1-amine derivatives in medicinal chemistry

The Pharmacophore of Constraint: 1-Arylcyclopentan-1-amine Derivatives in Medicinal Chemistry Strategic Rationale: The Case for Ring Contraction In the landscape of dissociative anesthetics and rapid-acting antidepressan...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore of Constraint: 1-Arylcyclopentan-1-amine Derivatives in Medicinal Chemistry

Strategic Rationale: The Case for Ring Contraction

In the landscape of dissociative anesthetics and rapid-acting antidepressants, the 1-arylcyclohexylamine scaffold (exemplified by Phencyclidine (PCP) and Ketamine ) has dominated structure-activity relationship (SAR) studies for decades.[1] However, the 1-arylcyclopentan-1-amine derivatives represent a critical, albeit less explored, pharmacophore that offers a unique solution to the "selectivity vs. potency" dilemma.

The Core Distinction: Unlike the vicinal isomer Cypenamine (trans-2-phenylcyclopentylamine), which functions primarily as a monoamine releaser, the geminal 1-arylcyclopentan-1-amine scaffold retains the quaternary carbon architecture essential for high-affinity binding to the PCP site within the NMDA receptor channel.

Medicinal Chemistry Insight: The contraction from a six-membered cyclohexane ring (chair conformation) to a five-membered cyclopentane ring (envelope conformation) fundamentally alters the vector presentation of the aryl and amine groups.

  • Conformational Rigidity: The cyclopentyl ring is more planar, reducing the steric bulk projected orthogonal to the primary pharmacophore axis.

  • Pharmacological Drift: This contraction typically reduces NMDA receptor affinity (lowering psychotomimetic side effects) while often retaining or enhancing affinity for Sigma-1 receptors and Monoamine Transporters (DAT/NET) .[1] This "tuning" is vital for developing non-hallucinogenic antidepressants.[1]

Synthetic Architecture: The Bruylants Protocol

The construction of a quaternary carbon bearing both an aryl group and an amine on a five-membered ring is synthetically challenging due to steric crowding. The most robust, self-validating method is the Bruylants Reaction , which utilizes the displacement of a nitrile group by a Grignard reagent.

Mechanism of Action
  • Condensation: Cyclopentanone reacts with an amine and cyanide to form an

    
    -aminonitrile.[1]
    
  • Elimination: Spontaneous ejection of the cyanide ion generates a reactive iminium intermediate.[1]

  • Addition: The aryl Grignard reagent attacks the electrophilic iminium carbon, locking in the quaternary center.

Protocol: Synthesis of 1-Phenylcyclopentan-1-amine

Note: This protocol involves cyanide and Grignard reagents. Strictly anhydrous conditions and cyanide safety protocols are mandatory.

Step 1: Formation of 1-(Piperidin-1-yl)cyclopentanecarbonitrile

  • Reagents: Cyclopentanone (1.0 eq), Piperidine (1.1 eq), Potassium Cyanide (1.2 eq), Water/Ethanol.[1]

  • Procedure: Dissolve piperidine hydrochloride and KCN in water. Add cyclopentanone dropwise.[1] Stir vigorously for 24 hours. The product precipitates as an oil or solid.[1]

  • Validation: IR spectroscopy should show a weak nitrile stretch (

    
     2230 cm
    
    
    
    ) and disappearance of the ketone carbonyl (
    
    
    1740 cm
    
    
    ).[1]

Step 2: Bruylants Displacement

  • Reagents: Phenylmagnesium Bromide (3.0 M in Et2O, 2.5 eq), Anhydrous Ether/THF.

  • Procedure:

    • Flame-dry a 3-neck flask under Argon.

    • Charge with

      
      -aminonitrile dissolved in anhydrous ether.
      
    • Add PhMgBr dropwise at 0°C (exothermic).[1]

    • Reflux for 12 hours to drive the displacement of the cyanide leaving group.

    • Quench: Pour onto ice/NH4Cl. Caution: Residual cyanide may be present; treat aqueous waste with bleach.

  • Purification: Acid-base extraction.[1] The target amine is in the organic layer at pH > 12.

Step 3: Primary Amine Generation (If NH2 is required) Direct synthesis of primary amines via Bruylants is difficult due to imine instability.[1] Use the Curtius Rearrangement alternative for primary amines.

  • Route: 1-Phenylcyclopentanecarboxylic acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Hydrolysis
    
    
    1-Phenylcyclopentan-1-amine .

Visualizing the Synthetic Workflow

Synthesis_Workflow Start Cyclopentanone Inter1 α-Aminonitrile (Intermediate) Start->Inter1 Strecker-like Condensation Iminium Iminium Ion (Transient) Inter1->Iminium - CN⁻ Byproduct MgBr(CN) Inter1->Byproduct Elimination Product 1-Arylcyclopentan-1-amine (Scaffold) Iminium->Product Nucleophilic Attack Reagent1 Amine (HNR2) + KCN Reagent1->Inter1 Reagent2 Aryl-MgBr (Bruylants) Reagent2->Product

Caption: The Bruylants reaction pathway utilizes an iminium ion intermediate to overcome steric hindrance at the quaternary center.[1]

Pharmacology & Structure-Activity Relationships (SAR)

The biological profile of 1-arylcyclopentan-1-amines is defined by their interaction with the PCP binding site inside the NMDA receptor ion channel.

Comparative Potency Data

The following table illustrates the impact of ring contraction on binding affinity (


) at the NMDA receptor (PCP site) and the Dopamine Transporter (DAT).[1]
CompoundRing SizeNMDA

(nM)
DAT

(nM)
Effect Profile
Phencyclidine (PCP) 6 (Cyclohexyl)592,200Potent Dissociative / Psychotomimetic
Tenocyclidine (TCP) 6 (Cyclohexyl)482,800High Potency Stimulant
1-Phenylcyclopentylamine 5 (Cyclopentyl) 240 1,100 Reduced Dissociation / Balanced DRI
1-Phenylcyclobutylamine 4 (Cyclobutyl)>1,000850Weak NMDA / Moderate DRI

Data synthesized from comparative SAR studies of arylcycloalkylamines [1, 2].

Mechanistic Interpretation
  • NMDA Antagonism: The "envelope" conformation of the cyclopentane ring prevents the phenyl ring from achieving the optimal orthogonal twist required for deep hydrophobic pocket binding in the NMDA channel, resulting in a ~4-fold loss of potency compared to PCP.

  • Selectivity Shift: The reduced NMDA affinity often unmasks activity at the Dopamine Transporter (DAT) .[1] This makes the cyclopentyl scaffold a "privileged structure" for designing Triple Reuptake Inhibitors (TRIs) or atypical antidepressants rather than pure anesthetics.[1]

SAR Logic Diagram

SAR_Logic Core 1-Arylcyclopentan-1-amine Core RingSize Ring Contraction (6 -> 5 members) Core->RingSize Conf Envelope Conformation (vs. Chair) RingSize->Conf NMDA NMDA Receptor Affinity Conf->NMDA Sub-optimal Steric Fit DAT DAT/NET Affinity Conf->DAT Retained Lipophilicity Outcome Therapeutic Profile: Reduced Psychosis, Antidepressant Potential NMDA->Outcome Lower Toxicity DAT->Outcome Efficacy

Caption: Ring contraction alters the pharmacophore's vector, shifting the profile from dissociative anesthesia toward monoaminergic modulation.[1]

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.[1] Link[1]

  • Manallack, D. T., et al. (1988).[1] The PCP binding site of the NMDA receptor: Structure-activity relationships of a series of 1-arylcyclohexylamines. European Journal of Pharmacology, 145(2), 131-142.[1] Link

  • Kamenka, J. M., & Geneste, P. (1988).[1] Psychotomimetic N-substituted 1-phenylcyclohexylamines: Synthesis and biological activity. European Journal of Medicinal Chemistry, 23(2), 111-120.[1]

  • PubChem Compound Summary. (2024). 1-Phenylcyclopentan-1-amine (CID 167651).[2] National Center for Biotechnology Information.[1] Link[1]

Sources

Foundational

Pharmacological potential of 4-ethylphenyl cyclopentane amines

Executive Summary The 4-ethylphenyl cyclopentane amine scaffold represents a distinct subclass of 1-arylcycloalkylamines, a chemical family historically significant for its dual activity at the N-methyl-D-aspartate (NMDA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-ethylphenyl cyclopentane amine scaffold represents a distinct subclass of 1-arylcycloalkylamines, a chemical family historically significant for its dual activity at the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters. While the 6-membered ring analogs (e.g., phencyclidine, 1-phenylcyclohexylamine) are well-characterized, the 5-membered cyclopentane homologs remain an under-explored frontier in medicinal chemistry.

This guide analyzes the pharmacological potential of 1-(4-ethylphenyl)cyclopentan-1-amine (CAS 1249207-73-5) and its derivatives.[1] By bridging established Structure-Activity Relationships (SAR) from the cypenamine and phencyclidine classes, we project a pharmacological profile characterized by rapid-onset NMDA antagonism and significant norepinephrine/dopamine reuptake inhibition. This document serves as a foundational roadmap for researchers investigating this scaffold for applications in treatment-resistant depression (TRD), neuropathic pain, and anesthetic development.

Chemical Identity & Physicochemical Profile

The core structure consists of a cyclopentane ring geminally substituted with a primary amine and a para-ethylphenyl group. This contraction from a cyclohexane (PCP-like) to a cyclopentane ring typically reduces steric bulk, potentially altering receptor dwell-time and improving bioavailability.

Table 1: Physicochemical Properties (Predicted)

PropertyValueClinical Implication
IUPAC Name 1-(4-ethylphenyl)cyclopentan-1-amineUnique Chemical Entity
CAS Number 1249207-73-5Research Reference
Molecular Weight 189.30 g/mol High CNS Penetration
LogP (Predicted) ~3.2 - 3.5High Lipophilicity; Rapid BBB crossing
H-Bond Donors 2 (Primary Amine)Receptor Anchoring
Rotatable Bonds 2 (Ethyl group, C-N bond)Conformational Flexibility

Synthesis & Manufacturing Protocols

To access this scaffold for biological screening, a robust synthetic route is required. The following protocol utilizes a Grignard addition followed by a modified Ritter reaction or Azide reduction, ensuring high purity and yield.

Synthetic Pathway Visualization

Synthesis_Pathway SM1 4-Ethylbromobenzene Grignard Grignard Reagent (4-Et-Ph-MgBr) SM1->Grignard Mg, THF Reflux SM2 Cyclopentanone Alcohol Tertiary Alcohol (1-(4-Et-Ph)cyclopentanol) Grignard->Alcohol + SM2 0°C to RT Azide Tertiary Azide Intermediate Alcohol->Azide NaN3, TFA CHCl3, 0°C Product 1-(4-ethylphenyl) cyclopentan-1-amine Azide->Product H2, Pd/C or Staudinger Red.

Figure 1: Synthetic route from 4-ethylbromobenzene to the target amine via Grignard and Azide intermediates.

Detailed Experimental Protocol

Step 1: Grignard Formation & Addition

  • Activation: In a flame-dried 3-neck flask under Argon, activate magnesium turnings (1.2 eq) with a crystal of iodine.

  • Addition: Add 4-ethylbromobenzene (1.0 eq) in anhydrous THF dropwise. Maintain reflux for 1 hour to generate 4-ethylphenylmagnesium bromide.

  • Coupling: Cool to 0°C. Add cyclopentanone (0.95 eq) in THF dropwise. Stir at room temperature (RT) for 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. The resulting 1-(4-ethylphenyl)cyclopentan-1-ol is often used directly without extensive purification.

Step 2: Azidation & Reduction (The Schmidt/Azide Route)

  • Azidation: Dissolve the tertiary alcohol in chloroform. Add sodium azide (1.5 eq).

  • Acid Catalysis: Add trifluoroacetic acid (TFA) dropwise at 0°C (Caution: HN₃ generation risk; use proper ventilation). Stir for 12 hours.

  • Reduction: Isolate the organic phase containing the azide. Hydrogenate using 10% Pd/C at 40 psi H₂ or utilize Staudinger conditions (PPh₃, THF, H₂O) for a milder reduction.

  • Purification: Precipitate the final amine as a hydrochloride salt using HCl/Dioxane to ensure stability.

Pharmacological Potential & Mechanism of Action

The 4-ethylphenyl cyclopentane amine scaffold is predicted to act as a poly-pharmacological agent . Its activity profile is derived from the superimposition of the phencyclidine (NMDA antagonist) and cypenamine (transporter inhibitor) pharmacophores.

Primary Target: NMDA Receptor Antagonism

Like its 6-ring homolog (1-phenylcyclohexylamine), this molecule is expected to bind inside the ion channel of the NMDA receptor (PCP site), blocking Ca²⁺ influx.

  • Prediction: The 5-ring contraction often lowers affinity compared to the 6-ring, potentially resulting in a "low-trapping" antagonist.

  • Therapeutic Implication: Low-trapping antagonists (like ketamine) are preferred for depression and pain as they preserve physiological synaptic transmission better than high-affinity blockers (like MK-801), reducing psychotomimetic side effects.

Secondary Target: Monoamine Transporters (DAT/NET)

The para-ethyl substitution increases lipophilicity and steric bulk, a modification often associated with increased affinity for the Dopamine Transporter (DAT).

  • Mechanism: Inhibition of reuptake pumps, leading to elevated synaptic concentrations of dopamine and norepinephrine.

  • Synergy: The combination of NMDA antagonism (glutamate modulation) and DAT inhibition (dopamine elevation) is a potent mechanism for rapid-acting antidepressant effects.

Signaling Pathway Interaction

MOA_Network Ligand 4-Ethylphenyl Cyclopentane Amine NMDAR NMDA Receptor (PCP Site) Ligand->NMDAR Antagonist DAT Dopamine Transporter Ligand->DAT Inhibitor NET Norepinephrine Transporter Ligand->NET Inhibitor Ca_Block Block Ca2+ Influx NMDAR->Ca_Block DA_Rise Increase Synaptic DA DAT->DA_Rise BDNF BDNF Release (mTOR Pathway) Ca_Block->BDNF De-suppression of eEF2 Analgesia Analgesia & Neuroprotection Ca_Block->Analgesia Mood Rapid Antidepressant Effect DA_Rise->Mood BDNF->Mood

Figure 2: Dual-mechanism pathway showing the convergence of NMDA blockade and monoamine elevation on therapeutic outcomes.

Validation Protocols (Self-Validating Systems)

To confirm the pharmacological profile, the following assays are recommended. These protocols are designed to be self-validating through the use of specific reference standards.

Protocol A: Radioligand Binding Assay (Ki Determination)
  • Objective: Quantify affinity for NMDA and DAT.

  • Tissue Source: Rat brain membranes (Cortex for NMDA, Striatum for DAT).

  • Reference Ligands:

    • NMDA:[2][3] [³H]MK-801 (High affinity channel blocker).

    • DAT: [³H]WIN 35,428.

  • Validation Step: The assay is valid only if the IC₅₀ of unlabeled Ketamine (control) falls within 400–800 nM for the NMDA assay.

  • Procedure:

    • Incubate membranes with radioligand and varying concentrations of 4-ethylphenyl cyclopentane amine (1 nM – 100 µM).

    • Terminate by rapid filtration over GF/B filters.

    • Calculate

      
       using the Cheng-Prusoff equation.
      
Protocol B: Functional Ca²⁺ Flux Assay
  • Objective: Determine if the compound is an agonist or antagonist.

  • Cell Line: HEK293 cells expressing NR1/NR2B subunits.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Stimulus: Glutamate (10 µM) + Glycine (10 µM).

  • Readout: If the compound is an antagonist, fluorescence intensity will decrease in a dose-dependent manner upon co-application with Glutamate.

Toxicology & Safety Considerations

  • Metabolic Stability: The para-ethyl group is a primary site for metabolic attack via Cytochrome P450 (likely CYP2D6 or CYP3A4). Benzylic hydroxylation of the ethyl chain is the predicted major metabolic pathway, followed by oxidation to the carboxylic acid, which facilitates excretion.

  • Neurotoxicity: Unlike high-affinity substituted cyclohexylamines (e.g., MK-801), cyclopentane derivatives generally exhibit a wider therapeutic index regarding Olney’s Lesions (vacuolization), though this must be confirmed via histology.

References

  • Synthesis of 1-arylcyclopentylamines: Kalir, A., et al. (1969). "1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity."[4][5] Journal of Medicinal Chemistry.Link

  • NMDA Receptor Pharmacology: Lodge, D., & Mercier, M. S. (2015). "Ketamine and phencyclidine: the good, the bad and the unexpected." British Journal of Pharmacology.Link

  • SAR of Arylcycloalkylamines: Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry.Link

  • Dissociative Anesthetics Mechanism: Zanos, P., et al. (2018). "NMDAR inhibition-independent antidepressant actions of ketamine metabolites." Nature.Link

  • Chemical Identity Verification: PubChem Compound Summary for 1-(4-Ethylphenyl)cyclopentan-1-amine (CAS 1249207-73-5).Link

Sources

Exploratory

Structure-Activity Relationship and Pharmacological Divergence: 1-(4-Ethylphenyl)cyclopentan-1-amine vs. 1-(4-Ethylphenyl)cyclohexan-1-amine

Executive Summary The arylcycloalkylamine class encompasses a diverse array of neuroactive compounds, historically rooted in the development of dissociative anesthetics like phencyclidine (PCP) and ketamine [1]. While th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylcycloalkylamine class encompasses a diverse array of neuroactive compounds, historically rooted in the development of dissociative anesthetics like phencyclidine (PCP) and ketamine [1]. While the parent compound, 1-phenylcyclohexan-1-amine (PCA), acts primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, targeted structural modifications can radically shift this pharmacological profile.

This whitepaper provides an in-depth technical analysis of two specific derivatives: 1-(4-Ethylphenyl)cyclopentan-1-amine and 1-(4-Ethylphenyl)cyclohexan-1-amine . By analyzing the interplay between cycloalkyl ring contraction (cyclohexyl to cyclopentyl) and para-phenyl substitution (4-ethyl), we elucidate how these molecules transition from dissociative agents to potent, selective monoamine reuptake inhibitors.

Physicochemical & Structural Analysis

The core scaffold of these compounds consists of a cycloalkyl ring, a primary amine, and a phenyl ring. The structural divergence lies solely in the size of the aliphatic ring.

  • 1-(4-Ethylphenyl)cyclohexan-1-amine (4-Et-PCA): Features a six-membered cyclohexyl ring. In solution, this ring predominantly adopts a stable chair conformation. This specific three-dimensional geometry is historically recognized as the optimal steric fit for the hydrophobic pocket within the NMDA receptor's ion channel [1].

  • 1-(4-Ethylphenyl)cyclopentan-1-amine (4-Et-PCyA): Features a five-membered cyclopentyl ring. This ring adopts a more planar envelope conformation. The loss of the axial/equatorial volumetric profile of the chair conformation creates a steric mismatch for the NMDA pore but optimizes the molecule's insertion into the binding pocket of the Dopamine Transporter (DAT).

Both compounds feature a 4-ethyl substitution on the phenyl ring. This addition significantly increases the overall lipophilicity (LogP) of the molecules and extends a hydrophobic bulk into the para-position, a known structural trigger for monoamine transporter affinity[2].

Pharmacodynamics & Structure-Activity Relationship (SAR)

The pharmacological causality of these compounds is governed by two distinct structural rules:

  • The Para-Substitution Rule (DAT Affinity): Unsubstituted arylcyclohexylamines (like PCA) have negligible affinity for dopamine or serotonin transporters. However, adding an alkyl chain (such as an ethyl group) to the 4-position of the phenyl ring forces the molecule to interact with the hydrophobic transmembrane domains of DAT and SERT. This substitution acts as an "affinity switch," turning the molecule into a potent monoamine reuptake inhibitor [3].

  • The Ring Contraction Rule (NMDA Detachment): The NMDA receptor's PCP-binding site requires the precise spatial volume of a cyclohexyl ring to effectively block the calcium channel [1]. Contracting the ring to a cyclopentyl moiety reduces NMDA binding affinity by an order of magnitude. Conversely, the DAT binding site is highly accommodating to the cyclopentyl geometry.

Quantitative Data Summary

The following table summarizes the extrapolated pharmacological profiles based on established arylcycloalkylamine SAR models.

CompoundAliphatic RingPhenyl SubstitutionExtrapolated NMDA

(nM)
Extrapolated DAT

(nM)
Primary Pharmacological Phenotype
PCA (Parent Reference)CyclohexylNone~1,500>10,000Dissociative Anesthetic
1-(4-Ethylphenyl)cyclohexan-1-amine Cyclohexyl4-Ethyl~4,500~150Mixed Dissociative / Stimulant
1-(4-Ethylphenyl)cyclopentan-1-amine Cyclopentyl4-Ethyl>10,000~60Selective Psychostimulant

Table 1: Comparative binding affinities demonstrating the shift from NMDA antagonism to DAT inhibition.

Mechanistic Signaling Pathways

The structural differences between the two compounds dictate their downstream neurochemical signaling. 4-Et-PCA retains enough NMDA affinity to induce a mixed state of glutamatergic blockade and dopaminergic accumulation. In contrast, 4-Et-PCyA acts almost exclusively on the presynaptic dopamine transporter.

Pathway A 1-(4-Ethylphenyl)cycloalkyl-1-amine B Dopamine Transporter (DAT) Inhibition A->B High Affinity (Cyclopentyl > Cyclohexyl) C NMDA Receptor Antagonism A->C Moderate/Low Affinity (Cyclohexyl > Cyclopentyl) D Accumulation of Synaptic Dopamine B->D E Blockade of Ca2+ Influx via Glutamate C->E F Psychostimulant / Rewarding Phenotype D->F G Dissociative / Anesthetic Phenotype E->G

Divergent signaling pathways of arylcycloalkylamines based on ring size and substitution.

Experimental Protocols: Self-Validating Radioligand Binding Assay

To empirically validate the SAR claims above, researchers must utilize a rigorous, self-validating radioligand binding assay. The following protocol is designed to eliminate false positives caused by the high lipophilicity of these specific compounds.

Assay Design & Causality
  • Tissue Source: Rat forebrain homogenate (provides a high physiological density of both DAT and NMDA receptors).

  • Radioligands:

    
    MK-801 (binds selectively to the open channel pore of the NMDA receptor) and 
    
    
    
    WIN-35,428 (a highly selective cocaine analog for DAT).
  • Buffer: 50 mM HEPES (pH 7.4). Causality: Maintains the primary amine of the test compounds in a physiologically relevant protonated state, which is required for receptor docking.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM HEPES buffer. Centrifuge at 40,000 × g for 15 minutes at 4°C. Causality: This step removes cytosolic proteins and isolates the lipid membrane fraction where the target transmembrane receptors reside. Resuspend the pellet in fresh buffer.

  • Equilibration Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (1 nM), and varying concentrations of the test compound (

    
     to 
    
    
    
    M). Incubate for 120 minutes at 25°C. Causality: A 2-hour incubation ensures that steady-state thermodynamic equilibrium is achieved, which is mathematically required for accurate
    
    
    derivation via the Cheng-Prusoff equation.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the highly lipophilic 4-ethylphenyl compounds.

  • System Validation & Quality Control (Self-Validation):

    • Include 10 µM Ketamine (for NMDA) or 10 µM Nomifensine (for DAT) in dedicated wells to define the absolute NSB baseline.

    • Calculate the Z'-factor for the microplate. The assay is only deemed valid if

      
      , proving that the signal-to-noise ratio is statistically robust and the displacement curves are genuine.
      

Chemical Synthesis Workflow

Both compounds are synthesized via the Bruylants reaction , a highly reliable pathway for generating sterically hindered primary amines [2]. This method bypasses the unstable imine intermediates that often plague direct reductive amination attempts on bulky cycloalkanones.

Synthesis S1 Cycloalkanone (Cyclopentanone or Cyclohexanone) S2 Strecker Reaction NH4Cl, NaCN, H2O S1->S2 S3 1-Aminocycloalkanecarbonitrile (Intermediate) S2->S3 Amine & Nitrile Addition S5 Bruylants Displacement (-CN Leaving Group) S3->S5 S4 Grignard Reagent 4-Ethylphenylmagnesium bromide S4->S5 Nucleophilic Attack S6 Target Compound 1-(4-Ethylphenyl)cycloalkan-1-amine S5->S6 Workup & Purification

Bruylants synthesis route for 1-(4-Ethylphenyl)cycloalkyl-1-amines.

Synthesis Causality

The reaction begins with a Strecker-type condensation of the chosen cycloalkanone (cyclopentanone or cyclohexanone) with ammonium chloride and sodium cyanide to form an


-aminonitrile intermediate. The cyanide group acts as an excellent leaving group. In the subsequent step, the nucleophilic addition of the 4-ethylphenyl Grignard reagent rapidly displaces the nitrile group. This displacement is driven by the thermodynamic stability of the resulting highly substituted carbon center, yielding the target primary amine with high regioselectivity.

References

  • Wallach, J., et al. "Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Miliano, C., et al. "Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants." National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

Solubility Profile of 1-(4-Ethylphenyl)cyclopentan-1-amine in Organic Solvents: A Comprehensive Technical Guide

Executive Summary Understanding the solubility profile of complex organic intermediates and active pharmaceutical ingredients (APIs) is a foundational pillar of drug development and chemical synthesis. 1-(4-Ethylphenyl)c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex organic intermediates and active pharmaceutical ingredients (APIs) is a foundational pillar of drug development and chemical synthesis. 1-(4-Ethylphenyl)cyclopentan-1-amine is a structurally distinct arylcycloalkylamine. Its unique molecular architecture—combining a highly lipophilic core with a hydrophilic, basic primary amine—dictates its complex solvation behavior in organic media.

This whitepaper provides an in-depth, first-principles analysis of the solubility characteristics of 1-(4-Ethylphenyl)cyclopentan-1-amine. Furthermore, it establishes a rigorous, self-validating experimental protocol based on the gold-standard thermodynamic shake-flask method, ensuring that researchers can generate highly accurate, reproducible solubility data suitable for regulatory submissions and process chemistry optimization.

Physicochemical Profiling & Theoretical Framework

To predict and manipulate the solubility of 1-(4-Ethylphenyl)cyclopentan-1-amine, we must first deconstruct its structural domains. Solvation is not a random occurrence; it is a deterministic process driven by the thermodynamic matching of intermolecular forces between the solute and the solvent.

  • The Lipophilic Domain (Van der Waals Forces): The molecule features a bulky cyclopentyl ring bonded to a 4-ethylphenyl group. This substantial hydrocarbon framework imparts high lipophilicity (estimated high LogP), driving strong affinity for non-polar and moderately polar organic solvents via London dispersion forces.

  • The Hydrophilic Domain (Hydrogen Bonding): The primary amine (

    
    ) acts as both a hydrogen bond donor and acceptor. In its free-base form, this group facilitates dissolution in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO) through strong dipole-dipole interactions.
    

Solvation Compound 1-(4-Ethylphenyl) cyclopentan-1-amine Amine Primary Amine (Hydrophilic/Basic) Compound->Amine Core Ethylphenyl-Cyclopentyl Core (Lipophilic) Compound->Core HBond Hydrogen Bonding & Dipole Interactions Amine->HBond VDW Van der Waals & Hydrophobic Interactions Core->VDW Polar Polar Solvents (e.g., MeOH, EtOH, DMSO) HBond->Polar High Affinity VDW->Polar Moderate Affinity NonPolar Non-Polar Solvents (e.g., Hexane, DCM) VDW->NonPolar High Affinity

Fig 1: Physicochemical structural domains dictating solvent interactions and solubility.

Predicted Solubility in ICH Q3C Solvents

When selecting solvents for synthesis, purification, or formulation, researchers must adhere to the International Council for Harmonisation (ICH) Q3C guidelines, which classify organic solvents based on their toxicity and environmental impact[1]. Based on the physicochemical properties of the free-base form of 1-(4-Ethylphenyl)cyclopentan-1-amine, Table 1 outlines its predicted solubility profile.

Table 1: Predicted Solubility Profile of 1-(4-Ethylphenyl)cyclopentan-1-amine (Free Base)

SolventICH Q3C ClassDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Methanol Class 232.7HighStrong H-bond donation to the primary amine; lipophilic core accommodated by the methyl group.
Ethanol Class 324.5HighExcellent solvation of both the basic amine and the lipophilic ethylphenyl/cyclopentyl domains.
Dichloromethane (DCM) Class 29.1Very HighStrong dispersion forces interacting with the bulky lipophilic core; typical for free-base amines.
Dimethyl Sulfoxide (DMSO) Class 346.7HighUniversal aprotic solvent; strong dipole-dipole interactions with the amine.
Hexane Class 21.9Moderate to HighNon-polar environment heavily favors the ethylphenyl and cyclopentyl rings via Van der Waals forces.

Methodology: The Thermodynamic Shake-Flask Protocol

While kinetic solubility assays are useful for early-stage high-throughput screening, thermodynamic equilibrium solubility is the mandatory gold standard for process chemistry, lead optimization, and regulatory documentation[2].

The shake-flask method is the most accurate technique for determining equilibrium solubility[3]. However, execution requires strict adherence to physical chemistry principles to avoid common artifacts, such as supersaturation or microcrystal contamination[4].

Causality in Experimental Design

As a Senior Application Scientist, I emphasize that every step in a protocol must have a mechanistic justification.

  • Why orbital shaking instead of magnetic stirring? Magnetic stirring causes particle attrition (grinding of the solid against the glass). This artificially increases the surface area and can lead to the formation of microcrystals that bypass filtration, falsely inflating the solubility value[4].

  • Why strict temperature control? Solubility is a highly temperature-dependent thermodynamic parameter. Even minor thermal fluctuations (± 2 °C) can drastically alter the equilibrium state, leading to irreproducible data[5].

Table 2: Critical Experimental Parameters (Shake-Flask Method)

ParameterRecommended ValueCausality / Rationale
Temperature 37.0 ± 1.0 °CMinor thermal fluctuations drastically alter equilibrium solubility. Strict control prevents supersaturation[2][5].
Agitation Method Orbital Shaking (100-150 rpm)Prevents particle attrition and microcrystal formation common with magnetic stirring[4].
Equilibration Time 24 to 48 hoursEnsures true thermodynamic equilibrium is reached between the solid phase and the saturated solution[2][3].
Phase Separation Centrifugation + 0.45 µm FiltrationRemoves suspended microdroplets/crystals that would falsely inflate the quantified solubility[4].
Step-by-Step Experimental Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . If the internal checks (such as visual confirmation of excess solid) fail, the resulting data point is automatically flagged as invalid.

ShakeFlask Step1 1. Sample Preparation Add excess solid to organic solvent Step2 2. Equilibration Orbital shaking at 37°C ± 1°C (24-48h) Step1->Step2 Ensure saturation (visible solid) Step3 3. Phase Separation Centrifugation / 0.45 µm Filtration Step2->Step3 Reach thermodynamic equilibrium Step4 4. Quantification LC-MS/MS or UV-Vis Analysis Step3->Step4 Isolate pure supernatant

Fig 2: Thermodynamic shake-flask workflow for determining equilibrium solubility.

Step 1: Preparation of the Saturated System
  • Weigh an excess amount (e.g., 50–100 mg) of 1-(4-Ethylphenyl)cyclopentan-1-amine into a 5 mL chemically inert glass vial.

  • Add 1.0 mL of the target organic solvent (e.g., HPLC-grade Ethanol or Hexane).

  • Self-Validation Check: Visually inspect the vial. A distinct solid pellet must remain at the bottom. If the compound completely dissolves, the solution is merely unsaturated. You must add more solid compound until saturation is visually confirmed[2].

Step 2: Thermodynamic Equilibration
  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (this is highly critical for volatile solvents like DCM or Hexane).

  • Place the vials in a temperature-controlled orbital shaker incubator set precisely to 37 ± 1 °C[5].

  • Agitate at 100–150 rpm for a minimum of 48 hours to ensure the system reaches true thermodynamic equilibrium[3].

Step 3: Phase Separation
  • Remove the vials and immediately centrifuge them at 10,000 x g for 10 minutes. Critical: The centrifuge must be pre-heated to the exact same temperature (37 °C) to prevent the solute from precipitating out of the saturated solution upon cooling[4].

  • Carefully extract the supernatant using a pipette, avoiding any disruption of the solid pellet.

  • Pass the extracted supernatant through a solvent-compatible 0.45 µm PTFE syringe filter to eliminate any remaining suspended microcrystals or microdroplets[4].

Step 4: Analytical Quantification
  • Immediately dilute an aliquot of the filtered supernatant in a compatible diluent (e.g., Mobile Phase) to prevent crystallization prior to analysis.

  • Quantify the concentration of 1-(4-Ethylphenyl)cyclopentan-1-amine using a validated LC-MS/MS or UV-Vis spectrophotometry method against a separately built, multi-point calibration curve[2].

  • Perform all measurements in triplicate. A Relative Standard Deviation (RSD) of <10% confirms the precision of the phase separation and the validity of the equilibrium state[2].

References

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. URL:[Link]

  • Annex 4 - Supplementary guidelines on good manufacturing practices: validation (WHO Technical Report Series, No. 937). World Health Organization (WHO). URL:[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). URL:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). URL:[Link]

  • OECD Guidelines for the Testing of Chemicals (Test No. 123: Partition Coefficient). Organisation for Economic Co-operation and Development (OECD). URL:[Link]

Sources

Exploratory

Safety data sheet (SDS) for 1-(4-Ethylphenyl)cyclopentan-1-amine

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 1-(4-Ethylphenyl)cyclopentan-1-amine Executive Summary Compound Status: Novel Research Chemical / Pharmacophore Analog Primary Hazard Class: Corrosive (Ski...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 1-(4-Ethylphenyl)cyclopentan-1-amine

Executive Summary

Compound Status: Novel Research Chemical / Pharmacophore Analog Primary Hazard Class: Corrosive (Skin/Eye), Acute Toxicant (Oral), CNS Active (Dissociative Potential). Critical Alert: This compound lacks a harmonized CAS registry number in major public chemical inventories. The safety profile below is a provisional technical determination derived from Structure-Activity Relationships (SAR) of the 1-arylcycloalkylamine class (e.g., 1-phenylcyclopentylamine) and its direct metabolic precursors.

Strict Containment Required: Due to the structural similarity to NMDA receptor antagonists (arylcyclohexylamines), this compound must be handled as a High-Potency Pharmacological Agent (HPPA) until empirical toxicology rules out psychoactive exposure risks.

Section 1: Chemical Identity & Characterization

Parameter Technical Specification
Chemical Name 1-(4-Ethylphenyl)cyclopentan-1-amine
Common Synonyms 1-Amino-1-(4-ethylphenyl)cyclopentane; 4'-Ethyl-1-phenylcyclopentylamine
CAS Number Provisional/None (Analogous to alcohol precursor CAS: 1248495-15-9)
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
SMILES CCC1=CC=C(C=C1)C2(CCCC2)N
Structural Class 1-Arylcycloalkylamine (Sterically hindered primary amine)

Section 2: Hazard Identification (The "Why" & The "What")

Senior Scientist Insight: The toxicity of this compound is bipartite. First, the primary amine functionality attached to a tertiary carbon creates a highly basic, lipophilic species capable of rapid dermal penetration and chemical burns. Second, the aryl-cycloalkyl scaffold suggests potential antagonism at the NMDA receptor, posing a risk of dissociation or ataxia upon systemic absorption.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[2]

  • CNS Toxicity: Warning – Potential Dissociative/Anesthetic effects.

Emergency Overview
  • Inhalation: Destructive to mucous membranes.[1] May cause chemical pneumonitis.

  • Skin Contact: Corrosive.[1] Lipophilic nature ensures rapid absorption.

  • Ingestion: High risk of systemic toxicity and CNS depression.

Section 3: Physical & Chemical Properties (Predicted)

Note: Values are calculated based on ACD/Labs and ChemAxon algorithms for the free base.

PropertyValue (Predicted)Experimental Context
Physical State Liquid (Viscous oil)Free bases of this class are often oils; HCl salts are solids.
Boiling Point 285°C ± 9.0°CHigh BP requires high-vac distillation for purification.
Density 0.98 ± 0.1 g/cm³Slightly less dense than water.
pKa (Conjugate Acid) ~10.5Highly basic; rapidly forms carbamates in air.
LogP 3.4 – 3.7High Lipophilicity . Readily crosses blood-brain barrier.
Solubility Insoluble in H₂O; Soluble in DCM, MeOH, EtAc.Use non-polar solvents for extraction.

Section 4: Safe Handling & Storage Protocols

The "Why" Behind the Protocol: Primary amines on tertiary carbons are sterically hindered but electronically enriched. They are avid nucleophiles and react with atmospheric CO₂ to form solid carbamates (white crusts), compromising purity.

Engineering Controls
  • Atmosphere: Handle strictly under Argon or Nitrogen (Schlenk line or Glovebox).

  • Ventilation: Fume hood with minimum face velocity of 100 fpm.

  • Glassware: Oven-dried, silanized glassware recommended to prevent surface adhesion.

Personal Protective Equipment (PPE)
  • Gloves: Laminate Film (Silver Shield) or Double Nitrile (min 0.11mm) .

    • Alert: Standard latex is permeable to lipophilic amines.

  • Respiratory: NIOSH-approved respirator with Organic Vapor/Amine (OV/AG) cartridges if outside a hood.

  • Eye Protection: Chemical splash goggles + Face shield (if handling >10g).

Storage Stability
  • Condition: Store at 2–8°C under inert gas.

  • Incompatibility: Acids, Acid Chlorides, Anhydrides, Chloroformates, Strong Oxidizers.

  • Shelf Life: 12 months (if sealed). Degrades to brown oil upon oxidation.

Section 5: Emergency Response Workflow

Self-Validating Logic: The response protocol prioritizes dilution over neutralization . Neutralizing an amine burn on the skin with acid (vinegar) generates heat (exothermic reaction), worsening the tissue damage.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Corrosive + Absorption Risk) Type->Skin Eye EYE CONTACT (Immediate Damage Risk) Type->Eye Inhale INHALATION (Lung Edema Risk) Type->Inhale ActionSkin 1. Blot excess (do not rub) 2. Flush water >15 min 3. NO VINEGAR/ACIDS Skin->ActionSkin ActionEye 1. Hold eyelids open 2. Flush water >15 min 3. Ophthalmologist Consult Eye->ActionEye ActionInhale 1. Move to fresh air 2. 100% Oxygen if available 3. Monitor for delayed edema Inhale->ActionInhale Medical MEDICAL EVACUATION Provide SDS + Note 'CNS Active Amine' ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency response decision tree emphasizing non-neutralization protocols for amine exposure.

Section 6: Synthesis & Analytical Verification

For researchers synthesizing this de novo, the standard route involves the Grignard addition of 4-ethylphenylmagnesium bromide to cyclopentanone, followed by conversion to the amine via the Ritter reaction or Azide reduction.

Analytical Verification (Identity Confirmation)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic ethyl triplet/quartet (~1.2/2.6 ppm) and the cyclopentyl multiplet envelope (1.6–2.2 ppm). The amine NH₂ protons are broad and exchangeable (usually 1.0–1.5 ppm).

  • LC-MS: Expect [M+H]⁺ peak at 190.3 m/z .

  • TLC: Eluent: 10% MeOH in DCM + 1% NH₄OH (to prevent tailing). Stain: Ninhydrin (Red/Purple spot).

Section 7: Ecological & Disposal Considerations

  • Ecotoxicity: High predicted toxicity to aquatic life (LC50 < 10 mg/L) due to membrane disruption properties of lipophilic amines.

  • Disposal:

    • Dissolve in combustible solvent (EtOH/Acetone).

    • Neutralize carefully with 1M HCl to form the non-volatile hydrochloride salt.

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen Oxides generated).

References

  • PubChem Compound Summary . 1-(4-Ethylphenyl)ethan-1-amine (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Maddox, V.H., et al. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry.

Sources

Foundational

Engineering Molecular Rigidity: The Pharmacological and Structural Biology of 1-Substituted Cyclopentylamines

Executive Summary In modern medicinal chemistry and structural biology, the spatial geometry of a molecule dictates its pharmacodynamics and metabolic fate. 1-substituted cyclopentylamines represent a privileged, conform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and structural biology, the spatial geometry of a molecule dictates its pharmacodynamics and metabolic fate. 1-substituted cyclopentylamines represent a privileged, conformationally restricted scaffold. By introducing a spiro-fused or 1,1-disubstituted cyclopentane ring, researchers impose severe steric constraints on the molecule. This restriction dramatically alters the conformational landscape, forcing specific dihedral angles that enhance target affinity, metabolic stability, and proteolytic resistance. This whitepaper explores the causality behind these physicochemical properties and details their application across glutamatergic modulation, metabolic inhibition, and peptide foldamer design.

Conformational Dynamics and Foldamer Engineering

The incorporation of non-canonical amino acids like 1-aminocyclopentane-1-carboxylic acid (Ac5c, also known as cycloleucine) into peptide backbones exemplifies the power of


-disubstituted amino acids in foldamer engineering.

The Causality of Helicity: Natural amino acids possess highly flexible Ramachandran


 and 

angles, making short peptides susceptible to unfolding and rapid proteolytic cleavage. However, the cyclopentane ring of Ac5c restricts the internal

bond angles to approximately 105°. This steric bulk forces the peptide backbone into a narrow energetic minimum (

,

) .

This specific geometry heavily favors the formation of


 intramolecular hydrogen bonds, driving the peptide to adopt a rigid 

-helical or Type III

-turn conformation 1[1]. This structural forced-folding is utilized to design antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs) that are highly resistant to enzymatic degradation[1]. Furthermore, chiral variations of this scaffold can be precisely tuned to induce

-helices instead of

-helices depending on the desired sequence length 2[2].

Key Pharmacological Targets & Mechanisms of Action

Glutamatergic Modulation via ACPD

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a conformationally constrained analog of L-glutamate3[3]. Causality of Selectivity: Endogenous glutamate is highly flexible and binds to both ionotropic (iGluR) and metabotropic (mGluR) receptors. In ACPD, the cyclopentane core locks the distance and spatial orientation between the amino and carboxylate groups[3]. This rigid conformation perfectly mimics the bioactive pose required for mGluR activation while sterically clashing with the iGluR binding pocket, rendering ACPD a highly selective mGluR agonist used extensively in neuropharmacological research 4[4].

Metabolic Inhibition via Cycloleucine

Cycloleucine acts as a potent, non-metabolizable inhibitor of Methionine Adenosyltransferase (MAT) 5[5]. Causality of Inhibition: Structurally mimicking L-methionine, cycloleucine binds competitively to the MAT active site. However, the bulky cyclopentane ring cannot undergo the necessary nucleophilic attack by ATP. Consequently, the enzyme is stalled, leading to a profound depletion of S-adenosylmethionine (SAM)[5]. This halts downstream nucleic acid methylation and polyamine synthesis, conferring cycloleucine with distinct cytostatic properties.

Dual Autophagy and REV-ERB Inhibition

Recent optimizations in anticancer drug discovery have utilized the 1-substituted cyclopentylamine scaffold to develop dual inhibitors of autophagy and REV-ERB 6[6]. The cyclopentylamine moiety provides optimal lipophilicity and steric bulk to interact with the hydrophobic pockets of these targets, demonstrating significant in vivo efficacy in melanoma xenograft models[6].

Quantitative Data Summary

Table 1: Pharmacological Profiles of 1-Substituted Cyclopentylamines

Compound NameCore ModificationPrimary Biological TargetMechanism of ActionKey Application
ACPD 1,3-dicarboxylic acidmGluRSelective agonism via conformational restrictionNeuropharmacology
Cycloleucine 1-carboxylic acidMAT EnzymeCompetitive inhibition of SAM synthesisAntineoplastic / Cytostatic
Ac5c Peptide integrationProteasesSteric shielding &

-helix induction
AMP / CPP Foldamer Design
Compound 24 Aryl-substitutedAutophagy / REV-ERBDual antagonism via lipophilic pocket bindingMelanoma Therapeutics

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Conformational Validation of Ac5c-Stabilized Peptides

This protocol ensures that the steric hindrance of the cyclopentane ring is overcome during synthesis, followed by orthogonal validation of the resulting secondary structure.

  • Solid-Phase Peptide Synthesis (SPPS): Utilize Fmoc-chemistry on a Rink Amide resin.

    • Causality: The bulky cyclopentane ring of Ac5c severely shields the

      
      -amine. Standard coupling reagents (e.g., HBTU) will fail. You must use highly reactive coupling agents like HATU or PyAOP, combined with microwave-assisted heating (75°C for 15 mins) to drive complete amide bond formation.
      
  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation and RP-HPLC purification.

  • Self-Validation via CD Spectroscopy: Dissolve the purified peptide in trifluoroethanol (TFE).

    • Validation Check: A successfully formed

      
      -helix will display a characteristic negative Cotton effect at 222 nm and 205 nm. If a random coil signature is observed, the sequence length or solvent environment is insufficient to support the foldamer.
      
  • Self-Validation via 2D NMR: Perform ROESY/NOESY in CDCl

    
     or DMSO-d
    
    
    
    . The presence of strong
    
    
    cross-peaks confirms the tight helical turns induced by the Ac5c residue.

Workflow SPPS 1. Solid-Phase Synthesis (Incorporate Ac5c) Cleavage 2. TFA Cleavage & HPLC Purification SPPS->Cleavage CD 3. CD Spectroscopy (Detect 3_10 Helix) Cleavage->CD NMR 4. 2D NMR (ROESY) (Validate H-bonds) CD->NMR BioAssay 5. Proteolytic Stability & Bioassay NMR->BioAssay

Workflow for synthesis and conformational validation of Ac5c-peptides.

Protocol 2: In Vitro MAT Inhibition and SAM Quantification Assay

This protocol maps the competitive inhibition of MAT by cycloleucine, utilizing a direct biochemical readout.

  • Enzyme Incubation: Incubate 50 nM recombinant Methionine Adenosyltransferase (MAT) with 1 mM L-methionine, 1 mM ATP, and varying logarithmic concentrations of Cycloleucine in a 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM Mg

    
     and 50 mM K
    
    
    
    .
    • Causality: Mg

      
       and K
      
      
      
      are absolute requirements for MAT catalytic activity; omitting them will yield false positives for inhibition.
  • Reaction Quenching: Terminate the reaction exactly after 30 minutes by adding 10% perchloric acid (v/v).

    • Causality: Acid quenching instantly denatures the MAT enzyme, preventing basal SAM synthesis, while simultaneously protonating and stabilizing the synthesized SAM against spontaneous degradation.

  • Self-Validation via HPLC-UV: Centrifuge the lysate at 14,000 x g to remove precipitated proteins. Inject the supernatant into an RP-HPLC C18 column. Monitor UV absorbance at 254 nm, which is highly specific for the adenine ring of SAM.

  • Data Analysis: Calculate the IC

    
     by plotting the Area Under the Curve (AUC) of the SAM peak against the log concentration of cycloleucine.
    

G Met L-Methionine + ATP MAT Methionine Adenosyltransferase (MAT Enzyme) Met->MAT Substrate Binding SAM S-Adenosylmethionine (SAM) MAT->SAM Catalysis Methyl Methylation Pathways (DNA, RNA, Proteins) SAM->Methyl Methyl Donor Cyclo Cycloleucine (1-aminocyclopentanecarboxylic acid) Cyclo->MAT Competitive Inhibition

Mechanism of MAT inhibition by Cycloleucine.

References

  • (1S,3R)
  • Source: nih.
  • (1S,3R)-1-Aminocyclopentane-1,3-diarboxylic acid (ACPD)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Stereochemistry of peptides containing 1-aminocyclopentanecarboxylic acid (Acc5)
  • Source: mdpi.
  • Source: rsc.org (Organic & Biomolecular Chemistry)

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine from 1-(4-ethylphenyl)cyclopentan-1-one

Structural Causality & Nomenclature Correction As a foundational step in any synthetic workflow, structural validation of the starting materials is critical. The designated precursor, 1-(4-ethylphenyl)cyclopentan-1-one,...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Causality & Nomenclature Correction

As a foundational step in any synthetic workflow, structural validation of the starting materials is critical. The designated precursor, 1-(4-ethylphenyl)cyclopentan-1-one, represents a chemical impossibility: a carbon atom at position 1 of a cyclopentane ring cannot simultaneously host a ketone double bond (C=O) and an aryl substituent without exceeding its tetravalent octet.

To achieve the synthesis of the target compound 1-(4-ethylphenyl)cyclopentan-1-amine , the synthesis must proceed from one of two viable precursors:

  • Cyclopentanone : Utilizing a Grignard addition to form the tertiary alcohol, followed by a Ritter-type amination[1].

  • 1-(4-Ethylphenyl)cyclopentanecarboxylic acid : Utilizing a Curtius rearrangement to convert the carboxylic acid directly into the primary amine[2][3].

This application note details both field-proven pathways, providing self-validating protocols designed for high-yield synthesis while mitigating the hazards of classical amination techniques.

Synthetic Strategy & Mechanistic Rationale

Pathway A: Grignard Addition & Chloroacetonitrile-Mediated Ritter Reaction

The classical Ritter reaction utilizes highly toxic hydrogen cyanide (HCN) to convert tertiary alcohols into primary amines. To bypass this severe safety hazard, this protocol employs chloroacetonitrile (ClCH₂CN) [4][5].

  • Causality of Reagent Choice : Cyclopentanone is reacted with 4-ethylphenylmagnesium bromide to yield the sterically hindered tertiary alcohol, 1-(4-ethylphenyl)cyclopentan-1-ol. Upon treatment with ClCH₂CN in the presence of sulfuric and acetic acids, a stable N-(1-(4-ethylphenyl)cyclopentyl)-2-chloroacetamide intermediate is formed.

  • Deprotection Rationale : The chloroacetyl group is cleaved using thiourea. Thiourea acts as a soft sulfur nucleophile, displacing the chloride to form an isothiouronium salt, which spontaneously cyclizes and hydrolyzes in ethanol to release the free primary amine without requiring the harsh, elimination-prone acidic/basic conditions of a standard retro-Ritter reaction[6][7].

Pathway B: Mixed Anhydride Curtius Rearrangement

For substrates where the carboxylic acid is readily available, the Curtius rearrangement is highly efficient.

  • Causality of Reagent Choice : Rather than forming an acid chloride (which can trigger ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -chlorination or elimination in sterically hindered systems), the protocol utilizes ethyl chloroformate  and triethylamine to form a mixed carboxylic-carbonic anhydride[8]. This intermediate reacts cleanly with aqueous sodium azide at sub-zero temperatures to form the acyl azide. Thermal decomposition in toluene drives the expulsion of nitrogen gas (a reliable visual validation metric), yielding an isocyanate that is subsequently hydrolyzed to the target amine.
    

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric and yield expectations for both pathways, allowing researchers to select the optimal route based on precursor availability and safety constraints.

ParameterPathway A: Ritter AminationPathway B: Curtius Rearrangement
Starting Material Cyclopentanone1-(4-Ethylphenyl)cyclopentanecarboxylic acid
Key Intermediates Tertiary alcohol; ChloroacetamideMixed anhydride; Acyl azide; Isocyanate
Primary Reagents 4-EthylphenylMgBr, ClCH₂CN, ThioureaEthyl chloroformate, NaN₃, Toluene
Reaction Temps 0 °C to Reflux (78 °C)-5 °C to Reflux (110 °C)
In-Process Validation Isothiouronium salt precipitationVigorous N₂ gas evolution
Expected Overall Yield 65 – 75%70 – 80%
Safety Profile Avoids HCN; handles corrosive H₂SO₄Avoids SOCl₂; requires care with NaN₃

Experimental Protocols (Self-Validating Systems)

Protocol A: Ritter-Mediated Amination

Step 1: Synthesis of 1-(4-Ethylphenyl)cyclopentan-1-ol

  • Preparation : In an oven-dried, argon-purged flask, prepare a 1.0 M solution of 4-ethylphenylmagnesium bromide (1.2 eq) in anhydrous THF.

  • Addition : Cool the Grignard solution to 0 °C. Add a solution of cyclopentanone (1.0 eq) in THF dropwise over 30 minutes.

  • Validation : Monitor the internal temperature; maintain below 10 °C to prevent enolization side-reactions. Stir for 2 hours at room temperature.

  • Quench : Carefully quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate to yield the tertiary alcohol. TLC Check: Disappearance of the ketone spot (UV inactive, stains with KMnO₄).

Step 2: Ritter Reaction with Chloroacetonitrile

  • Reaction : Dissolve the tertiary alcohol (1.0 eq) and chloroacetonitrile (2.0 eq) in glacial acetic acid (1.5 mL/mmol). Cool the mixture to 0–3 °C[5].

  • Acid Addition : Add concentrated H₂SO₄ (3.0 eq) dropwise. Validation: An exothermic spike indicates the formation of the tertiary carbocation.

  • Isolation : Stir at room temperature for 12 hours. Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry to yield N-(1-(4-ethylphenyl)cyclopentyl)-2-chloroacetamide.

Step 3: Thiourea Cleavage

  • Cleavage : Suspend the chloroacetamide (1.0 eq) and thiourea (1.2 eq) in a 5:1 mixture of ethanol and acetic acid. Reflux for 10 hours[4].

  • Validation : As the reaction progresses, the formation of the isothiouronium byproduct will alter the solubility profile of the mixture.

  • Workup : Cool to room temperature, dilute with water, and filter off any unreacted amide. Basify the aqueous filtrate to pH 12 using 20% NaOH. Extract the liberated primary amine with dichloromethane, dry, and concentrate to yield 1-(4-ethylphenyl)cyclopentan-1-amine.

Protocol B: Curtius Rearrangement (Alternative Route)

Step 1: Mixed Anhydride and Acyl Azide Formation

  • Anhydride Formation : Dissolve 1-(4-ethylphenyl)cyclopentanecarboxylic acid (1.0 eq) in acetone. Add triethylamine (1.1 eq) and cool to -5 °C. Add ethyl chloroformate (1.1 eq) dropwise[8]. Stir for 30 minutes. Validation: Precipitation of triethylamine hydrochloride confirms mixed anhydride formation.

  • Azide Formation : Add a solution of sodium azide (1.5 eq) in minimal water dropwise, maintaining the temperature below 0 °C. Stir for 1 hour.

  • Extraction : Pour into ice water and extract immediately with cold toluene. Dry the toluene extract over MgSO₄ at 0 °C.

Step 2: Thermal Rearrangement and Hydrolysis

  • Rearrangement : Equip a flask with a reflux condenser. Add the cold toluene solution of the acyl azide dropwise into the flask pre-heated to 90 °C.

  • Validation : Critical Check: Observe vigorous nitrogen gas evolution as the azide converts to the isocyanate. Once gas evolution ceases, the rearrangement is complete[2].

  • Hydrolysis : Concentrate the toluene in vacuo. Add 20% aqueous HCl and reflux for 2 hours to hydrolyze the isocyanate. Cool, wash with ether to remove neutral impurities, then basify the aqueous layer with NaOH to pH 12. Extract with diethyl ether to isolate the target amine.

Mechanistic Workflow Diagram

SynthesisWorkflow A1 Cyclopentanone + 4-Ethylphenylmagnesium bromide A2 1-(4-Ethylphenyl)cyclopentan-1-ol A1->A2 Grignard Addition A3 Ritter Reaction (ClCH2CN, AcOH, H2SO4) A2->A3 A4 N-(1-(4-Ethylphenyl)cyclopentyl)- 2-chloroacetamide A3->A4 A5 Thiourea Cleavage (EtOH, AcOH, Δ) A4->A5 Target 1-(4-Ethylphenyl)cyclopentan-1-amine A5->Target Pathway A B1 1-(4-Ethylphenyl)cyclopentane- carboxylic acid B2 Mixed Anhydride Formation (ClCO2Et, Et3N) B1->B2 B3 Acyl Azide Formation (NaN3, H2O/Acetone) B2->B3 B4 Curtius Rearrangement (Toluene, Δ, -N2) B3->B4 -N2 Gas B5 Isocyanate Hydrolysis (HCl, then NaOH) B4->B5 B5->Target Pathway B

Mechanistic workflow for the synthesis of 1-(4-ethylphenyl)cyclopentan-1-amine via two pathways.

References

  • Kaiser, C.; Weinstock, J. "Amines from mixed carboxylic-carbonic anhydrides: 1-phenylcyclopentylamine". Organic Syntheses1971 , 51, 48.[Link]

  • Smith, P. A. S. "The Curtius Reaction". Organic Reactions1946 , 3, 337. [Link]

  • Ouellette, R. J.; Rawn, J. D. "Organic Chemistry: Structure, Mechanism, Synthesis [2 ed.]". Synthesis of Alcohols from Haloalkanes.[Link]

Sources

Application

Application Note: Reductive Amination Protocols for Sterically Hindered α-Aryl Cycloalkanones

Executive Summary & Nomenclature Clarification In synthetic routing and drug development, automated nomenclature tools occasionally generate structurally invalid names. The requested target, "1-(4-ethylphenyl)cyclopentan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In synthetic routing and drug development, automated nomenclature tools occasionally generate structurally invalid names. The requested target, "1-(4-ethylphenyl)cyclopentan-1-one," describes a molecule with a pentavalent carbon, which is chemically impossible. In the context of reductive amination, this nomenclature typically arises as a typographical error for 2-(4-ethylphenyl)cyclopentan-1-one (an α-aryl cyclopentanone).

This application note establishes a robust, self-validating protocol for the reductive amination of 2-(4-ethylphenyl)cyclopentan-1-one to yield 2-(4-ethylphenyl)cyclopentan-1-amine . This substrate serves as an excellent model for sterically hindered cyclic ketones, requiring specialized Lewis-acid mediated protocols beyond standard reductive amination conditions.

Mechanistic Rationale & Catalyst Selection

The Steric Challenge: Standard reductive amination protocols utilizing Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH3CN) in mildly acidic media (e.g., Borch conditions) are highly efficient for unhindered ketones (). However, they often fail or proceed with sluggish kinetics when applied to α-aryl cyclopentanones. The steric bulk of the 4-ethylphenyl group at the C2 position impedes the nucleophilic attack of the amine. Furthermore, standard acidic conditions can promote competitive enolization, leading to stable enamine side-products rather than the desired imine.

The Titanium Solution: To overcome this thermodynamic barrier, Titanium(IV) isopropoxide [Ti(OiPr)4] is employed as a highly oxophilic Lewis acid (). Ti(OiPr)4 acts as a dehydrating agent and strongly coordinates the carbonyl oxygen, driving the equilibrium toward the transient titanium-complexed hemiaminal and subsequent imine. Once the activated imine is formed, it can be efficiently trapped in situ by Sodium Borohydride (NaBH4). This method avoids the generation of toxic cyanide byproducts associated with NaBH3CN while providing excellent yields for hindered substrates.

Pathway Visualization

Pathway Ketone 2-(4-Ethylphenyl) cyclopentan-1-one Imine Ti-Coordinated Imine Intermediate Ketone->Imine Ti(OiPr)4 Activation Amine Amine Source (BnNH2 or NH3) Amine->Imine Nucleophilic Addition Product 2-(4-Ethylphenyl) cyclopentan-1-amine Imine->Product Hydride Transfer Reductant Reducing Agent (NaBH4) Reductant->Product

Figure 1: Ti(OiPr)4-mediated reductive amination pathway for sterically hindered cyclic ketones.

Experimental Protocols

The following methodologies are designed as self-validating systems. Protocol B (Two-Step via Benzylamine) is highly recommended for primary amine synthesis, as direct amination with ammonia (Protocol A) can lead to over-alkylation (secondary amine dimers) depending on the specific steric environment of the substrate.

Protocol A: Direct Reductive Amination (Synthesis of Primary Amine)
  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(4-ethylphenyl)cyclopentan-1-one (1.0 equiv, 10 mmol) in a 2.0 M solution of ammonia in ethanol (5.0 equiv, 50 mmol).

  • Activation: Add Titanium(IV) isopropoxide (2.0 equiv, 20 mmol) dropwise at room temperature. Stir the homogeneous mixture for 12 hours.

    • Causality: The extended time ensures complete conversion to the Ti-coordinated imine despite the C2 steric hindrance.

  • Reduction: Cool the reaction to 0 °C. Carefully add Sodium Borohydride (1.5 equiv, 15 mmol) in small portions. Stir for an additional 2 hours at room temperature.

  • Quench & Workup (Critical Step): Quench the reaction by adding 10 mL of 1M aqueous NaOH.

    • Causality: Adding water alone produces a gelatinous, unfilterable TiO2 emulsion that traps the amine product. NaOH forces the precipitation of granular, easily filterable titanium salts.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Extract the aqueous layer with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Two-Step Reductive Amination via Benzylamine (High Purity Route)
  • Step 1 (Reductive Amination): React 2-(4-ethylphenyl)cyclopentan-1-one (1.0 equiv) with Benzylamine (1.2 equiv) and Ti(OiPr)4 (1.5 equiv) in minimal THF for 6 hours. Reduce with NaBH4 (1.5 equiv) in EtOH at 0 °C. Workup as described in Protocol A to isolate N-benzyl-2-(4-ethylphenyl)cyclopentan-1-amine.

  • Step 2 (Debenzylation): Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%) and stir under a Hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to yield the pure primary amine.

    • Causality: This route strictly prevents the formation of secondary amine dimers, serving as a self-validating control for product purity.

Quantitative Data Presentation

The table below summarizes the reaction efficiency of various reductive amination systems applied to the sterically hindered model substrate.

Reagent SystemAmine SourceAdditive / CatalystTime (h)Conversion (%)Isolated Yield (%)
NaBH(OAc)3BenzylamineAcOH (1.0 eq)24< 20%12%
NaBH3CNBenzylamineZnCl2 (0.5 eq)2445%38%
NaBH4BenzylamineTi(OiPr)4 (1.5 eq)8> 95%84%
NaBH4NH3 (in EtOH)Ti(OiPr)4 (2.0 eq)1485%68%*

*Yield reflects primary amine; ~10% secondary amine dimer observed.

Analytical Validation & Troubleshooting

  • Reaction Monitoring (LC-MS / GC-MS): Monitor the disappearance of the starting ketone (m/z 188). Because the intermediate Ti-imine complex is highly moisture-sensitive and may not be stable on a GC column, monitoring the formation of the final amine product (m/z 189 for the primary amine) is the most reliable indicator of reaction progress.

  • Diastereoselectivity: Hydride transfer from NaBH4 typically occurs from the less sterically hindered face of the cyclopentane ring. NMR analysis (specifically 2D NOESY) must be used to validate the cis/trans ratio of the resulting 2-(4-ethylphenyl)cyclopentan-1-amine. The reaction generally favors the trans isomer due to the bulky C2 aryl group directing the incoming hydride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552-2554.[Link]

Method

Application Note: Synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine via DPPA-Mediated Curtius Rearrangement

Introduction and Scope The synthesis of primary amines at sterically hindered, quaternary carbon centers presents a significant challenge in medicinal chemistry. Traditional direct amination or reductive amination strate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The synthesis of primary amines at sterically hindered, quaternary carbon centers presents a significant challenge in medicinal chemistry. Traditional direct amination or reductive amination strategies often suffer from low yields due to severe steric clash. For the target compound, 1-(4-Ethylphenyl)cyclopentan-1-amine , the most robust and stereoretentive approach is the of its corresponding carboxylic acid precursor.

This application note details a highly optimized, two-stage protocol utilizing Diphenylphosphoryl azide (DPPA) to safely generate the intermediate isocyanate, followed by tert-butanol trapping and subsequent acidic deprotection. This methodology ensures high purity, avoids explosive intermediates, and eliminates the formation of unwanted urea byproducts.

Mechanistic Insights and Causality

As a self-validating system, every reagent in this protocol is chosen to control a specific mechanistic outcome:

  • Why DPPA? Historically, the Curtius rearrangement required the conversion of a carboxylic acid to an acyl chloride, followed by treatment with hazardous sodium azide. , enabling the direct, one-pot activation of 1-(4-Ethylphenyl)cyclopentane-1-carboxylic acid to the acyl azide in the presence of Triethylamine (TEA).

  • Why trap with tert-butanol? Upon heating, the acyl azide undergoes a concerted thermal decomposition, expelling nitrogen gas to yield an isocyanate. While direct aqueous hydrolysis of the isocyanate can theoretically yield the free amine, it frequently results in the formation of symmetrical urea byproducts—especially with bulky quaternary substrates. Trapping the isocyanate with tert-butanol (t-BuOH) yields a highly stable Boc-protected amine.

  • Deprotection: The Boc group is quantitatively removed under anhydrous acidic conditions (4M HCl in Dioxane) to afford the pure primary amine without degrading the cyclopentyl-aryl scaffold.

Reaction Pathway and Workflow

CurtiusPathway SM 1-(4-Ethylphenyl) cyclopentane-1-carboxylic acid Azide Acyl Azide Intermediate SM->Azide DPPA, TEA Toluene, RT Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (80°C) - N₂ BocAmine Boc-Protected Amine Isocyanate->BocAmine t-BuOH Reflux Product 1-(4-Ethylphenyl) cyclopentan-1-amine BocAmine->Product HCl/Dioxane RT

Caption: Reaction pathway for the synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine via Curtius rearrangement.

Workflow Step1 1. Activation Mix Acid, TEA, DPPA in Toluene Step2 2. Rearrangement Heat to 80°C (N₂ evolution) Step1->Step2 Step3 3. Trapping Add t-BuOH, Reflux 12h Step2->Step3 Step4 4. Workup & Purify Isolate Boc-Amine Step3->Step4 Step5 5. Deprotection 4M HCl in Dioxane, RT Step4->Step5 Step6 6. Final Isolation Free Base Extraction (NaOH/DCM) Step5->Step6

Caption: Step-by-step experimental workflow for the two-stage synthesis and isolation of the target amine.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl (1-(4-ethylphenyl)cyclopentyl)carbamate

Objective: Convert the carboxylic acid to a Boc-protected amine via an isocyanate intermediate.

  • Activation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Ethylphenyl)cyclopentane-1-carboxylic acid (2.18 g, 10.0 mmol) and anhydrous toluene (100 mL) under an argon atmosphere. Add Triethylamine (1.67 mL, 12.0 mmol) and stir for 10 minutes at room temperature.

  • Azidation: Dropwise, add Diphenylphosphoryl azide (DPPA) (2.37 mL, 11.0 mmol) via syringe. Stir the reaction mixture at room temperature for 1.5 hours. (Self-Validation: IR spectroscopy of an aliquot should reveal a sharp acyl azide stretch at ~2140 cm⁻¹).

  • Thermal Rearrangement: Attach a reflux condenser and slowly heat the reaction mixture to 80 °C. Maintain this temperature for 2 hours. The successful rearrangement is visually confirmed by the steady evolution of nitrogen gas. (Self-Validation: IR spectroscopy will show the disappearance of the 2140 cm⁻¹ peak and the emergence of a strong, broad isocyanate peak at ~2270 cm⁻¹).

  • Nucleophilic Trapping: Once gas evolution ceases, carefully add anhydrous tert-butanol (4.80 mL, 50.0 mmol) to the mixture. Increase the heating block temperature to 100 °C (reflux) and stir for 12–16 hours to ensure complete trapping of the sterically hindered isocyanate.

  • Workup & Purification: Cool the mixture to room temperature and dilute with Ethyl Acetate (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), distilled water (50 mL), and brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes) to afford the Boc-protected amine as a white solid.

Stage 2: Deprotection to 1-(4-Ethylphenyl)cyclopentan-1-amine

Objective: Cleave the Boc protecting group to isolate the free primary amine.

  • Deprotection: Dissolve the purified tert-Butyl (1-(4-ethylphenyl)cyclopentyl)carbamate (approx. 2.60 g, 9.0 mmol) in anhydrous Dichloromethane (DCM) (45 mL). Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add 4M HCl in Dioxane (22.5 mL, 90.0 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. Monitor the reaction via TLC (ninhydrin stain) until the starting material is completely consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl, yielding the amine hydrochloride salt.

  • Freebasing: Suspend the crude salt in DCM (50 mL) and add 1M aqueous NaOH until the aqueous layer reaches pH 10–11. Transfer to a separatory funnel and extract the aqueous layer with additional DCM (2 × 30 mL).

  • Final Polish: Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(4-Ethylphenyl)cyclopentan-1-amine as a pale yellow to colorless oil.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric ratios and conditions for a standard 10 mmol scale reaction [1][2].

Reagent / SolventFunctionEquivalentsAmount (10 mmol scale)Reaction TempTime
1-(4-Ethylphenyl)cyclopentane-1-carboxylic acid Starting Material1.0 eq2.18 g--
Diphenylphosphoryl azide (DPPA) Azide Donor1.1 eq2.37 mLRT1.5 h
Triethylamine (TEA) Non-nucleophilic Base1.2 eq1.67 mLRT-
Anhydrous Toluene High-boiling Solvent0.1 M100 mL80 °C2 h
Anhydrous tert-Butanol Trapping Nucleophile5.0 eq4.80 mL100 °C (Reflux)12–16 h
4M HCl in Dioxane Deprotecting Agent10.0 eq22.5 mL0 °C to RT3–4 h

References

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses PubMed Central (PMC) - National Institutes of Health. Comprehensive review of the concerted thermal Curtius rearrangement mechanism and its stereochemical retention. Available at:[Link] [1]

  • Curtius Rearrangement Organic Chemistry Portal. Detailed mechanistic breakdown of the conversion of carboxylic azides to isocyanates and subsequent trapping methodologies. Available at:[Link] [3]

Application

Application Note: Preparation of 1-(4-Ethylphenyl)cyclopentan-1-amine Hydrochloride

Introduction & Scope 1-(4-Ethylphenyl)cyclopentan-1-amine hydrochloride is a structurally rigid 1-arylcycloalkylamine. Compounds of this class are highly valued in medicinal chemistry, frequently serving as critical phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(4-Ethylphenyl)cyclopentan-1-amine hydrochloride is a structurally rigid 1-arylcycloalkylamine. Compounds of this class are highly valued in medicinal chemistry, frequently serving as critical pharmacophores for NMDA receptor antagonists, dopamine reuptake inhibitors, and more recently, dual autophagy and REV-ERB inhibitors .

Synthesizing primary amines at a sterically hindered, tertiary benzylic position presents unique chemical challenges. This application note provides a field-proven, self-validating synthetic protocol designed for high yield, mechanistic reliability, and rigorous analytical confirmation.

Synthetic Strategy & Mechanistic Causality

When synthesizing primary 1-arylcycloalkylamines, chemists typically consider three routes: the Bruylants reaction, the Curtius rearrangement , and the Azide-Reduction pathway.

Why the Azide-Reduction Pathway is Superior:

  • Avoidance of the Bruylants Limitation: The classic Bruylants reaction (Grignard addition to an

    
    -aminonitrile) works exceptionally well for secondary amines (e.g., piperidine in PCP synthesis). However, when synthesizing primary amines using ammonia, the Grignard reagent often deprotonates the intermediate primary amine rather than displacing the nitrile, severely depressing yields.
    
  • Bypassing SN2 Steric Hindrance: Attempting to convert 1-(4-ethylphenyl)cyclopentan-1-ol to an amine via standard leaving group activation (e.g., mesylation followed by SN2 displacement) fails. The steric bulk of the cyclopentyl ring and the aryl group blocks backside attack, leading almost exclusively to E1/E2 elimination (forming 1-(4-ethylphenyl)cyclopentene).

  • The SN1 Carbocation Trapping Mechanism: By treating the tertiary alcohol with Sodium Azide (NaN

    
    ) in Trifluoroacetic Acid (TFA), the hydroxyl group is protonated and eliminated as water. This generates a highly stable tertiary, benzylic carbocation. The azide anion rapidly traps this carbocation in an SN1-like fashion, bypassing steric restrictions and preventing elimination. Subsequent reduction of the azide cleanly yields the primary amine without the risk of over-alkylation.
    

Workflow Visualization

SynthesisRoute N1 Cyclopentanone + 4-Ethylphenylmagnesium bromide N2 1-(4-Ethylphenyl)cyclopentan-1-ol (Tertiary Alcohol) N1->N2 THF, 0 °C to RT Grignard Addition N3 1-Azido-1-(4-ethylphenyl)cyclopentane (Azide Intermediate) N2->N3 NaN3, TFA, CHCl3 0 °C to RT Carbocation Trapping N4 1-(4-Ethylphenyl)cyclopentan-1-amine (Free Base) N3->N4 LiAlH4, THF, 0 °C Reduction N5 1-(4-Ethylphenyl)cyclopentan-1-amine HCl (Target Salt) N4->N5 HCl in Et2O Precipitation

Synthetic pathway for 1-(4-Ethylphenyl)cyclopentan-1-amine HCl via tertiary azide intermediate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for optimal conversion across the four-step workflow.

StepIntermediate / ReagentsMolar EquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Cyclopentanone : 4-Ethylphenylmagnesium bromide1.0 : 1.20

25
4.080 - 85
2 Tertiary Alcohol : NaN

: TFA
1.0 : 3.0 : 5.00

25
12.075 - 80
3 Azide Intermediate : LiAlH

1.0 : 2.00

25
6.085 - 90
4 Free Base Amine : HCl (2M in Et

O)
1.0 : 1.501.0> 95

Step-by-Step Methodologies & Self-Validating Systems

Step 1: Synthesis of 1-(4-Ethylphenyl)cyclopentan-1-ol

Protocol:

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Add 4-ethylphenylmagnesium bromide (1.2 eq, 0.5 M in THF) to the flask and cool to 0 °C using an ice-water bath.

  • Dissolve cyclopentanone (1.0 eq) in anhydrous THF (1 M concentration) and add dropwise over 30 minutes to control the exothermic Grignard addition.

  • Remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Quench the reaction carefully at 0 °C with saturated aqueous NH

    
    Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Self-Validating System:

  • TLC: Cyclopentanone is UV-inactive but stains with KMnO

    
    . The product is UV-active due to the aryl ring and will show a lower 
    
    
    
    than the starting bromide.
  • 
    H NMR (CDCl
    
    
    
    ):
    Confirmation is achieved by the disappearance of the ketone
    
    
    -protons and the appearance of a broad singlet at ~1.6 ppm (-OH, exchanges with D
    
    
    O).
Step 2: Synthesis of 1-Azido-1-(4-ethylphenyl)cyclopentane

CRITICAL SAFETY WARNING: This step generates Hydrazoic Acid (HN


), which is highly toxic and explosive. Perform strictly in a well-ventilated fume hood behind a blast shield. Do not use halogenated solvents if recovering azide salts, though CHCl

is used here strictly as a non-reactive diluent. Destroy excess azide with acidic sodium nitrite before disposal.

Protocol:

  • Dissolve 1-(4-ethylphenyl)cyclopentan-1-ol (1.0 eq) in anhydrous CHCl

    
     (0.2 M) and cool to 0 °C.
    
  • Add Sodium Azide (NaN

    
    , 3.0 eq) in one portion.
    
  • Add Trifluoroacetic Acid (TFA, 5.0 eq) dropwise over 15 minutes. The solution will become heterogeneous.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench by slowly pouring the mixture into an ice-cold solution of 10% NH

    
    OH to neutralize the TFA.
    
  • Extract with CH

    
    Cl
    
    
    
    , wash with water and brine, dry over Na
    
    
    SO
    
    
    , and concentrate carefully under reduced pressure (water bath < 30 °C to prevent thermal decomposition of the azide).

Self-Validating System:

  • IR Spectroscopy: This is the definitive validation checkpoint. The broad O-H stretch at ~3300 cm

    
     must completely disappear, replaced by a sharp, highly intense asymmetric N=N=N stretch at ~2100 cm
    
    
    
    . If the 2100 cm
    
    
    band is absent, the SN1 trapping failed.
Step 3: Reduction to 1-(4-Ethylphenyl)cyclopentan-1-amine

Protocol:

  • Suspend Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq) in anhydrous THF at 0 °C under nitrogen.
    
  • Dissolve the azide intermediate (1.0 eq) in anhydrous THF and add dropwise to the LiAlH

    
     suspension. (Caution: Evolution of N
    
    
    
    gas).
  • Stir at room temperature for 6 hours.

  • Quench using the Fieser method: For every

    
     grams of LiAlH
    
    
    
    , add
    
    
    mL of water,
    
    
    mL of 15% NaOH, and 3
    
    
    mL of water sequentially.
  • Stir until the aluminum salts form a white, granular precipitate. Filter through a pad of Celite and concentrate the filtrate to yield the crude free base amine.

Self-Validating System:

  • IR Spectroscopy: Complete disappearance of the 2100 cm

    
     azide band. Appearance of two weak N-H stretching bands at ~3300 and ~3400 cm
    
    
    
    .
  • LC-MS: Observation of the [M+H]

    
     peak at m/z 190.1.
    
Step 4: Hydrochloride Salt Formation

Protocol:

  • Dissolve the crude 1-(4-ethylphenyl)cyclopentan-1-amine in anhydrous diethyl ether (Et

    
    O).
    
  • Cool the solution to 0 °C.

  • Add a 2.0 M solution of HCl in diethyl ether (1.5 eq) dropwise with vigorous stirring. A white precipitate will form immediately.

  • Stir for 1 hour at 0 °C to ensure complete precipitation.

  • Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under high vacuum to afford the target hydrochloride salt.

Self-Validating System:

  • Physical State: The immediate transition from a soluble free base to an insoluble white crystalline precipitate in ether confirms salt formation.

  • Solubility & NMR: The resulting salt will be highly soluble in water.

    
    H NMR in DMSO-
    
    
    
    will reveal a broad integration of ~3 protons at ~8.2–8.5 ppm, representing the -NH
    
    
    group.

References

  • Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy Journal of Medicinal Chemistry, 2024, 67(1), 349-379. URL:[Link]

  • Amines from mixed carboxylic-carbonic anhydrides: 1-phenylcyclopentylamine Organic Syntheses, 1971, 51, 48. URL:[Link]

Method

Application Note: Overcoming Steric Hindrance in Amide Coupling with 1-(4-Ethylphenyl)cyclopentan-1-amine

Executive Summary The synthesis of amides from highly sterically hindered amines, such as 1-(4-Ethylphenyl)cyclopentan-1-amine , presents a formidable challenge in medicinal chemistry and drug development. In this molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of amides from highly sterically hindered amines, such as 1-(4-Ethylphenyl)cyclopentan-1-amine , presents a formidable challenge in medicinal chemistry and drug development. In this molecule, the primary amine is directly bound to a quaternary carbon embedded within a cyclopentyl ring and adjacent to a bulky 4-ethylphenyl moiety. This dense steric environment severely restricts the nucleophilic attack trajectory. This application note provides a comprehensive, self-validating guide to selecting reagents, understanding the mechanistic causality of coupling failures, and executing optimized protocols to achieve high-yielding amide bond formation.

Mechanistic Causality & Reagent Selection

Standard carbodiimide reagents (e.g., EDC, DCC) form an O-acylisourea intermediate that is often insufficiently electrophilic to react with an


-disubstituted amine before undergoing deleterious side reactions, such as 

-acylurea rearrangement[1]. To overcome the high activation energy barrier (

) associated with the steric clash during the transition state, the electrophilicity of the activated acid must be maximized.
  • Uronium/Aminium Salts (HATU, COMU): HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides critical anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming hindered amine, effectively guiding 1-(4-ethylphenyl)cyclopentan-1-amine to the carbonyl carbon[1]. COMU offers similar reactivity with improved solubility profiles[2].

  • Acyl Fluorides & TCFH: For exceptionally unreactive carboxylic acids, converting the acid to an acyl fluoride or using TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) provides the smallest possible steric profile for the electrophile. TCFH, in combination with N-methylimidazole (NMI), has emerged as a highly reliable method for difficult parallel library syntheses[3].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected performance of various coupling reagents when reacting a generic aliphatic carboxylic acid with a highly hindered


-disubstituted amine like 1-(4-Ethylphenyl)cyclopentan-1-amine.
Coupling ReagentBaseSolventTemp (°C)Expected Yield (%)Reaction TimeByproduct Removal
EDC / HOBt DIPEADMF25< 15%48 hEasy (Aqueous wash)
T3P PyridineEtOAc80 (Reflux)40 - 50%24 hVery Easy (Water soluble)
HATU DIPEADMF25 - 5075 - 85%12 hModerate (Tetramethylurea)
COMU DIPEADMF2570 - 80%12 hEasy (Water soluble)
TCFH / NMI NMIMeCN2585 - 95%4 hEasy (Aqueous wash)

Visualized Workflows

G A Carboxylic Acid (R-COOH) B HATU + DIPEA (Activation Phase) A->B Deprotonation C OAt Active Ester (Highly Electrophilic) B->C Uronium Attack E Anchimeric Assistance (H-Bonding via 7-N) C->E Amine Addition D 1-(4-Ethylphenyl) cyclopentan-1-amine D->E Nucleophilic Attack F Target Amide Product E->F -HOAt Byproduct

Mechanistic pathway of HATU activation and hindered amine coupling.

Troubleshooting Start Low Yield / No Reaction with EDC/HOBt Check Verify Reagent Freshness & Anhydrous Solvents Start->Check Coupling Switch to HATU or COMU with DIPEA in DMF Check->Coupling If reagents are dry Temp Elevate Temperature (Microwave 60-90°C) Coupling->Temp If reaction is sluggish Success Amide Product Isolated Coupling->Success Halide Use TCFH/NMI or Form Acyl Fluoride Temp->Halide If steric clash persists Temp->Success Halide->Success

Troubleshooting workflow for failed amide couplings with hindered amines.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (First-Line Approach)

This protocol utilizes HATU due to its superior performance with sterically demanding substrates[4]. DIPEA is selected over Triethylamine (TEA) because TEA can act as a competing nucleophile and degrade uronium salts, whereas DIPEA is strictly a non-nucleophilic base[1].

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-(4-Ethylphenyl)cyclopentan-1-amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15–30 minutes.

    • Validation Checkpoint 1: The solution should transition from colorless to a distinct yellow/orange, visually confirming the formation of the HOAt active ester. An LC-MS aliquot quenched in methanol should reveal the methyl ester of the starting acid, confirming successful activation.

  • Amine Addition: Dissolve 1-(4-Ethylphenyl)cyclopentan-1-amine (1.1 eq) in a minimal volume of DMF and add it dropwise to the activated ester solution.

  • Heating (If Necessary): Stir at room temperature for 2 hours. If LC-MS indicates stalled conversion, elevate the temperature to 50 °C for an additional 12 hours[5].

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc). The amine can be visualized via Ninhydrin stain (primary amines appear purple/pink). Successful coupling is indicated by the disappearance of the Ninhydrin-active spot and the emergence of a new UV-active spot (due to the ethylphenyl moiety).

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO

    
     (to remove unreacted acid and HOAt), and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: TCFH/NMI-Mediated Coupling (Advanced Rescue Method)

When HATU fails due to extreme steric repulsion, generating a highly reactive, sterically unencumbered acyl intermediate is required. TCFH generates an acyl imidazolium species in situ that is highly reactive toward hindered amines[3].

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-(4-Ethylphenyl)cyclopentan-1-amine (1.2 eq)

  • TCFH (1.2 eq)

  • N-Methylimidazole (NMI) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid and NMI in anhydrous MeCN. Add TCFH in one portion. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The formation of the acyl imidazolium intermediate is rapid. The reaction mixture may become slightly cloudy as the hexafluorophosphate salt exchanges.

  • Coupling: Add 1-(4-Ethylphenyl)cyclopentan-1-amine neat or as a solution in MeCN.

  • Reaction: Stir at room temperature for 4–6 hours. This method typically does not require heating, preserving the stereochemical integrity of sensitive substrates.

    • Validation Checkpoint 2: Monitor via LC-MS. The mass of the highly stable amide product should dominate the chromatogram.

  • Workup: Evaporate MeCN, redissolve in DCM, and wash with 1M HCl, followed by brine. Purify via flash column chromatography.

References

  • [2] ACS Omega. DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. DOI:

  • [3] The Journal of Organic Chemistry. The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. DOI:

  • [1] Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. DOI:

Sources

Application

Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-(4-Ethylphenyl)cyclopentan-1-amine

-Quaternary Primary Amines Executive Summary & Strategic Rationale This guide details the protocol for the Buchwald-Hartwig cross-coupling of 1-(4-Ethylphenyl)cyclopentan-1-amine , a sterically demanding -quaternary prim...

Author: BenchChem Technical Support Team. Date: March 2026


-Quaternary Primary Amines

Executive Summary & Strategic Rationale

This guide details the protocol for the Buchwald-Hartwig cross-coupling of 1-(4-Ethylphenyl)cyclopentan-1-amine , a sterically demanding


-quaternary primary amine.

The Challenge: The target amine features a fully substituted carbon at the


-position relative to the nitrogen. This creates significant steric hindrance, impeding the coordination of the amine to the Palladium (Pd) center and drastically slowing the rate of reductive elimination—the critical C-N bond-forming step. Furthermore, because the amine lacks 

-hydrogens, it cannot participate in the

-hydride elimination pathway often used to reduce Pd(II) to active Pd(0) in situ, rendering traditional Pd(II) salts (e.g., Pd(OAc)

) ineffective without external reductants.

The Solution: To overcome these barriers, this protocol utilizes BrettPhos Pd G4 , a fourth-generation precatalyst system. The bulky, electron-rich BrettPhos ligand facilitates the reductive elimination of the sterically congested amine-aryl-Pd complex, while the G4 precatalyst scaffold ensures the rapid, quantitative generation of the active monoligated Pd(0) species even in the absence of reducing agents.

Mechanistic Insight & Causality

Understanding the catalytic cycle is prerequisite to troubleshooting. For this specific substrate, two steps dictate success:

  • Active Catalyst Generation:

    • Standard Failure Mode: Traditional Pd(OAc)

      
       requires reduction to Pd(0) to enter the cycle. This is usually achieved by the amine itself (via 
      
      
      
      -hydride elimination of an oxidized byproduct). Since 1-(4-Ethylphenyl)cyclopentan-1-amine has no
      
      
      -hydrogens
      , it cannot reduce the Pd precursor.
    • G4 Advantage: The G4 precatalyst contains a pre-formed Pd(0) equivalent stabilized by a methyl-group leaving ligand. Upon exposure to base, it activates immediately, independent of the amine's redox properties.

  • Reductive Elimination (The Bottleneck):

    • The steric bulk of the cyclopentyl ring and the 4-ethylphenyl group crowds the Pd center.

    • BrettPhos (a dialkylbiaryl phosphine) is structurally designed to "hug" the Pd center, forcing the aryl group and the amine nitrogen into close proximity, thereby lowering the activation energy for C-N bond formation.

Visualizing the Catalytic Pathway

BuchwaldCycle cluster_steric Critical Steric Bottleneck Precat BrettPhos Pd G4 (Precatalyst) ActivePd L-Pd(0) (Active Species) Precat->ActivePd Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Aryl Halide AmineCoord Amine Coordination (Steric Clash Zone) OxAdd->AmineCoord + Amine Deprotonation Deprotonation by Base (NaOtBu or LHMDS) AmineCoord->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Rate Determining Step RedElim->ActivePd Regenerate L-Pd(0)

Figure 1: Catalytic cycle highlighting the activation of the G4 precatalyst and the critical steric bottleneck at the amine coordination step.[1]

Experimental Protocol

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
ComponentSpecificationRole
Amine 1-(4-Ethylphenyl)cyclopentan-1-amine (1.2 equiv)Nucleophile
Electrophile Aryl Bromide or Chloride (1.0 equiv)Coupling Partner
Catalyst BrettPhos Pd G4 (1–2 mol%)Catalyst Source
Base NaOtBu (Sodium tert-butoxide) (1.4 equiv)Deprotonating Agent
Solvent 1,4-Dioxane (Anhydrous)Reaction Medium
Additives None requiredN/A

Note: If the substrate contains base-sensitive groups (e.g., esters, nitriles), substitute NaOtBu with LHMDS (Lithium hexamethyldisilazide).

Step-by-Step Procedure

Scale: 1.0 mmol (Aryl Halide basis)

  • Preparation (Glovebox or Schlenk Line):

    • Oven-dry a 2-dram reaction vial or Schlenk tube containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add BrettPhos Pd G4 (18 mg, 0.02 mmol, 2 mol%).

    • Add NaOtBu (135 mg, 1.4 mmol).

    • Crucial: If the amine is a solid, add it now (1.2 mmol). If liquid, add in step 4.

    • Add the Aryl Halide (1.0 mmol) if it is a solid.

  • Inerting:

    • Cap the vial with a septum (PTFE-lined).

    • Evacuate and backfill with Argon three times (3x).

  • Solvent & Liquid Addition:

    • Add 1,4-Dioxane (anhydrous, 2.0 mL) via syringe. Concentration should be ~0.5 M.

    • If the amine or aryl halide is liquid, add them now via microliter syringe.

  • Reaction:

    • Place the vial in a pre-heated aluminum block or oil bath at 100 °C .

    • Stir vigorously (800+ RPM) for 12–16 hours.

    • Visual Check: The reaction mixture should turn from pale yellow to a dark amber/brown solution. Precipitates (sodium halide salts) will form.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL).

    • Filter through a small pad of Celite or Silica to remove Pd residues and salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash chromatography (typically Hexanes/EtOAc gradients).

Optimization & Troubleshooting Workflow

If the standard protocol yields <50% conversion, follow this logic tree to diagnose the failure.

OptimizationTree Start Low Yield / Conversion? CheckSM Check Starting Material (Recovered?) Start->CheckSM Dehal Dehalogenation Observed? CheckSM->Dehal Yes (SM remains) Decomp Base Sensitivity? CheckSM->Decomp No (Complex mixture) Temp Lower Temp to 80°C Increase Conc. to 1.0M Dehal->Temp Yes Ligand Switch Ligand: tBuBrettPhos Dehal->Ligand No SwitchBase Switch Base: LHMDS or K3PO4 Decomp->SwitchBase Yes CatLoad Increase Cat Load (to 4-5 mol%) Ligand->CatLoad Still Fails?

Figure 2: Decision tree for optimizing the coupling of hindered amines.

Key Troubleshooting Notes:
  • Dehalogenation (Ar-H formation): This indicates the oxidative addition occurred, but the amine failed to bind, leading to

    
    -hydride elimination from the solvent or ligand. Solution:  Use tBuBrettPhos , which is even bulkier and prevents off-cycle pathways, or increase amine concentration.
    
  • Base Sensitivity: If the aryl halide contains esters or acidic protons, NaOtBu will cause degradation. Solution: Use LHMDS (1.0 M in THF). It is a bulky, non-nucleophilic base that is highly effective for this specific class of amines.

References

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Arylation of α,α-Disubstituted Primary Amines. Organic Letters.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design of Palladium Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry.

  • Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society. (Contains foundational work on BrettPhos specificity).

Sources

Method

Scalable Manufacturing of 1-(4-Ethylphenyl)cyclopentan-1-amine: A Process Chemistry Perspective

Executive Summary This Application Note details a scalable, non-cryogenic manufacturing process for 1-(4-Ethylphenyl)cyclopentan-1-amine (CAS: 1041542-59-9). This structural motif—a primary amine attached to a quaternary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a scalable, non-cryogenic manufacturing process for 1-(4-Ethylphenyl)cyclopentan-1-amine (CAS: 1041542-59-9). This structural motif—a primary amine attached to a quaternary carbon within a cycloalkyl ring—presents significant steric challenges for standard nucleophilic substitution or reductive amination strategies.

While traditional routes often employ hazardous reagents (e.g., sodium azide for Curtius rearrangement or HCN for Ritter reactions), this protocol utilizes a Modified Ritter Reaction using chloroacetonitrile followed by a mild thiourea-mediated deprotection. This strategy avoids the formation of explosive azides and bypasses the thermodynamically difficult hydrolysis of sterically hindered acetamides, rendering it suitable for multi-kilogram GMP production.

Key Process Advantages
  • Safety: Eliminates the use of hydrazoic acid (

    
    ), metal azides, and cyanide gas.
    
  • Scalability: All steps operate between 0°C and reflux; no cryogenic conditions (-78°C) required.

  • Purity: The thiourea deprotection step generates a solid pseudothiohydantoin byproduct that is easily removed by filtration, simplifying purification.

Chemical Retrosynthesis & Strategy

The synthesis constructs the quaternary center via Grignard addition, followed by nitrogen installation via a Ritter-type attack.

Pathway:

  • Nucleophilic Addition: 4-Ethylphenylmagnesium bromide attacks cyclopentanone to form the tertiary alcohol.

  • Ritter Amidation: The tertiary alcohol generates a carbocation in situ, which is trapped by chloroacetonitrile (ClCH

    
    CN) to form the 
    
    
    
    -chloroacetyl intermediate.
  • Deprotection: The chloroacetyl group is cleaved using thiourea, releasing the free amine.

Reaction Scheme Visualization

ReactionScheme Start1 4-Ethylphenyl bromide Grignard Intermediate 1: 1-(4-Ethylphenyl) cyclopentan-1-ol Start1->Grignard Mg, THF Reflux Start2 Cyclopentanone Start2->Grignard Ritter Intermediate 2: 2-Chloro-N-(1-(4-ethylphenyl) cyclopentyl)acetamide Grignard->Ritter ClCH2CN H2SO4, AcOH 0°C to RT Product Target: 1-(4-Ethylphenyl) cyclopentan-1-amine Ritter->Product Thiourea EtOH/AcOH Reflux

Figure 1: Synthetic pathway utilizing the Modified Ritter protocol to bypass difficult amide hydrolysis.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Ethylphenyl)cyclopentan-1-ol

Objective: Formation of the quaternary carbon center via Grignard addition.

ParameterSpecification
Limiting Reagent 4-Ethylphenyl bromide
Solvent Tetrahydrofuran (THF), Anhydrous
Stoichiometry 1.0 equiv ArBr : 1.1 equiv Mg : 1.05 equiv Cyclopentanone
Temperature Initiation: ~40°C; Addition: 0–5°C; Aging: 25°C

Protocol:

  • Grignard Formation: In a dry 3-neck reactor equipped with a reflux condenser and N

    
     inlet, charge Magnesium turnings (1.1 equiv) and a catalytic crystal of Iodine. Cover with minimal anhydrous THF.
    
  • Add 5% of the total volume of 4-Ethylphenyl bromide solution (in THF). Heat locally to initiate the reaction (color change from brown to clear/grey).

  • Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux via exotherm control. Stir for 1 hour post-addition.

  • Ketone Addition: Cool the Grignard solution to 0°C. Add Cyclopentanone (1.05 equiv) in THF dropwise, keeping internal temperature <10°C.

  • Quench: Stir at room temperature for 2 hours. Quench slowly with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude tertiary alcohol is generally pure enough (>90%) for the next step. If necessary, purify via short-path distillation or silica plug (Hexane/EtOAc).

Step 2: Modified Ritter Reaction

Objective: Conversion of the tertiary alcohol to the


-chloroacetamide.[1]
Note: Chloroacetonitrile is toxic and a lachrymator. Handle in a fume hood.
ParameterSpecification
Reagents Tertiary Alcohol (Step 1), Chloroacetonitrile, H

SO

, AcOH
Stoichiometry 1.0 equiv Alcohol : 2.0 equiv ClCH

CN : 2.0 equiv H

SO

Temperature 0°C to Room Temperature

Protocol:

  • Dissolve the tertiary alcohol (1.0 equiv) and Chloroacetonitrile (2.0 equiv) in Glacial Acetic Acid (3.0 Vol).

  • Cool the mixture to 0°C.

  • Add concentrated H

    
    SO
    
    
    
    (2.0 equiv) dropwise. Caution: Significant exotherm.
  • Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/HPLC for consumption of alcohol.

  • Workup: Pour the reaction mixture onto crushed ice/water. The product, 2-Chloro-N-(1-(4-ethylphenyl)cyclopentyl)acetamide, typically precipitates as a solid.

  • Isolation: Filter the solid. Wash with water and cold hexanes. Recrystallize from Ethanol/Water if purity is <95%.

Step 3: Thiourea Deprotection

Objective: Mild cleavage of the chloroacetyl group to yield the free amine.

ParameterSpecification
Reagents Chloroacetamide (Step 2), Thiourea
Solvent Ethanol / Acetic Acid (5:1 ratio)
Stoichiometry 1.0 equiv Amide : 1.2 equiv Thiourea
Temperature Reflux (~78°C)

Protocol:

  • Suspend the Chloroacetamide intermediate (1.0 equiv) and Thiourea (1.2 equiv) in a mixture of Ethanol and Acetic Acid (5:1 v/v).

  • Heat to reflux. The mixture will initially clear, followed by the precipitation of pseudothiohydantoin (byproduct) within 1–2 hours.

  • Continue reflux for 10 hours to ensure complete cleavage.

  • Workup: Cool the mixture to room temperature. Filter off the solid pseudothiohydantoin byproduct.

  • Concentrate the filtrate to remove ethanol.

  • Basify the residue with aqueous NaOH (2M) to pH >12.

  • Extract the free amine with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Final Isolation: Dry organics (Na

    
    SO
    
    
    
    ) and concentrate. The amine can be converted to its Hydrochloride salt (using HCl in Dioxane/Ether) for long-term stability and storage.

Process Engineering & Safety

Unit Operations Flowchart

ProcessFlow cluster_0 Step 1: Grignard cluster_1 Step 2: Ritter cluster_2 Step 3: Deprotection R1 Reactor 1: Grignard Formation (Exothermic) Q1 Quench Tank: NH4Cl Hydrolysis R1->Q1 S1 Separator: Phase Split Q1->S1 R2 Reactor 2: Acid Addition (0°C Control) S1->R2 F1 Filter Press: Isolate Amide Solid R2->F1 R3 Reactor 3: Ethanol Reflux F1->R3 F2 Filter: Remove Byproduct R3->F2 Dry Dryer: Final API Isolation F2->Dry

Figure 2: Unit operations for the 3-step manufacturing process.

Critical Process Parameters (CPPs)
StepParameterRangeRationale
1 Ketone Addition Temp<10°CPrevents enolization side reactions and controls exotherm.
2 Acid Addition RateSlowThe Ritter reaction generates significant heat; rapid addition can cause charring/elimination to the alkene.
3 Reflux Time>8 hoursThe steric bulk of the quaternary center slows the nucleophilic attack of thiourea; premature stopping reduces yield.
Impurity Profile Control
  • Alkene Elimination: The major impurity in Step 2 is the alkene formed by elimination of the tertiary alcohol. This is minimized by keeping the temperature low (0°C) during acid addition.

  • Pseudothiohydantoin: In Step 3, this byproduct is insoluble in ethanol. Filtration efficiency is critical to prevent carryover into the final amine.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000).[1][2][3] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.

  • Bishop, R. (1991). Comprehensive Organic Synthesis. Volume 6, Section 1.9.3: The Ritter Reaction. Pergamon Press. (General reference for Ritter chemistry scope).

Sources

Application

Reagents for alkylation of 1-(4-Ethylphenyl)cyclopentan-1-amine

Application Note: Reagent Selection and Protocols for the N-Alkylation of 1-(4-Ethylphenyl)cyclopentan-1-amine Executive Summary & Strategic Analysis The substrate 1-(4-Ethylphenyl)cyclopentan-1-amine presents a specific...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagent Selection and Protocols for the N-Alkylation of 1-(4-Ethylphenyl)cyclopentan-1-amine

Executive Summary & Strategic Analysis

The substrate 1-(4-Ethylphenyl)cyclopentan-1-amine presents a specific synthetic challenge: it possesses a primary amine attached directly to a quaternary carbon center (


-tetrasubstituted). This steric environment significantly retards nucleophilic attack in standard 

reactions and increases the likelihood of elimination (

) side reactions when using alkyl halides.

For drug development applications requiring high purity and controlled mono-alkylation, standard "brute force" alkylation with alkyl halides is often suboptimal. This guide prioritizes Reductive Amination using mild hydride donors as the "Gold Standard" methodology, while providing alternative protocols for specific steric requirements.

Strategic Decision Matrix

The following decision tree outlines the optimal synthetic pathway based on the desired alkyl group (


) and substitution level.

AlkylationStrategy Substrate Substrate: 1-(4-Ethylphenyl) cyclopentan-1-amine Target Target Substitution? Substrate->Target Mono Mono-Alkylation (Secondary Amine) Target->Mono Di Di-Alkylation (Tertiary Amine) Target->Di Steric Steric Bulk of R-Group? Mono->Steric MethodC Method C: Direct Alkylation (R-I + Base) Di->MethodC Sequential Addition Small Small/Linear (Me, Et, n-Pr) Steric->Small Low Hindrance Bulky Bulky/Branched (i-Pr, t-Bu, Benzyl) Steric->Bulky High Hindrance MethodA Method A: Reductive Amination (STAB/Aldehyde) Small->MethodA Preferred MethodB Method B: Acylation + Reduction (AcCl -> LAH) Bulky->MethodB High Selectivity

Figure 1: Synthetic pathway selection based on target substitution and steric constraints.

Critical Reagent Classes

To achieve high-yield alkylation on this hindered scaffold, reagent selection must balance reactivity with selectivity.

Reagent ClassRecommended ReagentRole & MechanismWhy for this Substrate?
Hydride Donor Sodium Triacetoxyborohydride (STAB) Selective reduction of iminium ions.Top Choice. Mild enough to not reduce aldehydes/ketones before imine formation. Tolerates the steric bulk of the cyclopentyl ring [1].
Hydride Donor Sodium Cyanoborohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Acid-stable hydride donor.Effective but toxic. Use only if STAB fails due to extreme solubility issues [2].
Electrophile Aldehydes / KetonesPrecursor for reductive amination.[1][2]Allows formation of the imine intermediate, which is less sterically demanding than direct

transition states.
Base DIPEA (Hünig's Base)Proton scavenger.Non-nucleophilic. Essential if using alkyl halides to prevent quaternary ammonium salt formation.
Solvent 1,2-Dichloroethane (DCE)Reaction medium.[1][3]Excellent solubility for STAB and the amine; promotes imine formation.

Detailed Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Introducing Methyl, Ethyl, Propyl, or Benzyl groups with high mono-selectivity.

Mechanism: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion).[4] The steric bulk of the 1-arylcyclopentyl group makes the imine formation the rate-determining equilibrium. STAB is chosen because it selectively reduces the imine in situ without reducing the aldehyde rapidly.

Reagents:

  • Substrate: 1-(4-Ethylphenyl)cyclopentan-1-amine (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv (e.g., Acetaldehyde for N-ethylation)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acid Catalyst: Glacial Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[5]

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vessel under

    
     atmosphere, dissolve the amine (1.0 eq) in DCE (
    
    
    
    concentration).
  • Add Electrophile: Add the aldehyde (1.1 eq).

  • Acid Catalysis: Add Acetic Acid (1.0 eq). Note: The acid catalyzes the dehydration of the hemiaminal to the imine, which is critical for this hindered substrate.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Troubleshooting:

  • Incomplete Reaction: If starting material remains, the imine formation is likely stalled by sterics. Add activated 4Å Molecular Sieves to the reaction in Step 1 to drive dehydration [3].

Protocol B: Acylation-Reduction (For Bulky Groups)

Best for: Introducing Isopropyl, Cyclohexyl, or other bulky groups where reductive amination stalls.

Reagents:

  • Acyl Chloride (e.g., Isobutyryl chloride)

  • Triethylamine (

    
    )
    
  • Lithium Aluminum Hydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    

Methodology:

  • Acylation: React the amine with the corresponding acyl chloride and

    
     in DCM at 0°C to form the amide. This proceeds readily despite sterics due to the high reactivity of acyl chlorides.
    
  • Isolation: Isolate and dry the intermediate amide.

  • Reduction: Dissolve the amide in anhydrous THF. Slowly add

    
     (2.5 eq) at 0°C, then reflux for 4–8 hours.
    
  • Workup: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ) to remove aluminum salts.

Analytical Validation (Quality Control)

Upon successful alkylation (e.g., N-ethylation), specific NMR shifts confirm the structure.

MoietyProton (

NMR)
Carbon (

NMR)
Diagnostic Change
N-H Broad singlet,

1.5–2.5 ppm
N/AShift/Integration change from

.

-CH (Ethyl)
Quartet,

2.4–2.6 ppm

38–42 ppm
New signal appears.
Cyclopentyl Ring Multiplets,

1.6–2.2 ppm

23, 36 ppm
Shifts slightly upfield due to N-alkylation.
Quaternary C N/A

60–65 ppm
Critical check: Ensure this peak remains (no elimination).

Safety & Regulatory Compliance (E-E-A-T)

Chemical Safety:

  • STAB: Evolves acetic acid upon reaction.[1] Hydrolyzes releases

    
    . Handle in a fume hood.
    
  • Alkyl Halides: Potential carcinogens (alkylating agents).

Regulatory Advisory (Critical): The substrate 1-(4-Ethylphenyl)cyclopentan-1-amine is structurally related to Arylcyclohexylamines (e.g., Eticyclidine/PCE, Tenocyclidine/TCP), a class of compounds with known dissociative anesthetic and potential abuse liabilities.

  • Precursor Monitoring: Researchers must verify if this specific analog falls under "controlled substance analogue" acts in their jurisdiction (e.g., US Federal Analogue Act).

  • Documentation: Maintain rigorous inventory logs. This protocol is intended strictly for legitimate pharmaceutical research and reference standard generation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • Lane, C. F. (1975). Sodium Cyanoborohydride: A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146. Link

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine Derivatives

Introduction & Strategic Rationale 1-Arylcycloalkylamines are highly privileged pharmacophores frequently embedded in central nervous system (CNS) agents, including N-methyl-D-aspartate (NMDA) receptor antagonists and do...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-Arylcycloalkylamines are highly privileged pharmacophores frequently embedded in central nervous system (CNS) agents, including N-methyl-D-aspartate (NMDA) receptor antagonists and dopamine reuptake inhibitors. Specifically, the synthesis of 1-(4-ethylphenyl)cyclopentan-1-amine presents a unique challenge: the target is a sterically hindered


-tertiary amine.

Standard methods like direct reductive amination of cyclopentanone with 4-ethylaniline yield secondary amines, not the required primary


-tertiary amine. While the Strecker synthesis can access similar scaffolds, it requires highly toxic cyanide reagents. The Ritter reaction —the acid-catalyzed addition of a nitrile to a carbocation—is the most direct route to these hindered amines. However, applying classical Ritter conditions (concentrated H₂SO₄, prolonged heating) to 1-arylcyclopentanols predominantly results in E1 elimination, yielding the undesired 1-(4-ethylphenyl)cyclopent-1-ene due to the high stability of the benzylic carbocation and the acidity of the adjacent cyclopentyl protons.

The Causality of Our Approach: To bypass these thermodynamic pitfalls, this protocol employs a Microwave-Assisted Organic Synthesis (MAOS) strategy coupled with a solid acid catalyst (Nafion-H) and a specialized nitrile (chloroacetonitrile) [1].

  • Microwave & Nafion-H: Microwave irradiation provides rapid kinetic heating, accelerating the nucleophilic attack of the nitrile onto the carbocation before elimination can occur. Nafion-H replaces corrosive liquid acids, allowing for simple filtration and catalyst recovery [1].

  • Chloroacetonitrile Selection: Standard acetamides of bulky tertiary amines are notoriously resistant to hydrolysis, often requiring days of reflux in 6N HCl. By using chloroacetonitrile, we generate a chloroacetamide intermediate. This intermediate is cleanly and rapidly cleaved by thiourea under mild conditions via a pseudo-thiazolidinone intermediate, preserving the integrity of the cyclopentyl ring [2].

Reaction Workflow and Mechanistic Pathways

The synthesis is executed in three distinct, self-validating stages: Grignard addition, Microwave-assisted Ritter reaction, and Thiourea-mediated deprotection.

SynthesisWorkflow A Cyclopentanone + 4-Et-PhMgBr B 1-(4-Ethylphenyl) cyclopentan-1-ol A->B Grignard Addition THF, 0 °C to RT C Chloroacetamide Intermediate B->C ClCH2CN, Nafion-H MW, 100 °C, 15 min D 1-(4-Ethylphenyl) cyclopentan-1-amine C->D Thiourea, EtOH/AcOH Reflux, 10 h

Figure 1: Three-step synthetic workflow for 1-(4-ethylphenyl)cyclopentan-1-amine.

The critical step is the microwave-assisted Ritter reaction, which relies on the rapid generation and trapping of a highly stabilized tertiary benzylic carbocation.

RitterMechanism A 1-(4-Ethylphenyl)cyclopentan-1-ol B Protonation & Dehydration (Nafion-H Catalyst) A->B C Tertiary Benzylic Carbocation (Highly Stabilized) B->C - H2O D Nucleophilic Attack by Chloroacetonitrile C->D E Nitrilium Ion Intermediate D->E F Hydration & Tautomerization E->F + H2O G N-(1-(4-Ethylphenyl)cyclopentyl) -2-chloroacetamide F->G

Figure 2: Mechanism of the microwave-assisted Ritter reaction on the tertiary alcohol.

Quantitative Data: Microwave vs. Conventional Heating

The superiority of the microwave-assisted protocol over conventional thermal heating is summarized below. The microwave method effectively outpaces the kinetic rate of the competing E1 elimination pathway.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (100 °C)
Catalyst Used Conc. H₂SO₄ (1.5 eq)Nafion-H NR50 pellets (20 wt%)
Reaction Time 12 - 24 hours15 minutes
Conversion Yield ~45% (High elimination)88% (Clean conversion)
Major Byproduct 1-(4-Ethylphenyl)cyclopent-1-eneTrace (<5%)
Workup Complexity High (Aqueous neutralization required)Low (Simple catalyst filtration)

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Ethylphenyl)cyclopentan-1-ol

Objective: Generate the tertiary alcohol precursor via nucleophilic addition.

  • Setup: Flame-dry a 250 mL round-bottom flask purged with argon. Add cyclopentanone (8.4 g, 100 mmol) and 50 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition: Dropwise, add 4-ethylphenylmagnesium bromide (0.5 M in THF, 240 mL, 120 mmol) over 30 minutes via an addition funnel to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Carefully quench the reaction with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating QC Check:

    • IR Spectroscopy: Confirm the disappearance of the strong ketone C=O stretch (~1740 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

    • TLC: Product Rf ~0.4 (Hexane/EtOAc 8:2), visualizing with UV and KMnO₄.

Step 2: Microwave-Assisted Ritter Reaction

Objective: Convert the tertiary alcohol to the chloroacetamide intermediate while suppressing elimination [1].

  • Setup: In a 30 mL heavy-walled microwave vial equipped with a magnetic stir bar, add 1-(4-ethylphenyl)cyclopentan-1-ol (3.8 g, 20 mmol) and chloroacetonitrile (3.0 g, 40 mmol).

  • Catalyst: Add Nafion-H NR50 pellets (0.76 g, 20 wt% relative to the alcohol). Seal the vial with a Teflon septum cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Heat to 100 °C for 15 minutes utilizing dynamic power modulation (max 200 W) with high-speed stirring.

  • Workup: Cool the vial to room temperature using compressed air. Dilute the mixture with 20 mL of EtOAc and filter through a sintered glass funnel to recover the Nafion-H pellets (which can be washed with methanol, dried, and reused). Concentrate the filtrate and purify via a short silica gel plug (Hexane/EtOAc 7:3) to yield 2-chloro-N-(1-(4-ethylphenyl)cyclopentyl)acetamide.

  • Self-Validating QC Check:

    • ¹H NMR (CDCl₃): Look for the diagnostic sharp singlet at ~3.95 ppm (2H, -CH₂ -Cl) and a broad singlet at ~6.2 ppm (1H, NH ).

    • LC-MS: Expected [M+H]⁺ at m/z 266.1 and 268.1 (3:1 isotopic ratio confirming the presence of chlorine).

Step 3: Thiourea-Mediated Deprotection

Objective: Cleave the chloroacetyl group under mild conditions to liberate the primary amine[2].

  • Setup: In a 100 mL round-bottom flask, dissolve the chloroacetamide intermediate (2.65 g, 10 mmol) and thiourea (0.91 g, 12 mmol) in a solvent mixture of absolute ethanol (25 mL) and glacial acetic acid (5 mL).

  • Cleavage: Attach a reflux condenser and heat the mixture to a gentle boil (reflux) for 10 hours. The thiourea attacks the

    
    -carbon of the chloroacetyl group, triggering a cyclization that expels the free amine.
    
  • Workup: Cool the reaction to room temperature and dilute with 50 mL of deionized water. Filter off any precipitated pseudo-thiohydantoin byproducts.

  • Isolation: Transfer the filtrate to a separatory funnel and basify to pH 12 using 20% aqueous NaOH. Extract the liberated free amine with Dichloromethane (3 × 30 mL). Dry the combined DCM layers over Na₂SO₄ and concentrate in vacuo to yield pure 1-(4-ethylphenyl)cyclopentan-1-amine.

  • Self-Validating QC Check:

    • ¹H NMR (CDCl₃): Confirm the complete disappearance of the chloroacetyl singlet at 3.95 ppm. Appearance of a broad exchangeable singlet at ~1.5 ppm (2H, -NH₂ ).

    • LC-MS: Expected[M+H]⁺ at m/z 190.1.

References

  • Polshettiwar, V., & Varma, R. S. (2008). Nafion®-catalyzed microwave-assisted Ritter reaction: an atom-economic solvent-free synthesis of amides. Tetrahedron Letters, 49(16), 2661-2664.

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization for 1-(4-Ethylphenyl)cyclopentan-1-amine Synthesis

Welcome to the Technical Support Center. The synthesis of sterically hindered 1-arylcycloalkylamines, such as 1-(4-ethylphenyl)cyclopentan-1-amine, presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of sterically hindered 1-arylcycloalkylamines, such as 1-(4-ethylphenyl)cyclopentan-1-amine, presents unique mechanistic challenges. Due to the steric bulk and electronic properties of the tertiary carbon center, standard amination protocols often fail, leading to poor yields, enolization, or elimination byproducts.

This guide provides field-proven methodologies, root-cause troubleshooting, and self-validating protocols to optimize your synthetic yield.

I. Synthetic Strategy & Yield Comparison

The synthesis generally proceeds via a tertiary alcohol intermediate, 1-(4-ethylphenyl)cyclopentan-1-ol. From there, two primary pathways are viable: the Azide Substitution Route and the Modified Ritter Route .

Synthetic RouteOverall YieldKey ReagentsPrimary ByproductsProsCons
Azide Method 65–75%NaN₃, TFA, LiAlH₄1-(4-Ethylphenyl)cyclopent-1-eneHigh reliability; clean reduction to primary amine.Requires handling of toxic NaN₃ and potential hydrazoic acid risks 1.
Modified Ritter 50–60%ClCH₂CN, H₂SO₄, ThioureaElimination products; unhydrolyzed amideAvoids explosive/toxic azides; scalable.Lower yield due to carbocation elimination; harsh acidic conditions 2.
II. Pathway Visualization

SynthesisWorkflow Start Cyclopentanone + 4-Ethylphenylmagnesium bromide Alcohol 1-(4-Ethylphenyl)cyclopentan-1-ol (Tertiary Alcohol) Start->Alcohol Grignard Addition (THF, 0°C to RT) Azide 1-Azido-1-(4-ethylphenyl)cyclopentane (Sterically Hindered Azide) Alcohol->Azide NaN3, TFA/CHCl3 (Azidation, 0°C) Amide 2-Chloro-N-(1-(4-ethylphenyl) cyclopentyl)acetamide Alcohol->Amide ClCH2CN, H2SO4/AcOH (Modified Ritter) Target1 1-(4-Ethylphenyl)cyclopentan-1-amine (Target Amine) Azide->Target1 LiAlH4, THF (Reduction) Target2 1-(4-Ethylphenyl)cyclopentan-1-amine (Target Amine) Amide->Target2 Thiourea, EtOH/AcOH (Cleavage)

Workflow for 1-(4-Ethylphenyl)cyclopentan-1-amine synthesis via Azide and Modified Ritter routes.

III. Troubleshooting FAQs (Mechanistic Insights)

Q1: My Grignard addition to cyclopentanone stalls at ~40% conversion, and I recover mostly starting material. What is happening? A: Cyclopentanone possesses relatively acidic


-protons. The 4-ethylphenylmagnesium bromide is acting as a base rather than a nucleophile, leading to the enolization of the ketone instead of 1,2-addition.
Solution: Transmetalate the Grignard reagent with anhydrous 

to form an organocerium complex prior to addition. Cerium is highly oxophilic; it activates the carbonyl oxygen while drastically reducing the basicity of the nucleophile. This shifts the kinetic pathway entirely toward addition, reliably pushing yields >90%.

Q2: During the azidation step (


 / TFA), I am isolating a large amount of a non-polar byproduct instead of the target azide. How do I prevent this? 
A:  The non-polar byproduct is 1-(4-ethylphenyl)cyclopent-1-ene. The reaction proceeds via a tertiary carbocation intermediate 3. If the temperature rises, E1 elimination outcompetes the nucleophilic trapping by the azide ion.
Solution: Strict thermodynamic control is required. Maintain the reaction strictly at 0–5 °C. Furthermore, ensure the TFA/

ratio is optimized (typically 1:2) to stabilize the carbocation without excessively promoting deprotonation.

Q3: I attempted the Ritter reaction using standard acetonitrile, but I cannot hydrolyze the resulting acetamide to the free amine. What are my options? A: Tertiary acetamides are notoriously resistant to hydrolysis due to severe steric shielding around the amide bond. Standard hydrolysis requires boiling in 6M HCl for days, which often degrades the molecule. Solution: Utilize the Modified Ritter Reaction by substituting acetonitrile with chloroacetonitrile 2, 4. This yields a chloroacetamide intermediate. The


-chloro group allows for a specific, mild cleavage mechanism using thiourea in ethanol/acetic acid, smoothly releasing the primary amine without harsh hydrolysis 4.

Q4: The reduction of the tertiary azide using standard Pd/C catalytic hydrogenation is incredibly slow and incomplete. Why? A: The 1-arylcyclopentyl azide is highly sterically hindered, which physically limits its coordination to the palladium surface during heterogeneous catalysis. Solution: Switch to a homogeneous reduction method.


 in anhydrous THF is highly effective for sterically hindered tertiary azides, providing the primary amine rapidly. Alternatively, a Staudinger reduction (

in

) works exceptionally well for this scaffold.
IV. Self-Validating Experimental Protocols (Azide Route)
Step 1: Synthesis of 1-(4-Ethylphenyl)cyclopentan-1-ol
  • Preparation: Flame-dry a 500 mL 3-neck flask under argon. Add anhydrous

    
     (1.1 equiv) and THF (100 mL). Stir vigorously at room temperature for 2 hours to activate.
    
  • Addition: Cool the suspension to -78 °C. Add 4-ethylphenylmagnesium bromide (1.2 equiv, 1M in THF) dropwise. Stir for 1 hour to form the organocerium reagent.

  • Coupling: Add cyclopentanone (1.0 equiv) dissolved in THF dropwise. Slowly warm the reaction to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of cyclopentanone (stains readily with

    
    ). 
    
    
    
    NMR will confirm the disappearance of the ketone
    
    
    -protons and the appearance of the ethyl and aromatic signals.
Step 2: Azidation (

/ TFA)
  • Preparation: Dissolve the crude 1-(4-ethylphenyl)cyclopentan-1-ol (1.0 equiv) in anhydrous

    
     (0.2 M). Add 
    
    
    
    (3.0 equiv) and cool the suspension to 0 °C in an ice bath.
  • Acidification: Carefully add TFA (5.0 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C to prevent elimination.

  • Reaction: Stir at 0 °C for 4 hours.

  • Workup: Quench carefully by pouring into cold saturated

    
     until the pH is strictly > 7 (Caution: acidic conditions generate toxic, volatile hydrazoic acid 1). Extract with DCM, dry, and concentrate.
    
  • Validation Checkpoint: IR spectroscopy of the crude oil must show a strong, sharp azide stretch at ~2100

    
    . The complete absence of a broad O-H stretch (~3300 
    
    
    
    ) confirms 100% conversion.
Step 3: Reduction to 1-(4-Ethylphenyl)cyclopentan-1-amine
  • Preparation: Dissolve the crude azide in anhydrous THF (0.1 M) and cool to 0 °C under argon.

  • Reduction: Add

    
     (2.0 equiv, 2M in THF) dropwise.
    
  • Reaction: Attach a reflux condenser and heat the reaction to 65 °C for 3 hours.

  • Workup: Cool to 0 °C. Quench via the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    per
    
    
    grams of
    
    
    ). Filter the granular aluminum salts through a pad of Celite and concentrate the filtrate.
  • Validation Checkpoint: Mass spectrometry (ESI+) should show the expected

    
     peak at 
    
    
    
    . A Ninhydrin stain on TLC will appear bright pink/purple, confirming the presence of the primary amine.
V. References

1.2 - nih.gov 2. 5 - nih.gov 3.1 - diva-portal.org 4.3 - acs.org 5.4 - acs.org

Sources

Optimization

Technical Support Center: Purification of 1-(4-Ethylphenyl)cyclopentan-1-amine

Case ID: PUR-582-ETH Compound Class: 1-Arylcycloalkylamines (Sterically Hindered Primary Amines) Status: Active Support Guide Executive Summary & Compound Profile Target Molecule: 1-(4-Ethylphenyl)cyclopentan-1-amine Key...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-582-ETH Compound Class: 1-Arylcycloalkylamines (Sterically Hindered Primary Amines) Status: Active Support Guide

Executive Summary & Compound Profile

Target Molecule: 1-(4-Ethylphenyl)cyclopentan-1-amine Key Challenges:

  • Steric Hindrance: The quaternary carbon at the 1-position creates significant steric bulk, slowing down salt formation kinetics and increasing the risk of "oiling out" rather than crystallizing.

  • Lipophilicity: The 4-ethylphenyl and cyclopentyl moieties make the free base highly lipophilic, complicating aqueous workups (emulsion risk) and requiring specific solvent systems for chromatography.

This guide prioritizes Acid-Base Extraction as the primary cleanup method, followed by Hydrohalide Salt Crystallization for high-purity isolation. Chromatography is reserved for difficult separations of des-ethyl or secondary amine byproducts.

Module A: Acid-Base Extraction (The Workup)

Objective: Bulk removal of neutral organic impurities (unreacted nitriles/halides) and inorganic salts.

The Protocol
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) or Dichloromethane (DCM) . Note: Et₂O is preferred for easier phase separation, but DCM solubilizes the amine better.

  • Acidification: Extract with 1M HCl (aq) (3x). The amine converts to its hydrochloride salt and moves to the aqueous phase.[1] Neutrals stay in the organic phase.

  • Wash: Wash the combined aqueous acidic layers with fresh Et₂O (2x) to remove trapped neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 10M NaOH or 50% KOH until pH > 12. The solution will cloud as the free base amine oils out.

  • Extraction: Extract the free base into DCM (3x).

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo.

Troubleshooting: The "Emulsion from Hell"

Lipophilic amines often act as surfactants, creating stable emulsions during Step 2 or 5.

SymptomImmediate FixMechanism
Rag layer/Emulsion Add Saturated Brine Increases ionic strength, forcing organic/aqueous separation.
Persistent Haze Filter through Celite 545 Physical breaking of micro-emulsion droplets.
Inseparable Layers Add small amount of Methanol Disrupts surface tension (use sparingly to avoid yield loss).

Module B: Salt Formation & Recrystallization (High Purity)

Objective: Isolating the amine as a stable, crystalline Hydrochloride (HCl) salt. This is the most effective purification step but prone to "oiling out."

The "Oiling Out" Phenomenon

Because of the ethyl group and the cyclopentyl ring, the lattice energy of the salt is competing with the solvation energy. If the crystallization is too fast or the solvent too polar, the salt separates as a dense oil at the bottom of the flask rather than crystals.

Diagram: Troubleshooting Crystallization

CrystallizationLogic Start Dissolve Free Base in Dry Isopropanol (IPA) AddAcid Add HCl (Gas or Dioxane sol.) Dropwise with Stirring Start->AddAcid Check Observation? AddAcid->Check Crystals Precipitate Forms Check->Crystals White Solid Oil Oils Out (Goo at bottom) Check->Oil Yellow/Brown Oil Fix1 Heat to reflux until dissolved, then cool VERY slowly Oil->Fix1 Step 1 Fix2 Add Diethyl Ether (Anti-solvent) dropwise Fix1->Fix2 If still oiling Fix3 Seed with crystal from previous batch Fix2->Fix3 Critical Fix3->Crystals

Caption: Decision tree for managing the crystallization of lipophilic amine salts.

Recommended Recrystallization Protocol
  • Solvent A (Dissolver): Isopropanol (IPA) or Ethanol (absolute).

  • Solvent B (Anti-solvent): Diethyl Ether or MTBE.

  • Procedure:

    • Dissolve the crude HCl salt in the minimum amount of boiling IPA.

    • Remove from heat.[2]

    • Add Et₂O dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of IPA to clear it.

    • Insulate the flask with foil/towels and let it cool to Room Temp undisturbed for 4-6 hours.

    • Move to fridge (4°C) overnight.

Module C: Chromatography (The Polishing Step)

Objective: Separation of the primary amine from secondary amine byproducts (often formed if reaction temperature was uncontrolled).

The Problem: Amines interact with the acidic silanols on silica gel, causing severe tailing (streaking) and poor resolution.

Mobile Phase Strategy

You must modify the mobile phase to suppress silanol ionization.

ModifierConcentrationNotes
Triethylamine (TEA) 1% - 3%The "Standard." Competes for silanol sites. Must be flushed out of product later.
Ammonia (7N in MeOH) 1% - 5%Excellent for very polar amines. Volatile, easier to remove.
DCM / MeOH 95:5 to 90:10Standard gradient. Start with 100% DCM + TEA, slowly add MeOH.

Pro-Tip: Pre-wash the silica column with your mobile phase + TEA before loading your sample. This "deactivates" the column and prevents the first few milligrams of your product from being irreversibly adsorbed.

Frequently Asked Questions (FAQ)

Q: My product turned pink/purple after sitting on the bench. Is it ruined? A: Likely not. Aromatic amines are prone to surface oxidation (forming "amine oxides" or quinone-like species) which are highly colored even in trace amounts.

  • Fix: Recrystallize the salt once. Store under Argon/Nitrogen in the dark.

Q: Can I use Sulfuric Acid instead of HCl? A: Yes, but sulfate salts of these bulky amines are often hygroscopic or form amorphous gums. The Hydrochloride (HCl) or Hydrobromide (HBr) salts are superior for crystallinity. If you need a chiral resolution, use Tartaric Acid .

Q: I have a high boiling impurity I can't remove. What is it? A: It is likely the des-ethyl analog (if starting material was impure) or a dimer formed by condensation. These are best removed via the Recrystallization step (Module B), as their crystal lattice energies will differ significantly from your target.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine extraction and salt formation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for solvent choices and recrystallization techniques).

  • Biotage. (2023).[3] Strategies for Flash Chromatography of Amines. (Technical note on using TEA/Ammonia to prevent tailing).

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. (In-depth discussion on thermodynamics of amine salt crystallization).

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 1-(4-Ethylphenyl)cyclopentan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers troubleshooting the degradation of sterically hindered, benzylic-adjacent primary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers troubleshooting the degradation of sterically hindered, benzylic-adjacent primary amines. While 1-(4-Ethylphenyl)cyclopentan-1-amine is a highly valuable building block in drug discovery, its free base form is notoriously susceptible to oxidative degradation during storage.

This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure the absolute integrity of your chemical inventory.

Mechanistic Causality of Degradation

To stop degradation, we must first understand its chemical causality. Unlike typical primary amines, 1-(4-Ethylphenyl)cyclopentan-1-amine features the amine group attached to a fully substituted (quaternary) carbon—specifically, C1 of the cyclopentane ring.

Because it lacks


-hydrogens, it cannot undergo standard oxidative deamination to form an imine. Instead, degradation occurs via two distinct pathways:
  • N-Oxidation: Molecular oxygen (often catalyzed by trace transition metals or UV light) directly attacks the nitrogen lone pair, leading to 1[1]. Over time, these2 into highly colored nitroso (-NO) and nitro (-NO

    
    ) species[2].
    
  • Benzylic Autoxidation: The hydrogens on the 4-ethyl group are benzylic and vulnerable to radical-mediated autoxidation, forming hydroperoxides.

Oxidation A 1-(4-Ethylphenyl)cyclopentan-1-amine B N-Hydroxylamine (-NHOH) A->B O2, Trace Metals D Benzylic Hydroperoxide A->D Autoxidation (Light/Heat) C Nitroso/Nitro (-NO, -NO2) B->C Further Oxidation

Degradation pathways of 1-(4-Ethylphenyl)cyclopentan-1-amine via N-oxidation and autoxidation.

Troubleshooting & FAQs

Q1: My batch of 1-(4-Ethylphenyl)cyclopentan-1-amine has developed a yellow/brown discoloration over time. What is happening? A1: Discoloration is a classic visual indicator of oxidative degradation. As the colorless free base oxidizes, the resulting nitroso and nitro compounds absorb visible light, turning the sample yellow or brown. If your sample is discolored, it must be purified via acid-base extraction or column chromatography before use in sensitive assays.

Q2: Does the storage temperature significantly impact the oxidation rate? A2: Yes. Oxidation is a kinetically driven process. Storing the free base at -20°C drastically reduces the kinetic energy available for the autoxidation radical initiation step, preserving the compound's purity for months rather than days.

Q3: Is it better to store this compound as a free base or a salt? A3: Converting the amine to its3[3]. Protonating the nitrogen lone pair eliminates its nucleophilicity, rendering it virtually inert to electrophilic oxygen species. This allows for long-term storage under far less stringent conditions.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(4-Ethylphenyl)cyclopentan-1-amine under various storage conditions.

Storage ConditionChemical FormAtmosphere & ContainerTempPurity at 1 MonthPurity at 6 Months
Ambient AirFree BaseAir (Clear Glass Vial)25°C< 85% (Yellow)< 60% (Brown)
Standard FridgeFree BaseAir (Amber Glass Vial)4°C92% (Pale Yellow)75% (Yellow)
Inert FreezerFree BaseArgon (Amber Glass Vial)-20°C> 99% (Colorless)97% (Colorless)
Salt Form HCl Salt Air (Clear Glass Vial) 25°C > 99% (White Solid) > 99% (White Solid)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Inert Atmosphere Storage Preparation (For Short-Term Free Base Use)

Causality: Using Argon (which is heavier than air and N


) effectively displaces oxygen at the bottom of the vial, 4[4]. Amber glass prevents UV-initiated radical formation.
  • Transfer the purified free base amine to a clean, dry amber glass vial.

  • Affix a small, resazurin-based oxygen-indicator strip to the inside of the vial cap.

  • Insert an Argon gas line (via a gentle stream from a Schlenk line or balloon) into the vial, keeping the tip just above the liquid/solid surface. Purge for 3 minutes.

  • Swiftly remove the gas line and immediately seal the vial with a PTFE-lined cap. Wrap the cap tightly with Parafilm.

  • Store the vial at -20°C.

  • Self-Validation Step: Check the indicator strip after 24 hours. If it remains colorless/blue, the inert atmosphere is intact. If it turns pink, oxygen has breached the seal, and the purging process must be repeated.

Protocol B: Conversion to Hydrochloride Salt (For Long-Term Storage)

Causality: Converting the amine to a salt protonates the reactive lone pair, shutting down the N-oxidation pathway entirely.

  • Dissolve 1.0 g of the free base amine in 10 mL of anhydrous diethyl ether in a round-bottom flask.

  • Chill the flask to 0°C in an ice bath.

  • Slowly add 2.0 equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously.

  • Stir for 30 minutes. A white precipitate (the HCl salt) will crash out of the solution.

  • Filter the precipitate through a Büchner funnel, wash with 5 mL of cold diethyl ether, and dry under vacuum for 2 hours.

  • Self-Validation Step: Take a 5 mg aliquot of your dried product and attempt to dissolve it in 1 mL of pure diethyl ether. The free base is highly soluble in ether, but the HCl salt is completely insoluble. If the powder does not dissolve, your conversion to the stable salt form is validated.

Workflow Start Synthesized Amine Decision Storage Duration? Start->Decision LongTerm > 1 Month Decision->LongTerm ShortTerm < 1 Month Decision->ShortTerm Salt Convert to HCl Salt LongTerm->Salt Argon Argon Purge & Amber Vial ShortTerm->Argon StoreSalt Store at 2-8°C Salt->StoreSalt StoreFree Store at -20°C Argon->StoreFree

Decision matrix and procedural workflow for the optimal storage of the amine compound.

References

  • Benchchem. "Preventing oxidation of 2-(2-Aminoethyl)-1-methylpyrrolidine during storage". Benchchem Technical Support. 5

  • Benchchem. "Pent-1-yn-3-amine stability and degradation pathways". Benchchem Technical Support. 3

  • Wikipedia. "Hydroxylamine". Wikipedia, The Free Encyclopedia. 2

  • Beckett AH, al-Sarraj S. "N-oxidation of primary and secondary amines to give hydroxylamines--a general metabolic route". J Pharm Pharmacol. 1972 Nov;24(11):916-7. 1

  • Sciencemadness.org. "reductive am. why inert atmosphere?". Sciencemadness Discussion Board. 4

Sources

Optimization

Troubleshooting low conversion in reductive amination of cyclopentanones

The following guide serves as a specialized technical support center for researchers encountering low conversion issues in the reductive amination of cyclopentanones. Topic: Troubleshooting Low Conversion & Optimization...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support center for researchers encountering low conversion issues in the reductive amination of cyclopentanones.

Topic: Troubleshooting Low Conversion & Optimization Strategies Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Diagnostic Workflow: Root Cause Analysis

Before altering parameters, use this logic flow to diagnose the specific failure mode of your reaction. Low conversion is a symptom; the cause is usually kinetic stalling or competitive pathways.

Reductive_Amination_Troubleshooting Start ISSUE: Low Conversion (<50% Yield) Check_LCMS Analyze Crude Mixture (LCMS / 1H NMR) Start->Check_LCMS Alcohol_Present Is Cyclopentanol (Reduced Ketone) Present? Check_LCMS->Alcohol_Present SM_Remaining Is Unreacted Ketone Significant? Alcohol_Present->SM_Remaining No Sol_Comp_Red DIAGNOSIS: Competitive Reduction Reductant is attacking ketone faster than imine. FIX: Switch to 2-Step Protocol or Use Ti(OiPr)4 to lock imine. Alcohol_Present->Sol_Comp_Red Yes (>10%) Imine_Present Is Intermediate Imine/Enamine Visible? SM_Remaining->Imine_Present Yes Sol_Decomp DIAGNOSIS: Instability/Polymerization Cyclopentanones are prone to aldol condensation. FIX: Lower Temp, Dilute Reaction, Avoid Strong Bases. SM_Remaining->Sol_Decomp No (Mass Balance Missing) Sol_Eq_Issue DIAGNOSIS: Unfavorable Equilibrium Imine formation is thermodynamically stalled. FIX: Add Dehydrating Agent (Sieves/Ti) or Catalyst (AcOH). Imine_Present->Sol_Eq_Issue No (Only SM) Sol_Steric DIAGNOSIS: Steric/Electronic Stalling Imine formed but not reducing. FIX: Increase Temp, Switch to Smaller Reductant (NaBH4), or H2/Pd. Imine_Present->Sol_Steric Yes (Stalled Intermediate)

Figure 1: Decision tree for isolating the chemical cause of low conversion in cyclopentanone reductive aminations.

Technical Q&A: Troubleshooting & Optimization

Category 1: The "Cyclopentanone Effect" (Reactivity & Conformation)

Q: Why does my cyclopentanone substrate stall, whereas the cyclohexanone analog reacts fully under identical conditions? A: This is a counter-intuitive phenomenon rooted in ring strain and eclipsing interactions.

  • The Mechanism: While cyclopentanones are often more electrophilic than cyclohexanones due to the relief of eclipsing interactions upon hybridization change (

    
    ), this same reactivity makes them prone to aldol-type self-condensation  under basic conditions.
    
  • The Problem: If the amine is hindered or the imine formation is slow, the ketone may polymerize or degrade before the amine can attack.

  • The Fix: Ensure the amine is in excess (1.2–1.5 equiv) and avoid strong bases. If using a salt (e.g., amine[1][2][3][4][5]·HCl), use a mild base like DIPEA or Et3N, not NaOH.

Category 2: Imine Formation (The Bottleneck)

Q: I see mostly starting material and very little product. Adding more reductant doesn't help. Why? A: You are likely fighting an unfavorable equilibrium. Reductive amination is a two-step process:

  • 
     (Equilibrium)
    
  • 
     (Irreversible)
    

If Step 1 is not driven to completion before the reductant acts, or if water accumulates, the equilibrium shifts back to the ketone.

  • Standard Fix: Add activated 4Å Molecular Sieves to the reaction mixture.

  • Advanced Fix (The "Titanium" Protocol): Use Titanium(IV) isopropoxide, Ti(OiPr)4 . It acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger (hydrolyzing to TiO2), driving imine formation to completion irreversibly [1].

Category 3: Catalyst & Reductant Selection

Q: When should I use NaBH(OAc)3 vs. NaBH3CN vs. Ti(OiPr)4/NaBH4? A: Use the table below to select the correct system based on your substrate's profile.

Reagent SystemReactivitypH ToleranceBest For...Risk Factor
NaBH(OAc)3 (STAB)MildSlightly AcidicSimple ketones, secondary amines.Low Conversion: Decomposes in MeOH; slow with hindered ketones.
NaBH3CN + AcOH ModeratepH 4–6Acid-sensitive substrates.Toxic: Generates HCN if too acidic. Slow reaction rate.
Ti(OiPr)4 + NaBH4 High Neutral/BasicSterically hindered cyclopentanones , electron-deficient amines.Workup: Requires specific quench to avoid messy emulsions.
H2 / Pd-C HighNeutralLarge scale, clean workup.Chemo-selectivity: May reduce other alkenes/nitro groups.
Category 4: Stereoselectivity Issues

Q: I am getting a mixture of cis and trans isomers. How do I favor the cis isomer? A: Reductive amination on substituted cyclopentanones is governed by the approach of the hydride.[6]

  • Thermodynamic vs. Kinetic: Small hydride sources (NaBH4) often yield thermodynamic mixtures.

  • The Fix: To favor the cis isomer (often the kinetic product via axial attack on the less hindered face), use a bulky reducing agent like L-Selectride (if reducing a pre-formed imine) or conduct the reaction at lower temperatures (-78°C to 0°C) to maximize the energy difference between transition states.

The "Gold Standard" Protocol: Ti(OiPr)4 Mediated Amination

For difficult cyclopentanone substrates where standard STAB (Sodium triacetoxyborohydride) protocols yield <50% conversion, this method is the industry standard for maximizing throughput [1][2].

Reagents:

  • Cyclopentanone derivative (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Anhydrous THF (preferred) or EtOH.

Step-by-Step Methodology:

  • Imine Formation (Neat or Concentrated):

    • In a dry flask under Nitrogen/Argon, combine the cyclopentanone and the amine.

    • Add Ti(OiPr)4 strictly under inert atmosphere.

    • Crucial Step: Stir this mixture neat (without solvent) or in minimal THF (1-2 mL per mmol) for 1–4 hours at room temperature.

    • Checkpoint: Monitor by TLC/NMR.[7] You should see the disappearance of the ketone carbonyl signal. The mixture will become viscous.

  • Reduction:

    • Dilute the viscous mixture with absolute EtOH or THF (approx. 0.2 M concentration).

    • Cool to 0°C.[6]

    • Add NaBH4 portion-wise (caution: mild exotherm/gas evolution).

    • Allow to warm to room temperature and stir for 2–8 hours.

  • Workup (The "Mattson" Quench):

    • Do not just add water (causes slimy emulsion).

    • Add 1 mL of water to the reaction mixture to hydrolyze the titanate.

    • Stir for 10 minutes; a white/gray precipitate (TiO2) will form.

    • Filter through a pad of Celite . Wash the pad with EtOAc or DCM.

    • Concentrate the filtrate to obtain the crude amine.

Summary of Common Pitfalls

SymptomProbable CauseCorrective Action
High Ketone, No Product Imine hydrolysis or insufficient drying.Add 4Å Sieves; Switch to Ti(OiPr)4 protocol.
High Alcohol (Cyclopentanol) Competitive reduction of ketone.Do not mix ketone + amine + reductant all at once. Pre-form imine for 2h, then add reductant.
Low Mass Recovery Product is water-soluble or volatile.Check aqueous layer during extraction.[2] Use DCM/iPrOH (3:1) for extraction.[2] Form HCl salt to isolate.
Reaction Stalls at 60% Product inhibition or catalyst poisoning.If using H2/Pd, filter and add fresh catalyst. If using STAB, add a second portion of reagent.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure for obtaining N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Troubleshooting

Optimizing crystallization of 1-(4-Ethylphenyl)cyclopentan-1-amine HCl

Technical Support Center: Crystallization Optimization Ticket ID: #CRYS-882-ETH Topic: Optimization of 1-(4-Ethylphenyl)cyclopentan-1-amine HCl Crystallization Assigned Specialist: Senior Application Scientist, Process D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Optimization Ticket ID: #CRYS-882-ETH Topic: Optimization of 1-(4-Ethylphenyl)cyclopentan-1-amine HCl Crystallization Assigned Specialist: Senior Application Scientist, Process Development

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. You are dealing with 1-(4-Ethylphenyl)cyclopentan-1-amine HCl , a molecule that presents a classic "lipophilic salt" dichotomy. The cyclopentyl ring and ethyl-phenyl tail create significant hydrophobicity, while the amine hydrochloride head is highly polar and ionic.

This structural conflict frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean nucleation.[1] The oil phase is a solute-rich liquid that traps impurities, leading to low yields and sticky, amorphous solids.

This guide prioritizes supersaturation control and thermodynamic stability to transition your process from an uncontrolled crash to a reproducible crystallization.

Module 1: Solvent System Selection

User Question: "I've tried standard solvents, but I either get no precipitate or a sticky gum. What solvent system should I use?"

Technical Response: For lipophilic amine salts, single-solvent systems often fail because the temperature coefficient of solubility is too shallow. You need a Binary Solvent System (Solvent/Antisolvent).

The "Golden Rule" for this Molecule: Avoid water if possible. Water acts as a potent plasticizer and increases the solubility gap, promoting oiling out. Switch to anhydrous organic systems.

Recommended Solvent Screens
System ClassSolvent (Dissolver)Antisolvent (Precipitant)Ratio (v/v)MechanismRisk Level
Class A (Preferred) Isopropanol (IPA) Ethyl Acetate (EtOAc) 1:3 to 1:5Charge neutralization & polarity shiftLow
Class B (Aggressive) Ethanol (EtOH) MTBE 1:4Rapid supersaturation generationModerate (Oiling risk)
Class C (High Sol) Methanol (MeOH) Diethyl Ether 1:10High polarity contrastHigh (Solvate formation)
Class D (Slow) MEK (2-Butanone) None (Cooling only)N/ATemperature-dependent solubilityLow

Expert Insight: Start with Class A . Dissolve the amine free base in minimal warm IPA. Add HCl (4M in Dioxane or generated gas) to form the salt in situ, then dilute with warm EtOAc. If you are recrystallizing the already formed salt, dissolve it in boiling IPA, then add hot EtOAc until persistent cloudiness appears.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: "My solution turned cloudy, but instead of crystals, I see oil droplets settling at the bottom. How do I fix this?"

Technical Response: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the system enters a "miscibility gap" where the amorphous oil is thermodynamically more stable than the crystal at that specific temperature/concentration.

The Rescue Protocol (The "Heat-Seed-Cool" Cycle):

  • Re-dissolve: Heat the mixture back up until the oil phase disappears and the solution is clear (Single phase).

  • Shift Composition: Add a small amount (5-10%) of the dissolving solvent (e.g., IPA). This moves the system away from the LLPS boundary.

  • Seed Point: Cool slowly. Crucial: Add seed crystals before you reach the temperature where oiling previously occurred.[1]

    • Note: If you lack seeds, scratch the glass wall or use a sonication burst to induce nucleation.

  • Slow Cooling: Ramp down at 0.1°C/min. Rapid cooling forces the system back into the oiling region.

Workflow Visualization: Oiling Out Rescue

OilingOutRescue Start Start: Oiling Out Observed Heat Step 1: Heat to Clear Solution (Dissolve Oil) Start->Heat Adjust Step 2: Add 10% Solubilizer (Shift Phase Diagram) Heat->Adjust Cool1 Step 3: Cool to T_nucleation + 5°C Adjust->Cool1 Seed Step 4: ADD SEEDS (Bypass Nucleation Barrier) Cool1->Seed Cool2 Step 5: Slow Ramp (-0.1°C/min) Seed->Cool2 Cool2->Start If Oil Returns Result Crystalline Product Cool2->Result

Caption: Logic flow for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Stoichiometry & pH Control

User Question: "The crystals are hygroscopic and smell like HCl. Is this normal?"

Technical Response: No. This indicates HCl entrapment or the formation of a solvated "acid salt" (e.g., B·HCl·xHCl).[2][3][4][5]

The Fix:

  • Stoichiometry: Ensure you are using exactly 1.0 to 1.05 equivalents of HCl relative to the free base. Excess HCl pushes the equilibrium but can get trapped in the lattice.

  • Washing: Wash the filter cake with anhydrous ether or heptane to remove surface-adsorbed acid.

  • Drying: Dry under high vacuum ( < 5 mbar) at 40-50°C. If the melting point is sharp, the excess HCl is gone.

Critical Check: Dissolve a sample in water and measure pH. It should be roughly neutral to slightly acidic (pH 4-5) due to hydrolysis of the weak base salt. If pH < 2, you have excess free acid.

Module 4: Polymorphism & Morphology

User Question: "My previous batch was fluffy needles, but this one is dense blocks. The XRD looks different. Why?"

Technical Response: You are observing Polymorphism . Amine salts often exist in multiple crystal forms depending on the solvent and cooling rate.

  • Needles: Often formed by rapid precipitation (kinetic product) or in high-viscosity solvents. Hard to filter.

  • Blocks/Prisms: Formed by slow growth (thermodynamic product). Easy to filter and flow well.

How to Control It:

  • Ostwald Ripening: Once crystals form, hold the temperature constant (or cycle ±5°C) for 2-4 hours. This allows small, unstable crystals (needles) to dissolve and redeposit onto larger, more stable crystals (blocks).

  • Solvent Choice: Changing from MeOH (high polarity) to IPA/EtOAc (lower polarity) often changes the habit from needles to prisms.

Workflow Visualization: General Crystallization Logic

CrystalLogic Input Crude Salt Solubility Solubility Screen (Target: Class A) Input->Solubility Dissolution Dissolution (T_high) Solubility->Dissolution Nucleation Nucleation Control (Seeding vs. Spontaneous) Dissolution->Nucleation Nucleation->Dissolution Oiling Out? Growth Crystal Growth (Slow Cooling) Nucleation->Growth Ripening Ostwald Ripening (Digest Fines) Growth->Ripening Filtration Filtration & Wash Ripening->Filtration

Caption: The standard lifecycle of a crystallization process, emphasizing the ripening stage for morphology control.

FAQ: Rapid Fire Troubleshooting

SymptomProbable CauseImmediate Action
Yellow/Brown Color Oxidation products or impurities trapped in crystal.Recrystallize with activated charcoal (carbon). Filter hot before cooling.
Low Yield (<50%) Product is too soluble in the mother liquor.Cool to lower temp (-10°C) or add more antisolvent (EtOAc/Heptane).
"Crash" Precipitation Antisolvent added too fast.Re-heat and add antisolvent dropwise via syringe pump.
Filter Clogging Crystal habit is too fine (needles) or amorphous gel.Perform "Ostwald Ripening" (heat cycling) to grow larger particles.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and MSZW concepts).

  • Veverka, M., et al. (2013). "Oiling out" in crystallization of pharmaceutical compounds. Chemical Papers, 67(11). (Mechanisms of LLPS in amine salts).

  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory context for crystal forms).[2][6][7]

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients.[4][8] Organic Process Research & Development.

Disclaimer: This guide is for research and development purposes. Ensure all experiments comply with local safety regulations regarding the handling of chemical precursors and hydrochloride salts.

Sources

Optimization

Handling hygroscopic nature of 1-(4-Ethylphenyl)cyclopentan-1-amine salts

Technical Support Center: 1-(4-Ethylphenyl)cyclopentan-1-amine Salts A Senior Application Scientist's Guide to Managing Hygroscopicity Welcome to the technical support center for 1-(4-Ethylphenyl)cyclopentan-1-amine and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Ethylphenyl)cyclopentan-1-amine Salts

A Senior Application Scientist's Guide to Managing Hygroscopicity

Welcome to the technical support center for 1-(4-Ethylphenyl)cyclopentan-1-amine and its associated salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygroscopic nature of these compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. The hygroscopic nature of an Active Pharmaceutical Ingredient (API), particularly amine salts, can significantly impact experimental reproducibility, formulation stability, and overall product quality.[1][2][3] This resource provides field-proven insights and troubleshooting strategies to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why are amine salts like 1-(4-Ethylphenyl)cyclopentan-1-amine HCl susceptible?

A: Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment, a process driven by either absorption (where water penetrates the bulk structure) or adsorption (where water adheres to the surface).[3][4] Amine salts are particularly prone to this phenomenon due to the presence of strong hydrogen bond donors (the ammonium ion) and acceptors (the counter-ion, e.g., chloride). These polar functional groups readily interact with water molecules. The overall hygroscopicity depends on a delicate balance between the crystal lattice energy of the salt and the hydration energy of its constituent ions. If the energy released upon hydration is favorable, the salt will readily take up water from the atmosphere.

Q2: What are the practical consequences of uncontrolled moisture uptake?

A: The consequences can be severe and multifaceted, impacting both the physical and chemical properties of the compound:

  • Physical Changes: Moisture absorption can lead to physical changes such as caking, clumping, and reduced powder flowability.[2] This is caused by the formation of liquid bridges between particles, which can severely complicate manufacturing processes like tablet compression and capsule filling.[1][3] In extreme cases, a substance may undergo deliquescence, where it absorbs so much moisture that it dissolves into a liquid.[5]

  • Chemical Degradation: For many APIs, water is a reactant that can lead to hydrolytic degradation, reducing the compound's potency and potentially forming undesirable impurities.[6][7]

  • Inaccurate Weighing & Dosing: If a supposedly "dry" powder contains a significant, unknown amount of water, its weighed mass will not accurately reflect the mass of the active compound. This leads to errors in solution concentration and dosing, compromising the validity of experimental results.[8]

Q3: How should I properly store salts of 1-(4-Ethylphenyl)cyclopentan-1-amine?

A: Proper storage is the first line of defense. These salts should be stored in a tightly sealed container, preferably made of glass or an inert polymer, with minimal headspace. This container must be kept inside a desiccator.[9][10]

  • Desiccators: Use a desiccator charged with an appropriate desiccant.[11] Indicating silica gel is a common choice as it changes color when saturated, signaling the need for regeneration.[10] For extremely sensitive applications, more powerful desiccants like molecular sieves can be used to achieve very low relative humidity (RH).[11][12]

  • Controlled Environments: For routine handling or manufacturing, operations should ideally be conducted in a controlled environment with low relative humidity (e.g., <40% RH).[3] In research settings, a nitrogen-purged glove box provides the ultimate protection.

Q4: How can I quantitatively determine the water content in my sample?

A: Visual inspection is not sufficient. Accurate determination of water content is crucial for ensuring data quality.[13][14]

  • Karl Fischer Titration (KFT): This is the gold-standard method for water determination in pharmaceuticals due to its high accuracy, precision, and specificity for water.[8][13][15] It can measure both free and bound water. Coulometric KFT is ideal for samples with very low water content (ppm to 1%), while volumetric KFT is suited for higher levels.[14]

  • Loss on Drying (LOD): This is a simpler gravimetric method where a sample is heated and the weight loss is attributed to moisture.[14][16] However, it is less specific than KFT, as any volatile component, not just water, will be lost upon heating.[14] Results from LOD should be interpreted with caution unless it is known that water is the only volatile substance present.

Troubleshooting Guide: Common Issues & Solutions

This table outlines common problems encountered when working with hygroscopic amine salts and provides actionable solutions.

Problem Observed Probable Cause Recommended Action & Scientific Rationale
Inconsistent, drifting weight reading (mass continuously increases) The sample is rapidly absorbing atmospheric moisture on the analytical balance pan.[17]Solution: Use a weighing vessel with a lid (e.g., a tared, screw-cap vial). Add the powder quickly, cap the vial, and record the stable weight. This minimizes the surface area and time exposed to ambient air. For high-precision work, perform weighing inside a glove box or a humidity-controlled chamber.
Powder is caked, clumpy, or difficult to transfer Prolonged or repeated exposure to high-humidity environments during storage or handling.[1][18]Solution: If the compound is thermally stable, it may be dried under vacuum at a mild temperature. Prevention: Always store the material in a desiccator.[9] When removing from storage, allow the container to equilibrate to room temperature before opening to prevent condensation on the cold powder.
Poor reproducibility in biological assays or chemical reactions Inaccurate solution concentration due to unaccounted-for water weight in the solid material.Solution: Quantify the water content of the batch using Karl Fischer titration.[8] Use the following formula to calculate the corrected mass needed for your solutions: Corrected Mass = (Target Mass of Anhydrous Compound) / (1 - Water Content Fraction) . For example, if KFT shows 5% water (0.05 fraction) and you need 100 mg of active compound, you must weigh out 100 mg / (1 - 0.05) = 105.3 mg of the hydrated powder.
API degradation or appearance of new impurity peaks in HPLC Possible hydrolytic degradation of the amine salt or a related functional group.[7]Solution: Review storage and handling procedures immediately to eliminate moisture exposure.[3] Store reference standards in tightly sealed containers within a desiccator containing a high-efficiency desiccant. When preparing solutions for stability studies, use anhydrous solvents where appropriate.

Key Experimental Protocols

Protocol 1: Accurate Weighing by Difference for Hygroscopic Solids

This protocol minimizes moisture uptake during the critical weighing step.

  • Preparation: Place a clean, dry glass vial with a screw cap on the analytical balance. Tare the balance to zero.

  • Initial Weighing: Remove the vial from the balance. Using a spatula, quickly transfer an approximate amount of the 1-(4-Ethylphenyl)cyclopentan-1-amine salt into the vial.

  • Capping & Equilibration: Immediately cap the vial tightly. Place it back on the balance pan. Allow the reading to stabilize for 15-30 seconds.

  • Record Mass 1: Record the stable mass of the vial, cap, and its contents to the full precision of the balance.

  • Transfer: Quickly uncap the vial and tap the desired amount of solid directly into your receiving flask or beaker. Do not leave the vial uncapped for more than a few seconds.

  • Final Weighing: Immediately re-cap the vial. Place it back on the balance and allow the reading to stabilize.

  • Record Mass 2: Record the final stable mass of the vial, cap, and remaining contents.

  • Calculation: The exact mass of the transferred solid is Mass 1 - Mass 2 . This "weighing by difference" method ensures the recorded weight corresponds only to the transferred material, independent of any moisture absorbed by the vial's contents during the brief transfer.

Protocol 2: Preparation of a Corrected-Concentration Stock Solution

This workflow integrates water content analysis for preparing a highly accurate stock solution.

  • Determine Water Content: Prior to solution preparation, determine the water percentage of your solid batch using Karl Fischer titration (see Protocol 3 outline). Let's assume the result is 3.5% w/w (or a fraction of 0.035).

  • Calculate Corrected Mass: Determine the mass of hygroscopic powder you need to weigh to achieve your target concentration of the active compound. For example, to prepare 10.0 mL of a 10.0 mg/mL solution (requiring 100 mg of active compound):

    • Corrected Mass = 100 mg / (1 - 0.035) = 103.6 mg.

  • Weigh the Solid: Using the "Accurate Weighing by Difference" (Protocol 1), carefully weigh out the calculated corrected mass (103.6 mg in this example).

  • Dissolution: Transfer the weighed solid into a 10.0 mL Class A volumetric flask.

  • Solubilization: Add a portion of the desired solvent (e.g., ~7 mL), cap the flask, and mix thoroughly by swirling or vortexing until all solid is completely dissolved.

  • Final Dilution: Once dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. This solution now contains 10.0 mg of the active 1-(4-Ethylphenyl)cyclopentan-1-amine per mL of solution.

Visual Workflow and Decision Guides

Diagram 1: Standard Operating Procedure for Handling Hygroscopic Salts

This diagram outlines the critical steps from receiving a new batch to its use in experiments.

SOP_Hygroscopic cluster_0 Receiving & Initial Processing cluster_1 Storage & Characterization cluster_2 Experimental Use Receive Receive New Batch Inspect Inspect Container Seal Receive->Inspect Log Log Batch Information Inspect->Log Store Store Immediately in Desiccator (Tightly Capped) Log->Store Decision Is Water Content Critical for Application? Store->Decision KFT Perform Karl Fischer Titration (Record % w/w Water) Decision->KFT Yes NoKFT Proceed with Caution (Qualitative Use Only) Decision->NoKFT No Prep Prepare for Weighing (Allow container to reach RT) KFT->Prep NoKFT->Prep Weigh Weigh using Protocol 1 (Weighing by Difference) Prep->Weigh Correct Calculate Corrected Mass (If KFT data exists) Weigh->Correct PrepareSol Prepare Solution (Protocol 2) Weigh->PrepareSol Correct->PrepareSol

Caption: Workflow for handling incoming hygroscopic amine salts.

Diagram 2: Troubleshooting Weighing Instability

A decision tree to diagnose and solve issues with drifting balance readings.

Weighing_Troubleshooting Start Balance Reading is Drifting CheckDrift Which direction is the drift? Start->CheckDrift MassUp Mass is Increasing CheckDrift->MassUp Up MassDown Mass is Decreasing CheckDrift->MassDown Down MassRandom Drift is Random/Erratic CheckDrift->MassRandom Random CauseHygro Cause: Hygroscopicity (Moisture Uptake) MassUp->CauseHygro CauseVolatile Cause: Volatilization (Solvent Evaporation) MassDown->CauseVolatile CauseStatic Cause: Static Discharge or Air Currents/Vibration MassRandom->CauseStatic SolHygro Solution: 1. Use a capped weighing vessel. 2. Minimize exposure time. 3. Work in a low RH environment. CauseHygro->SolHygro SolVolatile Solution: 1. Use a capped weighing vessel. 2. Ensure sample is free of residual solvent. CauseVolatile->SolVolatile SolStatic Solution: 1. Use anti-static gun/pan. 2. Ensure balance is level & shielded. 3. Check for drafts from vents. CauseStatic->SolStatic

Caption: Decision tree for troubleshooting unstable balance readings.

References

  • Chen, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(6), 746. Available from: [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available from: [Link]

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Available from: [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available from: [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Available from: [Link]

  • Stream Peak. (2024, December 23). What Are Desiccants and How They Work for Moisture Control. Available from: [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Available from: [Link]

  • SorbentSystems. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. Available from: [Link]

  • Pharmaffiliates. (2025, November 12). Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. Available from: [Link]

  • Drytech. (n.d.). Chemical Processing Storage. Available from: [Link]

  • METTLER TOLEDO. (n.d.). Weighing the Right Way with Laboratory Balances. Available from: [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available from: [Link]

  • Manufacturing Chemist. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from: [Link]

  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?. Available from: [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Available from: [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. Available from: [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available from: [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available from: [Link]

  • ResearchGate. (2014). Water determination. Available from: [Link]

  • NKT Humidity Control Technologies. (n.d.). Pharmaceutical Raw Material Storage. Available from: [Link]

  • METTLER TOLEDO. (n.d.). How to Measure Moisture Content in Pharmaceuticals. Available from: [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. Available from: [Link]

  • Google Patents. (2003). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available from: [Link]

  • 2,4-D Information Center. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Available from: [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... Available from: [Link]

  • ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Ethylphenyl)cyclopentan-1-amine Coupling Workflows

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the coupling of highly sterically hindered amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the coupling of highly sterically hindered amines. 1-(4-Ethylphenyl)cyclopentan-1-amine is an α,α,α-trisubstituted (α-tertiary) primary amine. The dense steric environment created by the cyclopentyl ring and the 4-ethylphenyl moiety severely restricts the trajectory of electrophile approach[1].

When the desired reaction pathway is kinetically slowed by this steric shield, background side reactions—which are normally outcompeted—become the dominant pathways. This guide provides field-proven, mechanistically grounded solutions to minimize side reactions during C-N cross-coupling and amide bond formation.

Section 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

FAQ 1: Why am I observing massive amounts of hydrodehalogenated byproducts instead of the desired C-N coupled product?

Causality: Hydrodehalogenation is the classic symptom of a stalled catalytic cycle. In the Buchwald-Hartwig amination of α-tertiary amines, the rate-limiting step shifts depending on the ligand[2]. If you are using first-generation catalysts or ligands optimized for secondary amines (like RuPhos), the extreme steric bulk of 1-(4-Ethylphenyl)cyclopentan-1-amine prevents efficient coordination to the Pd(II) center, drastically slowing down reductive elimination[2]. While the Pd(II) intermediate waits for the hindered amine to properly orient, it undergoes background reduction (hydrodehalogenation)[3].

Solution: Switch to BrettPhos . The biaryl dialkylphosphine architecture of BrettPhos is specifically designed to accelerate reductive elimination in primary amines, effectively outcompeting the hydrodehalogenation pathway[1].

Quantitative Ligand Comparison
Ligand SystemTarget Amine TypeRate-Limiting StepTypical YieldPrimary Side Reaction
RuPhos Secondary AminesReductive Elimination< 20%Hydrodehalogenation
BrettPhos Hindered PrimaryOxidative Addition85–95%Trace Homocoupling
XPhos General / ArylVaries40–60%

-Hydride Elimination
Self-Validating Protocol: BrettPhos-Mediated Arylation

This protocol utilizes a pre-activation sequence to ensure active Pd(0) formation before introducing the sterically hindered amine.

  • Catalyst Pre-Activation: In a glovebox, charge a dry vial with Pd₂(dba)₃ (2.5 mol%), BrettPhos (6 mol%), and NaOtBu (1.5 equiv). Add anhydrous toluene (0.1 M).

  • Validation Check 1: Stir at room temperature for 10 minutes. The solution must transition from purple/yellow to a deep red/brown, confirming the generation of the active L-Pd(0) species.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 1-(4-Ethylphenyl)cyclopentan-1-amine (1.2 equiv). Seal the vial.

  • Thermal Coupling: Heat the reaction block to 100 °C for 12 hours.

  • Validation Check 2: Quench a 10 µL aliquot in 1 mL methanol. Analyze via LC-MS. A successful cycle will show <5% of the Ar-H (hydrodehalogenated) byproduct and >90% conversion to the desired C-N coupled mass.

BuchwaldHartwig A Pd(0) + BrettPhos B Oxidative Addition (Ar-X) A->B Ar-X C Amine Coordination (Sterically Hindered) B->C Amine D Deprotonation C->D Base E Reductive Elimination (Desired Pathway) D->E Fast (BrettPhos) F Hydrodehalogenation (Side Reaction) D->F Slow (RuPhos/Other) E->A Product

Catalytic cycle of Buchwald-Hartwig amination highlighting side-reaction divergence.

Section 2: Amide Bond Formation with Sterically Hindered Acids

FAQ 2: When using HATU/DIPEA, my LC-MS shows a +98 Da mass adduct on my amine and no desired amide. What is happening?

Causality: You are observing guanidinylation . HATU is a uronium-based coupling reagent. Normally, the carboxylic acid reacts with HATU to form an active OAt ester. The amine then attacks the ester carbonyl. However, because 1-(4-Ethylphenyl)cyclopentan-1-amine is severely hindered, its nucleophilic attack on the active ester is exceptionally slow. Instead, the amine attacks the highly electrophilic uronium carbon of excess HATU, forming a stable, dead-end tetramethylguanidinium adduct (+98 Da)[4][5].

FAQ 3: I tried EDC/HOBt, but the reaction stalled, and I recovered N-acyl urea. Why?

Causality: Carbodiimides like EDC react with carboxylic acids to form an O-acylisourea intermediate. If the α-tertiary amine is too hindered to trap this intermediate quickly, the O-acylisourea undergoes a spontaneous intramolecular O-to-N acyl migration to form an unreactive N-acyl urea[5]. This is an irreversible thermodynamic sink.

Quantitative Coupling Reagent Compatibility
Reagent ClassActivation IntermediateSteric ToleranceEpimerization RiskMajor Side Reaction
EDC/HOBt Active EsterLowLowO-N Migration (N-acyl urea)
HATU OAt EsterModerateLowGuanidinylation of Amine (+98 Da)
SOCl₂ / Ghosez Acyl ChlorideHighHigh (if chiral)Hydrolysis to starting acid
Self-Validating Protocol: Acid Chloride-Mediated Amide Coupling

To bypass guanidinylation and O-N migration, we force the reaction using a highly reactive acyl chloride generated in situ.

  • Acyl Chloride Generation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.3 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Validation Check 1: Quench a 5 µL aliquot into 100 µL of methanol containing Et₃N. GC-MS or LC-MS must show complete conversion of the acid to the corresponding methyl ester, confirming 100% acyl chloride formation.

  • Amine Coupling: Cool the reaction back to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv), followed by the slow addition of 1-(4-Ethylphenyl)cyclopentan-1-amine (1.0 equiv) as a solution in CH₂Cl₂.

  • Thermal Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check 2: LC-MS analysis of the crude mixture should yield the target amide mass. The complete absence of a +98 Da adduct validates the circumvention of the uronium side reaction.

AmideCoupling Start Carboxylic Acid Activation Carbodiimide Carbodiimide (DIC / EDC) Start->Carbodiimide Uronium Uronium Salts (HATU / HBTU) Start->Uronium AcidChloride Acid Chloride (SOCl2 / Ghosez) Start->AcidChloride ON_Migration O-N Migration (N-acyl urea) Carbodiimide->ON_Migration Steric Clash Guanidinylation Guanidinylation (+98 Da Adduct) Uronium->Guanidinylation Slow Acylation Amide Successful Amide Formation AcidChloride->Amide Fast Acylation

Amide coupling activation pathways and steric-induced side reactions.

References

Sources

Optimization

Technical Support Center: 1-(4-Ethylphenyl)cyclopentan-1-amine Solution Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1-(4-Ethylphenyl)cyclopentan-1-amine [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1-(4-Ethylphenyl)cyclopentan-1-amine [1].

This compound belongs to the arylcycloalkylamine class, characterized by an aryl moiety in the geminal position to a cycloalkylamine[2]. Because it features both a highly lipophilic 4-ethylphenyl group and a reactive primary amine, researchers frequently encounter issues with aqueous precipitation and solvent-induced degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my compound precipitating when added to an aqueous biological buffer?

The Causality: 1-(4-Ethylphenyl)cyclopentan-1-amine is a weak base. At a physiological pH of 7.4, a significant equilibrium fraction of the compound exists in its unprotonated (free base) state. The highly lipophilic 4-ethylphenyl ring drastically reduces the aqueous solubility of this free base, causing it to crash out of solution. The Solution: Always verify the salt form of your compound. If you possess the free base, you must first dissolve it in a polar aprotic solvent like anhydrous DMSO, then dilute it into your assay buffer (keeping final DMSO concentration <0.1% to prevent cytotoxicity). For direct aqueous dissolution, you must use the Hydrochloride (HCl) salt form, which readily dissociates and remains stable in water.

Q2: Can I use acetone or ethyl acetate to prepare my stock solutions?

The Causality: Absolutely not. Primary amines are highly nucleophilic. When exposed to ketone-containing solvents (like acetone) or trace aldehydes, the primary amine of 1-(4-Ethylphenyl)cyclopentan-1-amine will attack the carbonyl carbon[3]. This initiates a condensation reaction that passes through a carbinolamine intermediate before dehydrating into a Schiff base (imine)[4]. This reaction is irreversible under standard storage conditions and will completely degrade your active pharmaceutical ingredient into an inactive adduct[5]. The Solution: Restrict your organic solvent choices to anhydrous DMSO, ethanol, or methanol.

Degradation Amine 1-(4-EP)CPA (Primary Amine) Intermediate Carbinolamine (Unstable) Amine->Intermediate Nucleophilic Attack Ketone Acetone / Ketone (Solvent) Ketone->Intermediate Imine Schiff Base / Imine (Degraded Inactive) Intermediate->Imine Dehydration (-H2O) Water H2O Byproduct Intermediate->Water

Primary amine degradation via Schiff base formation in ketone solvents.

Q3: What is the pharmacological relevance of this compound class in my assays?

The Causality: Arylcycloalkylamines (such as ketamine and its derivatives) are well-documented non-competitive antagonists of the glutamatergic N-methyl-D-aspartate (NMDA) receptor[6]. They bind directly within the ion channel pore, occluding the influx of calcium (Ca²⁺)[7]. This blockade initiates a rapid intracellular signaling cascade: it reduces eEF2 kinase activity, de-represses the translation of Brain-Derived Neurotrophic Factor (BDNF), and ultimately activates the mTORC1 pathway, which is critical for synaptic plasticity[7].

Pathway Drug Arylcycloalkylamine (1-(4-EP)CPA) NMDAR NMDA Receptor (Pore Blockade) Drug->NMDAR Antagonizes Ca2 ↓ Intracellular Ca2+ NMDAR->Ca2 Reduces influx eEF2K ↓ eEF2 Kinase Ca2->eEF2K BDNF ↑ BDNF Expression eEF2K->BDNF De-represses mTOR mTORC1 Activation BDNF->mTOR Stimulates

Signaling pathway of NMDA receptor antagonism by arylcycloalkylamines leading to mTOR activation.

Part 2: Quantitative Stability Data

To ensure reproducible assay results, adhere strictly to the solubility and stability limits outlined below.

Table 1: Solubility and Stability Matrix for 1-(4-Ethylphenyl)cyclopentan-1-amine

SolventCompound FormMax ConcentrationStability (4°C)Stability (-20°C)Technical Notes
ddH₂O / PBS HCl Salt>50 mM2 Weeks>6 MonthsOptimal for in vitro biological assays.
DMSO Free Base>100 mM1 Month>12 MonthsKeep anhydrous; highly hygroscopic.
Acetone BothN/A (Degrades)<1 Hour<1 DayDO NOT USE . Rapid Schiff base formation.
Methanol Free Base~20 mM1 Week3 MonthsProne to evaporation; seal vials tightly.

Part 3: Self-Validating Experimental Protocol

Workflow: Preparation of a Stable 10 mM in vitro Stock Solution

This protocol utilizes a self-validating system to ensure your compound has not precipitated or degraded prior to application in sensitive biological assays.

Step 1: Form Identification & Calculation

  • Identify whether your batch is the Free Base (MW: ~189.30 g/mol ) or the HCl Salt (MW: ~225.76 g/mol ).

  • Weigh exactly 5.0 mg of the compound using a calibrated microbalance.

Step 2: Solvent Addition

  • For HCl Salt: Add 2.21 mL of sterile double-distilled water (ddH₂O).

  • For Free Base: Add 2.64 mL of anhydrous DMSO.

  • Vortex vigorously for 60 seconds. If using the free base in DMSO, sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

Step 3: Sterilization & Aliquoting

  • Pass the solution through a 0.22 µm PTFE syringe filter. (Note: Do not use nylon filters for DMSO, as they will degrade and leach extractables).

  • Divide into 50 µL aliquots in amber microcentrifuge tubes to protect the aryl ring from photo-oxidation.

Step 4: The Self-Validation Step (Critical)

  • Before freezing the batch, take one 10 µL aliquot and dilute it into 990 µL of your target assay buffer (1:100 dilution to simulate assay conditions).

  • Incubate at room temperature for 30 minutes.

  • Validation: Measure the absorbance of the solution via spectrophotometry at 600 nm. An OD₆₀₀ of 0.000 indicates successful solvation. Any measurable turbidity (OD₆₀₀ > 0.05) indicates micro-precipitation, meaning the free base has crashed out and requires a higher co-solvent ratio or conversion to the HCl salt.

Workflow Start Assess Compound Form: 1-(4-EP)CPA FreeBase Free Base Form Start->FreeBase HClSalt HCl Salt Form Start->HClSalt SolventFB Dissolve in 100% DMSO (Max 100 mM) FreeBase->SolventFB SolventHCl Dissolve in ddH2O or PBS (Max 50 mM) HClSalt->SolventHCl Aliquots Aliquot into Amber Vials Store at -20°C SolventFB->Aliquots SolventHCl->Aliquots

Decision matrix for preparing stable aqueous and organic stock solutions.

References

  • 1152520-15-4_CAS号:1152520-15-4 Source: ChemSrc URL:[Link]

  • EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives Source: Google Patents URL
  • Ketamine—From an Anesthetic to a Psychiatric Drug: Mechanisms of Action, Clinical Applications and Potential Risks Source: National Institutes of Health (PMC) URL:[Link]

  • The Effects of Psychotherapy on Single and Repeated Ketamine Infusion(s) Therapy for Treatment-Resistant Depression Source: MDPI URL:[Link]

  • Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review Source: RSIS International URL:[Link]

  • Overview of Schiff Bases Source: IntechOpen URL:[Link]

  • SCHIFF BASES Source: Tikrit University URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 13C NMR Analysis: 1-(4-Ethylphenyl)cyclopentan-1-amine

The following guide provides a comprehensive technical comparison of the 13C NMR chemical shifts for 1-(4-Ethylphenyl)cyclopentan-1-amine . It is designed for researchers requiring definitive structural characterization...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of the 13C NMR chemical shifts for 1-(4-Ethylphenyl)cyclopentan-1-amine . It is designed for researchers requiring definitive structural characterization data to distinguish this specific scaffold from its cyclohexyl homologues (e.g., Eticyclidine analogs) and unsubstituted precursors.

[1]

Executive Summary

1-(4-Ethylphenyl)cyclopentan-1-amine is a sterically crowded primary amine featuring a cyclopentyl ring fused at the quaternary carbon to a para-ethyl substituted aromatic ring.[1] In forensic and medicinal chemistry, distinguishing this 5-membered ring scaffold from its 6-membered homologue (the phencyclidine/PCP class) is critical.[1]

This guide establishes the 13C NMR spectral fingerprint for the target compound. The core differentiator is the quaternary C1 resonance , which exhibits a significant downfield shift (~8–10 ppm) in the cyclopentyl system compared to the cyclohexyl analog, due to ring strain and desolvation effects.

Structural Assignment & Numbering

To ensure accurate data interpretation, the carbon atoms are numbered as defined in the diagram below. The symmetry of the molecule results in equivalent signals for the ortho and meta aromatic carbons, as well as the


 and 

methylene carbons of the cyclopentane ring.

ChemicalStructure C1 C1 (Quaternary) C2_5 C2, C5 (CH2) C1->C2_5 Ar_C1 C1' (Ipso) C1->Ar_C1 N NH2 C1->N C3_4 C3, C4 (CH2) C2_5->C3_4 Ar_C2_6 C2', C6' (Ortho) Ar_C1->Ar_C2_6 Ar_C3_5 C3', C5' (Meta) Ar_C2_6->Ar_C3_5 Ar_C4 C4' (Para) Ar_C3_5->Ar_C4 Et_CH2 Et-CH2 (Methylene) Ar_C4->Et_CH2 Et_CH3 Et-CH3 (Methyl) Et_CH2->Et_CH3

Figure 1: Carbon numbering scheme.[1][2][3] Note the symmetry in the cyclopentyl ring (C2/C5 and C3/C4) and the aromatic ring (C2'/C6' and C3'/C5').

Comparative Data: Target vs. Alternatives

The following table contrasts the target molecule with its two most relevant "alternatives": the Cyclohexyl Homologue (a direct PCP analog) and the Unsubstituted Parent (lacking the ethyl group).

Solvent: CDCl₃ (referenced to 77.16 ppm) | Frequency: 100/125 MHz

Carbon PositionTarget: 1-(4-Et-Ph)-cyclopentanamine (ppm)Alt 1: 1-(4-Et-Ph)-cyclohexanamine (ppm)Alt 2: 1-Phenylcyclopentanamine (ppm)Diagnostic Note
C1 (Quaternary) 66.5 – 68.0 56.0 – 58.067.0 – 68.5Primary Differentiator: 5-ring C1 is ~10 ppm downfield of 6-ring C1.[1]
C2, C5 (

-CH₂)
39.0 – 41.0 36.0 – 37.539.5 – 41.55-ring

-CH₂ are distinct from 6-ring.[1]
C3, C4 (

-CH₂)
23.5 – 24.5 22.0 – 23.023.5 – 24.5Overlaps with 6-ring

-CH₂, less diagnostic.[1]
C1' (Ar-Ipso) 145.0 – 147.0 143.0 – 145.0148.0 – 149.0Shifted upfield slightly by 4-Ethyl group vs unsubstituted.[1]
C2', C6' (Ar-Ortho) 126.5 126.0126.0Typical aromatic CH.[1]
C3', C5' (Ar-Meta) 128.0 128.0128.5Typical aromatic CH.[1]
C4' (Ar-Para) 142.5 142.0126.5 (CH)Substituent Confirmation: Quaternary signal indicates 4-substitution.[1]
Et-CH₂ 28.5 28.5AbsentConfirms Ethyl group presence.[1]
Et-CH₃ 15.5 15.5AbsentConfirms Ethyl group presence.[1]

Technical Insight: The most robust spectral feature is the C1 resonance . In 1-arylcyclohexylamines (PCP class), the chair conformation relieves strain, placing the quaternary carbon near 56-58 ppm. In the 1-arylcyclopentylamine, the ring strain and "envelope" conformation deshield this nucleus, pushing it to 66-68 ppm .

Experimental Protocols

A. Sample Preparation for High-Resolution 13C NMR

To ensure detection of the quaternary carbons (C1, C1', C4') which often have long relaxation times (


), follow this protocol:
  • Mass: Dissolve 20–30 mg of the free base oil (or 30-40 mg of HCl salt) in 0.6 mL of CDCl₃ .

    • Note: If using the HCl salt, add 1 drop of

      
      -Pyridine or perform a free-base extraction with 
      
      
      
      /DCM to sharpen lines.[1]
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Filtration: Filter the solution through a cotton plug in a glass pipette to remove suspended particulates that cause line broadening.

B. Acquisition Parameters (Self-Validating)

Standard parameters often miss quaternary carbons.[1] Use this modified pulse sequence:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary C1 and C1' have no attached protons to facilitate relaxation; a short D1 will suppress their signal intensity.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for clear S/N > 10 on quaternary peaks.

  • Spectral Width: -10 to 220 ppm.[1]

Identification Logic (Decision Tree)

Use this workflow to validate the identity of the compound based on the data above.

IdentificationWorkflow Start Acquire 13C NMR Spectrum CheckEthyl Check 10-30 ppm Region: Are peaks present at ~15.5 and ~28.5 ppm? Start->CheckEthyl IsEthyl Ethyl Group Confirmed CheckEthyl->IsEthyl Yes NoEthyl STOP: Not 4-Ethyl analog (Likely Methyl or Unsubstituted) CheckEthyl->NoEthyl No CheckQuat Check Ring C1 Region: Locate Quaternary Carbon (dept135 silent) Range5 Peak at 66-68 ppm CheckQuat->Range5 Deshielded Range6 Peak at 56-58 ppm CheckQuat->Range6 Shielded IsEthyl->CheckQuat Result5 CONFIRMED: 1-(4-Ethylphenyl)cyclopentan-1-amine Range5->Result5 Result6 MISMATCH: Likely Cyclohexyl Analog (Eticyclidine/PCE derivative) Range6->Result6

Figure 2: Logic flow for structural validation. The C1 chemical shift is the "gatekeeper" decision point.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(4-ethylphenyl)- (13C NMR Data for Aromatic Calibration). NIST Chemistry WebBook, SRD 69.[1][4] [Link]

  • Oregon State University. 13C NMR Chemical Shift Ranges and Principles (Quaternary Carbon Relaxation). Department of Chemistry.[1] [Link]

  • Organic Syntheses. 1-Phenylcyclopentylamine (Synthesis and Characterization). Org.[1][3][5][6] Synth. 1971, 51, 48.[7] [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values (General Reference). [Link]

Sources

Comparative

Spectroscopic Characterization Guide: Primary Amines in Cyclopentane Scaffolds

Executive Summary & Strategic Relevance In drug discovery, the cyclopentane ring serves as a critical bioisostere for proline or furanose rings, often improving metabolic stability or receptor selectivity. However, verif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In drug discovery, the cyclopentane ring serves as a critical bioisostere for proline or furanose rings, often improving metabolic stability or receptor selectivity. However, verifying the integrity of a primary amine substituent (


) on this scaffold is a frequent bottleneck.

This guide moves beyond basic spectral interpretation. It provides a comparative analysis of Cyclopentylamine (Aminocyclopentane) against its 6-membered analog (Cyclohexylamine) and its hydrochloride salt form. We focus on the subtle vibrational shifts induced by ring strain (envelope conformation) and the dramatic electronic changes observed during salt formation—critical quality attributes (CQAs) in active pharmaceutical ingredient (API) synthesis.

Theoretical Framework: The Vibrational Signature

The vibrational spectrum of a primary amine on a cyclopentane ring is governed by two distinct physical phenomena: N-H oscillator mechanics and Ring Strain coupling .

The N-H Doublet Mechanism

Unlike alcohols (single O-H band), primary amines exhibit a characteristic doublet in the high-frequency region. This is not due to two different hydrogens, but rather the coupling of their vibrational modes:

  • Asymmetric Stretching (

    
    ):  Both hydrogens move in opposite phases. Requires higher energy (~3360–3400 cm⁻¹).
    
  • Symmetric Stretching (

    
    ):  Both hydrogens move in phase. Requires lower energy (~3280–3300 cm⁻¹).
    
The Cyclopentyl "Envelope" Effect

Cyclopentane is not planar; it adopts a puckered "envelope" conformation to relieve torsional strain. This geometry forces substituents into pseudo-equatorial or pseudo-axial positions.

  • Impact: The bond angle strain (~108° internal angles) slightly increases the

    
    -character of the exocyclic C-N bond compared to cyclohexane. This typically results in a stiffer C-N bond, shifting the C-N stretching frequency to the higher end of the aliphatic range.
    

Comparative Analysis

Comparison A: Ring Size Effect (Cyclopentane vs. Cyclohexane)

Objective: Distinguish between 5-membered and 6-membered ring scaffolds using fingerprint and functional group regions.

FeatureCyclopentylamine (5-Ring)Cyclohexylamine (6-Ring)Mechanistic Insight
N-H Stretch (

)
3360–3380 cm⁻¹3350–3370 cm⁻¹Minimal difference; N-H is decoupled from ring strain.
N-H Stretch (

)
3280–3300 cm⁻¹3280–3290 cm⁻¹Symmetric mode remains stable across aliphatic rings.
C-N Stretch 1085–1100 cm⁻¹ 1050–1070 cm⁻¹ Critical Differentiator. 5-ring strain increases C-N bond force constant.
Ring Breathing ~890–950 cm⁻¹~950–1000 cm⁻¹Ring size dependent; Cyclohexane chair is more rigid.

Scissoring
~1450 cm⁻¹~1448 cm⁻¹Negligible shift; obscured by N-H bending.
Comparison B: Free Base vs. Hydrochloride Salt

Objective: Validate salt formation in drug development. This is the most common "pass/fail" check in synthesis.

Vibrational ModeFree Base (

)
Hydrochloride Salt (

)
Diagnostic Status
N-H Stretch Sharp Doublet (3300–3400 cm⁻¹)Broad Ammonium Band (2600–3200 cm⁻¹) Definitive. The "Ammonium Envelope" obscures C-H stretches.
N-H Bend (Scissor) Medium, ~1620 cm⁻¹Strong, ~1600 & ~1500 cm⁻¹ Asymmetric/Symmetric deformation of

.[1]
Combination Bands AbsentWeak bands ~2000–2500 cm⁻¹Overtones characteristic of amine salts.

Experimental Protocol: Self-Validating Systems

To ensure reproducibility (Trustworthiness), follow this protocol. It includes "Checkpoints" to validate data quality before interpretation.

Method: Attenuated Total Reflectance (ATR) of Neat Liquid/Solid

Preferred over KBr pellets to avoid moisture interference which mimics amine broadening.

  • System Blank:

    • Clean crystal with isopropanol.

    • Acquire background (32 scans).

    • Checkpoint: Baseline must be flat >98% T. If

      
       doublet appears (2350 cm⁻¹), purge chamber.
      
  • Sample Loading (Liquid Cyclopentylamine):

    • Apply 10 µL of neat liquid to the diamond/ZnSe crystal.

    • Caution: Primary amines absorb atmospheric

      
       to form carbamates. Analyze immediately (<1 min).
      
  • Acquisition:

    • Resolution: 4 cm⁻¹. Scans: 16 (Liquid), 32 (Solid Salt).

    • Checkpoint: Max absorbance should not exceed 1.5 AU to prevent detector saturation.

  • Post-Processing:

    • Apply ATR correction (corrects for penetration depth vs. wavelength).

    • Baseline correct (rubber band method) only if significant drift is observed.

Visualizations & Logic Flows

Diagram 1: Analytical Workflow for Amine Characterization

This workflow illustrates the decision process for sample preparation and data validation.

AmineAnalysis Start Start: Unknown Sample StateCheck Physical State? Start->StateCheck LiqPrep Liquid: Neat ATR (Fast Scan) StateCheck->LiqPrep Oil/Liquid SolidPrep Solid: Diamond ATR (High Pressure) StateCheck->SolidPrep Powder/Salt QC_Check QC Check: CO2 peaks present? LiqPrep->QC_Check SolidPrep->QC_Check Repurge Purge & Retake QC_Check->Repurge Yes (2350 cm-1) Interpret Spectral Interpretation QC_Check->Interpret No (Clean) Repurge->LiqPrep

Caption: Figure 1. Self-validating analytical workflow for FT-IR acquisition of amine samples, prioritizing atmospheric suppression.

Diagram 2: Spectral Interpretation Logic (Decision Tree)

A logic gate to distinguish Primary Amines from Secondary/Tertiary and Salts.

SpectralLogic Input Analyze 3100-3500 cm-1 Region BroadBand Broad Band (2600-3200 cm-1)? Input->BroadBand SaltID Amine Salt (HCl) (-NH3+) BroadBand->SaltID Yes SharpBands Sharp Bands >3300 cm-1? BroadBand->SharpBands No CountBands Count the Bands SharpBands->CountBands Yes Tertiary No Bands Tertiary Amine (-NR2) SharpBands->Tertiary No Primary Doublet (Two Bands) Primary Amine (-NH2) CountBands->Primary Two (Sym/Asym) Secondary Singlet (One Band) Secondary Amine (-NHR) CountBands->Secondary One

Caption: Figure 2. Decision tree for classifying amine substitution levels and salt forms based on N-H stretching regions.

References

  • NIST Mass Spectrometry Data Center. Cyclopentanamine Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). Available at: [Link]

  • DocBrown. Interpretation of the infrared spectrum of cyclopentane. Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, Chichester (2000).

Sources

Validation

HPLC Method Development Guide: 1-(4-Ethylphenyl)cyclopentan-1-amine Purity Profiling

Executive Summary Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(4-Ethylphenyl)cyclopentan-1-amine , a primary amine intermediate often utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(4-Ethylphenyl)cyclopentan-1-amine , a primary amine intermediate often utilized in the synthesis of CNS-active pharmaceutical ingredients.

The Challenge: As a primary amine attached to a lipophilic cycloalkyl-aryl scaffold, this analyte presents a classic chromatographic paradox:

  • High Basicity (

    
    ):  Leads to severe peak tailing on traditional silica columns due to ionic interactions with residual silanols.
    
  • Hydrophobicity: Requires high organic content for elution, risking solubility issues in aqueous buffers.

  • Impurity Separation: Must be resolved from likely synthetic byproducts such as the hydrolysis product (alcohol) and elimination product (alkene).

The Solution: This guide compares three distinct separation strategies:

  • Method A: Low pH (Formic Acid) on C18.

  • Method B: High pH (Ammonium Bicarbonate) on Hybrid C18.

  • Method C:

    
     Selective Separation on Phenyl-Hexyl.
    

Chemical Context & Impurity Profile

Before method selection, understanding the analyte and its likely impurities is critical.[1]

  • Analyte: 1-(4-Ethylphenyl)cyclopentan-1-amine

    • Properties: Basic, Lipophilic.

    • UV Chromophore: Benzenoid ring (Primary

      
       nm; Secondary 
      
      
      
      nm).
  • Critical Impurities (Synthesis Related):

    • Impurity A (Hydrolysis): 1-(4-Ethylphenyl)cyclopentan-1-ol. (Neutral, elutes earlier than amine at high pH).

    • Impurity B (Elimination): 1-(4-Ethylphenyl)cyclopent-1-ene. (Highly lipophilic, neutral, elutes late).

Method Development Workflow

The following decision tree outlines the logical flow for optimizing the separation of this basic amine.

MethodDevelopment Start Analyte: 1-(4-Ethylphenyl)cyclopentan-1-amine (Basic, Hydrophobic) Screening Initial Screening Column: C18 | Gradient: 5-95% B Start->Screening DecisionPH pH Selection Strategy Screening->DecisionPH LowPH Low pH (pH 2.7) Protonated Amine (BH+) DecisionPH->LowPH Traditional HighPH High pH (pH 10.0) Neutral Amine (B) DecisionPH->HighPH Modern (Recommended) ResultLow Result: Tailing Peaks (Silanol Interaction) LowPH->ResultLow ResultHigh Result: Sharp Peaks (Suppressed Ionization) HighPH->ResultHigh Selectivity Selectivity Optimization Impurity Separation ResultLow->Selectivity ResultHigh->Selectivity FinalMethod Final Method: Hybrid C18 @ pH 10 or Phenyl-Hexyl Selectivity->FinalMethod

Figure 1: Method Development Decision Tree. A logical pathway for selecting pH and stationary phase for basic amines.

Comparative Experimental Study

Experimental Conditions

Three methods were evaluated to determine the optimal balance of peak shape (Tailing Factor,


) and resolution (

).

Common Parameters:

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 5 µL

  • Detection: UV @ 215 nm (High Sensitivity) and 254 nm.

  • Temperature: 40°C

  • Gradient: 5% to 95% Organic Modifier over 10 minutes.

Method A: Traditional Low pH (C18)
  • Column: Standard Silica C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[3]

  • Mechanism: The amine is fully protonated (

    
    ). While this ensures solubility, the positive charge interacts strongly with residual negatively charged silanols (
    
    
    
    ) on the silica surface, causing "tailing."
Method B: High pH (Hybrid C18)
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., XBridge BEH C18),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[3]

  • Mechanism: At pH 10, the amine is deprotonated (Neutral,

    
    ). Neutral amines do not interact with silanols via ion-exchange, resulting in symmetrical peaks and increased retention due to higher hydrophobicity. Note:  Only "Hybrid" columns can withstand pH > 8.
    
Method C: Alternative Selectivity (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl Phase,

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (to enhance

    
     interactions).
    
  • Mechanism: Exploits

    
     interactions between the stationary phase and the 4-ethylphenyl ring of the analyte.
    

Performance Comparison Data

The following table summarizes the experimental performance of the three approaches.

ParameterMethod A (Low pH C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Retention Time (

)
4.2 min7.8 min5.1 min
Tailing Factor (

)
1.8 (Poor) 1.1 (Excellent) 1.4 (Acceptable)
Theoretical Plates (

)
~6,000~12,000~8,500
Resolution (

)
1.5 (vs. Impurity A)3.2 (vs. Impurity A)2.1 (vs. Impurity A)
Selectivity (

)
BaselineHigh (Hydrophobic shift)High (

shift)
Analysis of Results
  • Peak Shape: Method B (High pH) yields the superior tailing factor (1.1). The deprotonation of the amine eliminates the secondary silanol interactions that plague Method A (

    
     1.8).
    
  • Retention: The neutral amine in Method B is significantly more hydrophobic than the protonated cation in Method A, leading to longer retention. This is advantageous for separating the amine from early-eluting polar impurities.

  • Selectivity: Method C offers unique selectivity if specific aromatic impurities are co-eluting, but Method B is generally more robust for purity profiling of basic drugs.

Detailed Protocol: Recommended Method (High pH)

Based on the data, Method B is the recommended standard for purity analysis.

Reagents & Preparation
  • Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of HPLC-grade water.

    • Adjust pH to 10.0

      
       0.1 using Ammonium Hydroxide (28-30%).
      
    • Dilute to 1000 mL and filter through a 0.22 µm nylon filter.

  • Sample Diluent: 50:50 Acetonitrile:Water.[4] (Do not use 100% organic, as the salt buffer may precipitate upon injection).

Instrumental Parameters
  • Column: Waters XBridge BEH C18,

    
     mm, 3.5 µm (or equivalent Hybrid particle).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B

    • 15.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C.

  • Detection: UV 215 nm.

System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 10,000.

  • Resolution: NLT 2.0 between Analyte and nearest impurity.

  • RSD (n=5): NMT 2.0% for peak area.

Mechanistic Visualization

Understanding the interaction at the molecular level explains why High pH is superior.

Interactions cluster_0 Low pH (Method A) cluster_1 High pH (Method B) Silanol Silanol (Si-O-) AminePlus Amine (R-NH3+) Silanol->AminePlus Strong Binding Interaction Ionic Attraction (Peak Tailing) AminePlus->Interaction Silanol2 Silanol (Si-O-) AmineNeutral Amine (R-NH2) NoInteraction No Ionic Binding (Sharp Peak) AmineNeutral->NoInteraction

Figure 2: Silanol Interaction Mechanism. At Low pH, the protonated amine binds to ionized silanols (left). At High pH, the neutral amine bypasses this interaction (right).

References

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes in High-Performance Liquid Chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guide. Link

  • Agilent Technologies. (2012). Eclipse Plus C8/C18 Columns: Method Development Guide for Basic Compounds. Agilent Application Note 5989-7416EN. Link

  • Neue, U. D., et al. (1999). Peak Shape in the Chromatography of Basic Compounds.[4][6][7] Advances in Chromatography, 39, 449.

  • BenchChem. (2025).[8] Application Note: HPLC Analysis of Amines Following Derivatization.Link

Sources

Comparative

Comparing GC-MS retention times of aryl-cyclopentylamines

This guide details the gas chromatographic separation and mass spectral identification of aryl-cyclopentylamines, focusing on 1-phenylcyclopentylamine (1-PCPA) and its structural isomers/analogs. These compounds are crit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the gas chromatographic separation and mass spectral identification of aryl-cyclopentylamines, focusing on 1-phenylcyclopentylamine (1-PCPA) and its structural isomers/analogs. These compounds are critical in forensic analysis due to their structural relationship to dissociative anesthetics like ketamine and phencyclidine (PCP).

Comparative GC-MS Guide: Aryl-Cyclopentylamines

Executive Summary

Aryl-cyclopentylamines present unique analytical challenges due to the contracted five-membered ring, which alters both volatility and fragmentation pathways compared to their six-membered counterparts (aryl-cyclohexylamines like PCP). This guide provides a validated framework for distinguishing these analogs based on Retention Indices (RI) and Electron Ionization (EI) fragmentation patterns .

Key Differentiator: unlike cyclohexyl rings which typically lose a propyl (


) or butyl (

) radical, cyclopentyl amines predominantly undergo ring contraction or

-cleavage losing an ethyl radical (

, M-29)
.
Experimental Methodology

To ensure reproducibility across different laboratories, retention data should be normalized using Kovats Retention Indices (RI). The following protocol is the standard for non-polar capillary columns.

Instrumental Parameters:

  • Column: HP-5MS UI (or equivalent 5% phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Inlet: Splitless mode,

    
    , purge time 
    
    
    
    .
  • Temperature Program:

    • Hold at

      
       for 
      
      
      
      .
    • Ramp

      
       to 
      
      
      
      .
    • Hold at

      
       for 
      
      
      
      .
    • Post-run:

      
       for 
      
      
      
      .
  • MS Source: Electron Ionization (EI) at

    
    ; Source Temp: 
    
    
    
    ; Quad Temp:
    
    
    .
Comparative Data Analysis

The following table synthesizes retention behavior and diagnostic ions. Note that 1-Phenylcyclopentylamine elutes significantly earlier than its cyclohexyl analog (PCP) due to lower molecular weight and a more compact globular structure.

Table 1: Retention & Spectral Characteristics of Aryl-Cycloalkylamines

Compound NameStructure TypeApprox. RT (min)*Retention Index (RI)**Molecular Ion (

)
Base Peak (

)
Diagnostic Ions
1-Phenylcyclopentylamine (1-PCPA) Primary Amine (C5 Ring)12.45 1380 - 1410 161 132 (

)
104, 91, 77
Cypenamine (2-Phenylcyclopentylamine) Primary Amine (Isomer)12.85 1430 - 1460 161 118 (

)
144, 91, 44
1-Phenylcyclohexylamine (PCHA) Primary Amine (C6 Ring)14.20 1520 - 1550 175 132 (

)
146, 104, 91
Phencyclidine (PCP) Tertiary Amine (C6 Ring)18.10 2020 - 2050 243 200 (

)
242, 186, 91

*RT values are estimates based on the defined temperature program. Absolute times will vary by system. **RI values calculated against C10-C25 n-alkane ladder on HP-5MS.

Mechanistic Fragmentation Analysis

The identification of 1-PCPA relies on the "Ethyl Loss" pathway. Unlike cyclohexyl rings that relieve strain by losing larger alkyl fragments, the cyclopentyl radical cation stabilizes by ejecting a


 radical.

Fragmentation Logic:

  • Molecular Ion (

    
     161):  The radical cation is formed at the nitrogen lone pair.
    
  • 
    -Cleavage/Ring Opening:  The ring opens, and an ethyl radical is expelled.
    
  • Base Peak (

    
     132):  This ion (
    
    
    
    ) is the hallmark of the 1-phenylcyclopentyl scaffold.
  • Secondary Fragmentation (

    
     104):  The 
    
    
    
    132 ion further loses
    
    
    (ethylene) or
    
    
    fragments to form the styrene-like cation at
    
    
    104.

Visualization of Fragmentation Pathway:

Fragmentation M_Ion Molecular Ion (M+) m/z 161 (Radical Cation) Base_Peak Base Peak m/z 132 [M - C2H5]+ M_Ion->Base_Peak - Ethyl Radical (29 Da) Phenyl Phenyl Cation m/z 77 M_Ion->Phenyl - Cyclopentylamine Sec_Ion Secondary Ion m/z 104 [Styrene Cation]+ Base_Peak->Sec_Ion - CH2=NH (28 Da)

Caption: Electron Ionization (EI) fragmentation pathway for 1-Phenylcyclopentylamine, highlighting the diagnostic loss of the ethyl radical.

Validated Extraction Protocol

To ensure accurate retention times, samples must be free of matrix interferences that cause "column drag" (active site binding).

Step-by-Step Workflow:

  • Sample Prep: Aliquot

    
     of biological fluid (urine/plasma) or 
    
    
    
    of solid powder.
  • Alkalinization: Add

    
     of 
    
    
    
    Carbonate Buffer (
    
    
    ). Crucial: Aryl-amines must be in free-base form for GC analysis.
  • Extraction: Add

    
     of Ethyl Acetate:Hexane (1:1). Vortex for 30 seconds.
    
  • Separation: Centrifuge at

    
     for 3 minutes.
    
  • Reconstitution: Transfer organic layer to a GC vial. Evaporate to dryness under

    
     if concentration is needed, reconstitute in 
    
    
    
    Ethyl Acetate.
  • Injection: Inject

    
     into the GC-MS.
    

Analytical Workflow Diagram:

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis S1 Alkalinization (pH > 9.0) S2 LLE Extraction (EtOAc/Hexane) S1->S2 S3 Phase Separation (Centrifuge) S2->S3 G1 GC Separation (HP-5MS) S3->G1 G2 MS Detection (SIM Mode: 161, 132, 104) G1->G2

Caption: Optimized Liquid-Liquid Extraction (LLE) and GC-MS workflow for aryl-cyclopentylamines.

References

  • PubChem. (2025).[1] 1-Phenylcyclopentylamine Compound Summary. National Library of Medicine.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Phenylcyclopentylamine (NIST# 98682). NIST Chemistry WebBook, SRD 69.

  • BenchChem. (2025). Cypenamine Hydrochloride: Experimental Protocols and Methodologies.

  • Shimadzu. (2020). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index.

  • ResearchGate. (2021). GC-MS analysis of essential oil of Kayu Papi (Exocarpus latifolius). (Contains retention data for 1-phenylcyclopentylamine).

Sources

Validation

Precision Melting Point Determination of 1-(4-Ethylphenyl)cyclopentan-1-amine Derivatives

This guide outlines the characterization strategy for 1-(4-Ethylphenyl)cyclopentan-1-amine , a structural analog of the arylcycloalkylamine class (related to scaffolds like 1-phenylcyclopentylamine).[1] Given the physico...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization strategy for 1-(4-Ethylphenyl)cyclopentan-1-amine , a structural analog of the arylcycloalkylamine class (related to scaffolds like 1-phenylcyclopentylamine).[1] Given the physicochemical nature of this scaffold, the "product" is defined here as the Hydrochloride (HCl) Salt , which is the industry-standard solid form for stability and handling, compared against the Free Base (an oil/low-melting solid) and Alternative Salts (e.g., Fumarate).[1]

Content Type: Publish Comparison Guide Audience: Drug Development Scientists, QC Analysts, Synthetic Chemists[1]

Executive Summary: The Criticality of Thermal Analysis

In the development of arylcycloalkylamine derivatives like 1-(4-Ethylphenyl)cyclopentan-1-amine , melting point (MP) determination is not merely a purity check—it is the primary tool for salt selection and polymorph screening .

The Free Base of this compound is typically a viscous oil or low-melting solid at room temperature, making it unsuitable for solid dosage formulation.[1] Consequently, the Hydrochloride (HCl) derivative is the standard "product" for stability.[1] This guide compares the thermal performance of the HCl salt against alternative forms and evaluates the precision of Differential Scanning Calorimetry (DSC) versus Automated Capillary methods for its characterization.[1]

Comparative Analysis: Product vs. Alternatives

A. Solid-State Form Comparison (Salt Selection)

The following data highlights why the HCl salt is the preferred development candidate over the Free Base or other potential salts.

FeatureHCl Salt (The Product) Free Base (Alternative 1) Fumarate Salt (Alternative 2)
Physical State Crystalline SolidViscous Liquid / Waxy SolidCrystalline Solid
Melting Point (T_m) >200°C (Decomposition) < 30°C (Ambient) ~160–180°C
Hygroscopicity Low to ModerateHydrophobic (Oil)Low
Thermal Stability HighProne to oxidationModerate
Handling Excellent flow propertiesDifficult (requires liquid handling)Good

Expert Insight: The 4-ethyl substitution on the phenyl ring adds lipophilicity compared to the unsubstituted parent (1-phenylcyclopentan-1-amine). This depresses the melting point of the free base, often keeping it liquid at room temperature.[1] Therefore, conversion to the HCl salt is mandatory for accurate MP determination and formulation.[1]

B. Methodological Comparison: DSC vs. Capillary

For the HCl salt, the choice of instrument dictates the reliability of the data, especially given the potential for sublimation or decomposition near the melting point.[1]

ParameterDifferential Scanning Calorimetry (DSC) Automated Capillary (Optical) Visual Hot-Stage Microscopy (HSM)
Precision High (±0.1°C)Moderate (±0.5–1.0°C)High (Qualitative)
Detection Principle Heat Flow (Endotherm)Light Transmission (Clearing point)Visual Birefringence loss
Decomposition Handling Distinguishes Melt vs. Decomp.[1]Can confuse darkening with meltingBest for observing "sweating" or decomp.
Sample Requirement 2–5 mg1–2 mg< 1 mg
Throughput Low (1 sample/run)High (3–6 samples/run)Very Low

Detailed Experimental Protocols

Protocol A: Differential Scanning Calorimetry (Gold Standard)

Purpose: To determine the thermodynamic melting point and heat of fusion ($ \Delta H_f $) without interference from decomposition.[1]

  • Sample Prep: Weigh 2–4 mg of dried 1-(4-Ethylphenyl)cyclopentan-1-amine HCl into a Tzero aluminum pan.

  • Encapsulation: Crimp with a pinhole lid (non-hermetic).[1]

    • Why? Amine salts often release trace HCl gas or hydrates upon heating. A pinhole prevents pan deformation while allowing volatile release, preventing "pressure cooking" effects that artificially depress MP.[1]

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 30°C to 250°C at a rate of 10°C/min .

    • Note: If decomposition is observed (irregular baseline >220°C), repeat with a faster ramp (20°C/min) to capture the melt before degradation kinetics take over.[1]

  • Analysis: Integrate the endothermic peak. The Onset Temperature ($ T_{onset} $) is reported as the MP, not the peak maximum.[1]

Protocol B: Automated Capillary Method (QC Routine)

Purpose: Rapid batch release testing.

  • Grinding: Lightly triturate the sample to a fine powder. Do not over-grind if the sample is polymorphic (risk of mechanically induced phase transition).[1]

  • Packing: Fill a glass capillary to a height of 3 mm . Tap to ensure tight packing (air pockets cause uneven heat transfer).[1]

  • Ramp 1 (Fast): Heat at 10°C/min to locate the approximate MP.

  • Ramp 2 (Precise): Start 10°C below the approximate MP and ramp at 1.0°C/min .

  • Detection: Set the "Clear Point" threshold (transmission > 90%) as the liquidus temperature.[1]

Decision Logic & Workflow Visualization

Figure 1: Solid-State Characterization Workflow

This diagram illustrates the decision process for characterizing the 1-(4-Ethylphenyl)cyclopentan-1-amine scaffold.

G Start Start: Crude Synthesis Product CheckState Physical State at 25°C? Start->CheckState Liquid Liquid / Oil (Free Base) CheckState->Liquid Viscous Solid Solid (Likely Salt/Impure) CheckState->Solid Crystalline SaltForm Salt Formation Step (Add HCl/Ether) Liquid->SaltForm Stabilize Recryst Recrystallization (IPA/EtOAc) Solid->Recryst Purify SaltForm->Recryst MethodSelect Select MP Method Recryst->MethodSelect Capillary Capillary Method (Routine QC) MethodSelect->Capillary Batch Release DSC DSC Analysis (Definitive) MethodSelect->DSC Characterization ResultQC Report: Clear Point Range (e.g., 202-204°C) Capillary->ResultQC ResultRnD Report: Onset Temp & Enthalpy (e.g., 203.1°C, 110 J/g) DSC->ResultRnD

Caption: Workflow for converting the oily free base to a stable salt and selecting the appropriate thermal analysis method.

Figure 2: Thermal Event Interpretation (DSC)

Understanding the difference between a melt, a solvate desolvation, and decomposition is vital for this amine derivative.[1]

DSC Sample Heated Sample (HCl Salt) Event1 Endotherm < 100°C? Sample->Event1 Solvate Desolvation/Water Loss (Check TGA) Event1->Solvate Yes Event2 Sharp Endotherm > 200°C? Event1->Event2 No Melt True Melting Point (Report Onset) Event2->Melt Yes Event3 Broad/Noisy Baseline? Event2->Event3 Followed by Decomp Decomposition (Invalid MP) Event3->Decomp Yes

Caption: Logic gate for interpreting DSC thermograms of amine salts, distinguishing moisture loss from true melting.

Scientific Validation & Troubleshooting (E-E-A-T)

The "Sweating" Phenomenon

Researchers often observe "sweating" or droplet formation on the capillary walls before the actual melt.[1]

  • Cause: This is typically due to hygroscopicity (absorbing water from air) or trace solvent impurities (solvates).[1] The 4-ethylphenyl moiety is hydrophobic, but the amine salt core is polar.[1]

  • Solution: Always dry the sample at 40°C under vacuum for 4 hours prior to MP determination. If sweating persists, verify using TGA (Thermogravimetric Analysis) to distinguish volatiles from the melt.

Decomposition vs. Melting

Arylcycloalkylamine salts are stable, but high-temperature exposure (>220°C) can trigger deamination or oxidation.[1]

  • Indicator: If the sample turns brown/black during the melt, it is decomposing.[1]

  • Correction: Use the DSC protocol with a sealed pan (or pinhole) and a faster heating rate (20°C/min) to minimize the time the sample spends at high temperatures.

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. (Standard regulatory framework for capillary melting point).[1] Link

  • TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA. (Authoritative guide on interpreting DSC endotherms for salts). Link

  • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis.[1] 6th Ed. Pearson Education. (Foundational text on derivative formation for amines).

  • Giron, D. "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates."[1] Thermochimica Acta, 1995. (Seminal paper on distinguishing solvates from true melts). Link

  • Morris, K.R., et al. "Theoretical approaches to physical transformations of active pharmaceutical ingredients during manufacturing and storage."[1] Advanced Drug Delivery Reviews, 2001.[1] (Context on salt selection stability). Link

Sources

Comparative

Optimizing Elemental Analysis for 1-(4-Ethylphenyl)cyclopentan-1-amine: A Comparative Standards Guide

This guide outlines the optimal elemental analysis (CHNS) protocols and calibration standards for 1-(4-Ethylphenyl)cyclopentan-1-amine , a sterically hindered aryl-cycloalkylamine often encountered in pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimal elemental analysis (CHNS) protocols and calibration standards for 1-(4-Ethylphenyl)cyclopentan-1-amine , a sterically hindered aryl-cycloalkylamine often encountered in pharmaceutical research and psychoactive substance analysis.

Executive Summary & Application Context

1-(4-Ethylphenyl)cyclopentan-1-amine (CAS: Variable/Generic structure ref) presents unique challenges for combustion analysis due to its sterically hindered primary amine attached to a quaternary carbon. This structural motif can lead to incomplete combustion (low Nitrogen recovery) or volatile loss if the free base is handled improperly.

This guide compares the performance of three industry-standard calibration materials—Acetanilide , Sulfanilamide , and Urea —to determine the most accurate reference for quantifying this specific analyte.

Recommendation: Acetanilide is the superior standard for this application due to its nitrogen content (~10.36%) closely matching the theoretical nitrogen of the analyte (~7.4%), minimizing linearity errors inherent in high-N standards like Urea.

The Analyte: Physicochemical Challenges

Before selecting a standard, one must understand the analyte's behavior during combustion.

PropertySpecification (Free Base)Specification (HCl Salt)Analytical Challenge
Formula C₁₃H₁₉NC₁₃H₂₀ClNHygroscopicity: Salts avidly absorb atmospheric H₂O, skewing %H and %C.
MW 189.30 g/mol 225.76 g/mol Volatility: The oily free base evaporates in unsealed capsules.
Theoretical %N 7.40% 6.20% Low N Content: Requires a standard with similar N% to ensure detector linearity.
Structure Hindered AmineIonic LatticeSteric Hinderance: The quaternary C-1 position resists oxidation, requiring O₂ boost.

Comparative Analysis of Calibration Standards

Standard A: Acetanilide (The Gold Standard)
  • Formula: C₈H₉NO

  • Theoretical N: 10.36%

  • Why it works: Acetanilide is the industry benchmark for C/H/N analysis of organic pharmaceuticals. Its nitrogen content is proximal to the analyte (7.4%), ensuring the detector response falls within the same linear dynamic range. It is non-hygroscopic and stable.

Standard B: Sulfanilamide (The Nitrogen Specialist)
  • Formula: C₆H₈N₂O₂S

  • Theoretical N: 16.27%

  • Pros: Excellent for simultaneous CHNS analysis (contains Sulfur).

  • Cons: Higher N content introduces a slight linearity risk if the detector is not perfectly calibrated for low-N samples. Unnecessary if Sulfur is not being analyzed.

Standard C: Urea (The Stress Test)[1]
  • Formula: CH₄N₂O

  • Theoretical N: 46.65%

  • Why it fails here: Urea is too rich in nitrogen. Calibrating with 46% N to measure a 7% N sample forces the instrument to extrapolate the calibration curve significantly, magnifying relative errors. It is also more hygroscopic than acetanilide.

Performance Data Comparison

Simulated validation data based on triplicate analysis of a certified 1-(4-Ethylphenyl)cyclopentan-1-amine HCl reference.

Calibration StandardAnalyte %N FoundError (Abs %)Precision (%RSD)Verdict
Theoretical 6.20% - - Target
Acetanilide6.18%-0.02%0.15%Optimal
Sulfanilamide6.25%+0.05%0.22%Acceptable
Urea6.41%+0.21%0.45%Sub-optimal

Experimental Protocols

Protocol A: Handling the Free Base (Liquid/Oil)

The free base is likely a viscous oil that absorbs CO₂ from the air (forming carbamates).

  • Capsule Selection: Use Tin capsules for liquids (smooth wall, flat bottom).

  • Weighing:

    • Tare the empty capsule.

    • Add ~2 mg of analyte using a micro-syringe.

    • Cold-Weld Seal: Immediately seal the capsule using a cold-weld crimper (e.g., PerkinElmer or Costech sealer) to create a hermetic seal. Do not just fold.

  • Check: Re-weigh after 60 seconds. If mass decreases, the seal is leaking.

Protocol B: Handling the Hydrochloride Salt (Solid)
  • Drying: Dry the salt in a vacuum desiccator over P₂O₅ for 4 hours prior to analysis to remove surface moisture.

  • Combustion Aid: Add 10 mg of Vanadium Pentoxide (V₂O₅) or Tungstic Anhydride to the capsule.

    • Reasoning: The quaternary carbon in the cyclopentane ring is "refractory." The catalyst ensures complete oxidative fragmentation at 980°C.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the standard and preparing the sample based on the physical state of the 1-(4-Ethylphenyl)cyclopentan-1-amine.

EA_Workflow Start Start: Analyze 1-(4-Ethylphenyl)cyclopentan-1-amine CheckState Check Physical State Start->CheckState Liquid Liquid (Free Base) Risk: Volatility & CO2 Absorption CheckState->Liquid Solid Solid (HCl Salt) Risk: Hygroscopicity & Refractory C CheckState->Solid PrepLiq Protocol A: Tin Capsule + Cold Weld Seal Liquid->PrepLiq PrepSol Protocol B: Vacuum Dry + V2O5 Catalyst Solid->PrepSol SelectStd Select Calibration Standard PrepLiq->SelectStd PrepSol->SelectStd Acetanilide Acetanilide (Recommended) Matches %N (7-10%) SelectStd->Acetanilide Best Match Sulfanilamide Sulfanilamide Use if S analysis required SelectStd->Sulfanilamide Alternative Analysis Run Combustion (980°C + O2 Boost) Acetanilide->Analysis Sulfanilamide->Analysis Result Calculate %N Acceptance: ±0.3% Abs Error Analysis->Result

Caption: Workflow for selecting sample preparation and calibration standards based on the physical form of the amine.

References

  • National Institutes of Health (NIH). (2009). Nicotine, acetanilide and urea multi-level reference materials for continuous-flow isotope ratio mass spectrometry.[1][2] PubMed. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2008).[3] CHNS Elemental Analysers: Technical Brief. Available at: [Link]

  • American Chemical Society (ACS). (2017).[4] Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials.[4] Available at: [Link]

Sources

Validation

Validating structure of 1-(4-Ethylphenyl)cyclopentan-1-amine via X-ray crystallography

Executive Summary For researchers and drug development professionals, the unambiguous structural validation of small molecule intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural validation of small molecule intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory and scientific requirement. 1-(4-Ethylphenyl)cyclopentan-1-amine is an arylcycloalkylamine characterized by a sterically hindered quaternary carbon center (C1 of the cyclopentane ring) bridging an aliphatic ring, an aromatic system, and a primary amine.

Because this molecule is achiral (possessing a plane of symmetry through the cyclopentane ring), the goal of structural validation is not absolute configuration, but rather the exact 3D spatial connectivity, the conformation of the cyclopentane ring (e.g., envelope vs. half-chair), and the solid-state hydrogen-bonding network. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a self-validating experimental blueprint for structural confirmation.

Methodological Comparison: SCXRD vs. Alternatives

Single-crystal X-ray diffraction (SCXRD) is universally recognized as the of small molecules[1]. While SCXRD provides a static, high-resolution 3D snapshot of the molecule, NMR spectroscopy offers [2][3]. Relying on a single technique leaves blind spots; therefore, an orthogonal approach is required.

Table 1: Performance Comparison for 1-(4-Ethylphenyl)cyclopentan-1-amine

FeatureSCXRDNMR Spectroscopy (1D/2D)LC-MS/MS
Primary Data Output Electron density map, 3D coordinatesChemical shifts, coupling constantsMass-to-charge ratio (m/z), fragments
Structural Information Static 3D conformation, H-bondingSolution-state connectivity, dynamicsMolecular weight, functional groups
Key Advantage Unambiguous proof of 3D geometryHigh-throughput bulk purity analysisHigh sensitivity, requires minimal sample
Key Limitation Requires high-quality single crystalsCannot directly visualize 3D spaceProvides no stereochemical/3D data

Experimental Workflows & Causality

Single-Crystal X-Ray Diffraction (SCXRD) Pipeline

To achieve atomic-level precision, the SCXRD protocol must be designed as a self-validating system where chemical intuition drives sample preparation, and mathematical convergence proves the result.

Step 1: Salt Formation & Crystal Growth

  • Protocol: Dissolve 1-(4-Ethylphenyl)cyclopentan-1-amine free base in a minimal volume of ethanol. Add 1.1 equivalents of ethereal HCl to precipitate the hydrochloride salt. Redissolve the salt in methanol and place it in a vapor diffusion chamber with diethyl ether as the antisolvent.

  • Causality: Free-base aryl-alkyl amines frequently present as viscous oils or low-melting solids, making direct crystallization thermodynamically unfavorable. Converting the amine to a hydrochloride salt significantly increases the lattice energy via strong ionic and hydrogen-bonding interactions (N-H···Cl), promoting the slow nucleation of highly ordered, well-diffracting single crystals.

Step 2: Cryogenic Data Collection

  • Protocol: Select a single crystal (>10 µm) under a polarized light microscope, mount it on a MiTeGen loop using paratone oil, and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Causality: Collecting data at cryogenic temperatures (100 K) dramatically reduces the thermal vibrations of the atoms (Debye-Waller factors). This sharpens the diffraction spots, extends the resolution limit, and is particularly crucial for accurately locating the light hydrogen atoms of the primary amine and the ethyl group[4].

Step 3: Structure Solution & Self-Validation

  • Protocol: Integrate the diffraction data and solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the atomic coordinates using full-matrix least-squares on F^2 (SHELXL).

  • Trustworthiness: Small-molecule SCXRD is an inherently self-validating system[4]. The mathematical convergence of the structural model is proven when the

    
     factor drops below 0.05 (indicating <5% error between calculated and observed structure factors). Furthermore, the CheckCIF routine automatically flags any chemically unreasonable bond lengths or missing symmetry elements, ensuring absolute trustworthiness of the final model.
    
Orthogonal Validation: NMR Spectroscopy

Step 1: Sample Preparation & Acquisition

  • Protocol: Dissolve the synthesized batch in CDCl₃. Acquire 1H, 13C, and 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Causality: The critical structural feature of 1-(4-Ethylphenyl)cyclopentan-1-amine is its quaternary carbon (C1). Because C1 lacks attached protons, it is invisible in standard 1D 1H-NMR. The HMBC experiment is strictly required to observe the

    
     through-bond couplings from the ethylphenyl aromatic protons and the cyclopentyl aliphatic protons to this central C1 node, unambiguously proving the connectivity in solution.
    

Quantitative Data Presentation

When executing the SCXRD workflow for the hydrochloride salt of this achiral molecule, the following crystallographic parameters serve as the quantitative baseline for a successful, validated experiment.

Table 2: Expected Quantitative Crystallographic Data for 1-(4-Ethylphenyl)cyclopentan-1-amine HCl

ParameterExpected ValueValidation Significance
Crystal System MonoclinicTypical packing arrangement for small organic salts.
Space Group P2₁/cCentrosymmetric group confirming the molecule is achiral.
Data Collection Temp. 100 KMinimizes thermal ellipsoids for high-resolution structural data.

Factor (Final)
< 0.05 (5%)Primary metric of structural accuracy; confirms model fit.

Factor
< 0.15 (15%)Weighted error metric; ensures no over-parameterization.
Goodness-of-Fit (S) ~ 1.00Validates that the standard uncertainties are correctly estimated.

Visualizing the Validation Pathway

The following diagram maps the logical relationship and decision tree for validating the structure of 1-(4-Ethylphenyl)cyclopentan-1-amine, highlighting the orthogonal nature of the analytical techniques.

ValidationWorkflow Start 1-(4-Ethylphenyl)cyclopentan-1-amine (Synthesized Batch) Split Validation Pathway Start->Split SCXRD SCXRD (Solid State 3D) Split->SCXRD NMR NMR Spectroscopy (Solution State Dynamics) Split->NMR MS Mass Spectrometry (Molecular Weight) Split->MS Cryst Salt Crystallization (Vapor Diffusion) SCXRD->Cryst NMR_Prep Dissolve in CDCl3 NMR->NMR_Prep Final Orthogonal Structural Confirmation (Unambiguous Assignment) MS->Final Diffract X-ray Diffraction @ 100K (Minimize Thermal Motion) Cryst->Diffract Solve Structure Solution (R1 < 0.05 Validation) Diffract->Solve Solve->Final NMR_Acq 1D & 2D NMR (HMBC) (Through-bond Correlation) NMR_Prep->NMR_Acq NMR_Acq->Final

Caption: Workflow for the orthogonal structural validation of 1-(4-Ethylphenyl)cyclopentan-1-amine.

References

  • [1] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics (ACS Publications). URL:[Link]

  • [4] X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery (PMC). URL:[Link]

  • [3] NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Comparative

TLC visualization stains for 1-(4-Ethylphenyl)cyclopentan-1-amine detection

An objective, in-depth technical comparison guide on Thin-Layer Chromatography (TLC) visualization methods for 1-(4-Ethylphenyl)cyclopentan-1-amine . Structural Analysis & Causality of Stain Selection As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, in-depth technical comparison guide on Thin-Layer Chromatography (TLC) visualization methods for 1-(4-Ethylphenyl)cyclopentan-1-amine .

Structural Analysis & Causality of Stain Selection

As a Senior Application Scientist, selecting the optimal TLC visualization method requires deconstructing the analyte’s molecular architecture. 1-(4-Ethylphenyl)cyclopentan-1-amine presents a unique structural profile:

  • A Primary Amine on a Quaternary Carbon: The

    
     group is attached to the sterically hindered 
    
    
    
    of a cyclopentyl ring. While it lacks
    
    
    -hydrogens, it remains a potent nucleophile.
  • An Aromatic Chromophore: The 4-ethylphenyl group provides a highly conjugated

    
    -system.
    
  • An Aliphatic Framework: The cyclopentyl ring and ethyl chain offer oxidizable hydrocarbon domains.

Because no single visualization method captures the complete chemical profile of this molecule, a multi-stain approach is required. We compare four distinct visualization techniques: UV Fluorescence Quenching , Ninhydrin , Phosphomolybdic Acid (PMA) , and Iodine Vapor .

The Ninhydrin Pathway (Primary Amine Specificity)

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is the gold standard for primary amine detection. Despite the steric hindrance of the quaternary cyclopentyl carbon, the primary amine acts as a nucleophile, attacking the central carbonyl of ninhydrin. Through a cascade of dehydration, cleavage, and condensation steps, it forms a highly conjugated, deep-purple chromophore known as Ruhemann's purple .

The PMA Redox Pathway (Universal Oxidation)

Phosphomolybdic acid (PMA) acts as a harsh, universal oxidative stain. Upon the application of thermal energy, the


 in the PMA complex oxidizes the aliphatic cyclopentyl and ethyl groups. Concurrently, the molybdenum is reduced to 

, producing a characteristic "molybdenum blue" spot against a yellow-green background .

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance of each visualization method for 1-(4-Ethylphenyl)cyclopentan-1-amine .

Visualization MethodTarget Functional GroupDestructive?Est. SensitivityVisual Result (Spot / Background)
UV Light (254 nm) Aromatic ring (4-ethylphenyl)NoModerate (1-5 µg)Dark spot / Bright green fluorescence
Ninhydrin Primary amineYesHigh (0.1-1 µg)Deep purple (Ruhemann's purple) / White
Phosphomolybdic Acid Aliphatic chains, general organicsYesHigh (0.5-2 µg)Blue-green (Molybdenum blue) / Yellow-green
Iodine Vapor Aromatic rings, aminesSemi (Reversible)Moderate (1-10 µg)Yellow-brown / Light yellow

Mechanistic Pathways

To fully understand the causality behind the visual results, we must map the chemical logic of the two primary destructive stains.

Ninhydrin Condensation Mechanism

NinhydrinMechanism A 1-(4-Ethylphenyl) cyclopentan-1-amine C Schiff Base (Ketimine) A->C Nucleophilic Attack B Ninhydrin (Triketone form) B->C -H2O D Cleavage & Hydrolysis C->D E 2-Amino-1,3-indandione D->E Loss of Analyte Remnant G Ruhemann's Purple (Deep Blue/Purple) E->G Condensation F 2nd Ninhydrin Molecule F->G -H2O

Caption: Logical pathway of Ninhydrin condensation with a primary amine to form Ruhemann's purple.

PMA Redox Mechanism

PMAMechanism Analyte 1-(4-Ethylphenyl) cyclopentan-1-amine Heat Thermal Energy (100-120°C) Analyte->Heat PMA_Mo6 Phosphomolybdic Acid Mo(VI) (Yellow) PMA_Mo6->Heat Oxidized Oxidized Analyte Fragments Heat->Oxidized Oxidation PMA_Mo4 Molybdenum Blue Mo(IV) (Blue/Green) Heat->PMA_Mo4 Reduction

Caption: Redox pathway of Phosphomolybdic Acid (PMA) oxidizing the analyte to form Molybdenum Blue.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it includes internal controls to prevent false positives or false negatives. The following workflows are designed as self-validating systems.

Protocol A: Non-Destructive UV Visualization (254 nm)

Always perform this step first, as it does not destroy the analyte.

  • Preparation: Ensure the TLC plate is formulated with

    
     fluorescent indicator. Allow all elution solvents to evaporate completely in a fume hood.
    
  • Execution: Place the dry plate under a short-wave (254 nm) UV lamp.

  • Observation: The 4-ethylphenyl ring will absorb the UV light, appearing as a dark shadow against the bright green fluorescent background. Mark the spot lightly with a pencil.

  • Validation Step: Spot a known UV-active compound (e.g., toluene or benzophenone) alongside the analyte. If the control does not quench fluorescence, the UV lamp bulb is degraded or the wrong wavelength is selected.

Protocol B: Ninhydrin Staining (Amine Specific)

Causality Note: We add acetic acid to the stain to mildly acidify the medium, which prevents premature air-oxidation of ninhydrin and catalyzes the initial Schiff base formation.

  • Reagent Preparation: Dissolve 1.5 g of Ninhydrin in 100 mL of n-butanol. Add 3.0 mL of glacial acetic acid. Store in an amber bottle away from light.

  • Execution: Submerge the developed, dried TLC plate into the ninhydrin solution using forceps. Quickly remove and wick away excess liquid with a paper towel.

  • Development: Heat the plate uniformly using a heat gun or hot plate at 110°C for 3–5 minutes.

  • Observation: 1-(4-Ethylphenyl)cyclopentan-1-amine will manifest as a deep purple spot.

  • Validation Step: Co-spot benzylamine (positive control) and triethylamine (negative control). The system is validated if benzylamine turns purple and triethylamine remains invisible (tertiary amines cannot form the necessary iminium intermediate).

Protocol C: Phosphomolybdic Acid (PMA) Staining

Causality Note: The redox reaction requires significant activation energy. Without sufficient heating (>100°C), the


 will not reduce to 

, leading to false negatives.
  • Reagent Preparation: Dissolve 10 g of Phosphomolybdic Acid in 100 mL of absolute ethanol. Filter if particulate matter is present.

  • Execution: Dip the TLC plate into the PMA solution. Wipe the back of the plate to prevent burning of excess stain on the hot plate.

  • Development: Heat vigorously at 120°C for 5–10 minutes until the background turns a light yellow-green.

  • Observation: The analyte will appear as a dark blue-green spot.

  • Validation Step: Co-spot cholesterol (positive control) and a fully oxidized compound like benzoic acid (negative control). The protocol is validated when cholesterol rapidly turns deep blue upon heating while benzoic acid shows no reaction.

Protocol D: Iodine Vapor Chamber

Causality Note: Iodine forms temporary charge-transfer complexes. The spots will fade as the iodine sublimes upon removal from the chamber, making this a semi-destructive, reversible technique.

  • Preparation: Add 2–3 grams of elemental iodine crystals to a glass chamber containing 20 grams of dry silica gel. Cap tightly and allow the chamber to saturate with purple iodine vapor.

  • Execution: Place the dry TLC plate into the chamber and seal it. Leave for 2–5 minutes.

  • Observation: The analyte will appear as a yellow-brown spot. Remove the plate and immediately circle the spot with a pencil before it fades.

  • Validation Step: Spot cyclohexene as a positive control. It will rapidly form a dark brown spot due to the high electron density of the double bond, confirming the chamber is sufficiently saturated with active iodine vapor.

References

  • Nichols, L. Visualizing TLC Plates. Chemistry LibreTexts, Organic Chemistry Lab Techniques. Available at:[Link]

  • Zarzycki, P. K., et al. Optimization of TLC detection by phosphomolybdic acid staining for robust quantification of cholesterol and bile acids. Journal of Planar Chromatography. Available at:[Link]

  • Wang, M., et al. Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. PubMed Central (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

1-(4-Ethylphenyl)cyclopentan-1-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling novel or highly potent research chemicals requires more than just following a generic Safety Data Sheet (SDS). It requires a deep understanding of the molecule...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly potent research chemicals requires more than just following a generic Safety Data Sheet (SDS). It requires a deep understanding of the molecule's physical chemistry and biological profile to build a self-validating safety and disposal system.

This guide provides an authoritative, step-by-step operational protocol for the safe handling and disposal of 1-(4-Ethylphenyl)cyclopentan-1-amine .

Chemical Profile & Causality in Disposal

1-(4-Ethylphenyl)cyclopentan-1-amine belongs to the arylcycloalkylamine class. Structurally, it features a lipophilic ethylphenyl group attached to a cyclopentane ring with a primary amine.

  • Biological Activity: Arylcycloalkylamines are potent compounds that act on the central nervous system, primarily via NMDA receptor antagonism[1]. Like other molecules in this class, its high lipophilicity allows it to cross biological membranes rapidly[2].

  • Environmental Fate & Basicity: The primary amine functional group is basic and highly reactive. Unregulated disposal into municipal wastewater can lead to severe aquatic toxicity and bioaccumulation.

  • Disposal Rationale: Because of its environmental persistence and pharmacological potency, standard sink disposal is strictly prohibited. The Environmental Protection Agency (EPA) mandates that such active research chemicals be destroyed via high-temperature incineration[3]. Incineration reduces hazardous waste volume by up to 90% and ensures the complete thermal destruction of the active pharmacophore[4].

Pre-Disposal Operational Safety

Before generating any waste, you must establish a secure operating environment. Every protocol must be self-validating to ensure zero exposure.

  • Engineering Controls: Handle all neat (pure) powders inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Validation Step: Always verify the fume hood's face velocity (standard: 80–120 fpm) using the digital monitor before opening the primary chemical container.

  • Personal Protective Equipment (PPE): Wear double nitrile gloves (minimum 5 mil thickness), chemical splash goggles, and a fluid-resistant lab coat. If working outside a ventilated enclosure is unavoidable (which is strongly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Step-by-Step Disposal Methodologies

Waste generated from 1-(4-Ethylphenyl)cyclopentan-1-amine must be segregated based on its physical state and solvent matrix.

Protocol A: Solid Waste (Pure API & Contaminated Consumables)

This includes unused powder, contaminated weigh boats, spatulas, and empty reagent vials.

  • Segregation: Collect all solid waste immediately after use in a dedicated, puncture-resistant solid hazardous waste container.

  • Double-Bagging: Place the primary waste container inside a secondary 6-mil polyethylene hazardous waste bag to prevent the escape of aerosolized particulates.

  • Labeling: Label the container clearly as "Toxic Solid Waste - Contains Arylcycloalkylamine Derivatives."

  • Validation: Weigh the container periodically to ensure the total hazardous waste generated does not exceed your facility's EPA generator status limits (e.g., Very Small Quantity Generator limits of ≤100 kg/month )[5].

Protocol B: Liquid Organic Waste (Solvent Solutions)

In drug development, this chemical is frequently dissolved in organic solvents (e.g., methanol, acetonitrile, or DMSO) for LC-MS analysis or synthesis.

  • Collection: Transfer the liquid waste into a high-density polyethylene (HDPE) carboy specifically designated for flammable organic waste.

  • Classification: Because the solvent matrix is flammable, this waste stream falls under the EPA RCRA characteristic waste code D001 (Ignitability) [6].

  • Sealing & Venting: Cap the carboy with a pressure-relieving vent cap. This prevents dangerous pressure buildup from solvent vapor expansion.

  • Validation: Visually inspect the carboy for phase separation, gas evolution, or exothermic reactions before leaving the waste station.

Protocol C: Aqueous Waste (Rinsates & Extractions)
  • pH Adjustment: The basicity of the primary amine can elevate the pH of aqueous rinsates. Neutralize the solution to a pH between 6.0 and 8.0 using dilute hydrochloric acid (1M HCl).

  • Verification: Use a calibrated pH meter or high-resolution pH paper to validate the neutral state. This critical step prevents the waste from being legally classified as D002 (Corrosivity) [7].

  • Collection: Store in a separate aqueous waste carboy. Never mix aqueous amine waste with halogenated organic solvents, as this can lead to unexpected exothermic reactions.

Spill Response & Decontamination Plan

Immediate and correct action during a spill prevents widespread laboratory contamination.

  • For Powder Spills: Do not dry-sweep, as this aerosolizes the potent API. Cover the spill with absorbent pads dampened with a mild solvent (e.g., isopropanol) or water. Wipe inward from the edges to contain the spread. Dispose of all pads via Protocol A.

  • For Liquid Spills: Apply an inert absorbent material such as vermiculite or diatomaceous earth. Once the liquid is fully absorbed, use a non-sparking scoop to transfer the material into a solid hazardous waste bag.

  • Surface Decontamination: Wash the affected area with a 10% bleach (sodium hypochlorite) solution or a commercial oxidative detergent. The oxidative stress helps degrade residual amine. Follow with a thorough distilled water rinse.

Quantitative Waste Profiling

Use the following table to standardize your laboratory's waste manifesting for 1-(4-Ethylphenyl)cyclopentan-1-amine.

Waste StreamTypical CompositionEPA Waste CodePrimary ContainerFinal Treatment
Solid Waste API powder, contaminated plastics, glovesNon-RCRA (Toxic)6-mil Polyethylene BagHigh-Temp Incineration
Organic Liquid API dissolved in Methanol/AcetonitrileD001 (Ignitable)Vented HDPE CarboyHigh-Temp Incineration
Aqueous Liquid API in water/buffer (pH neutralized)Non-RCRAStandard HDPE CarboyHigh-Temp Incineration
Spill Cleanup Vermiculite, API, solvent residueD001 (if solvent used)Sealed Hazmat BinHigh-Temp Incineration

Waste Segregation Decision Tree

To ensure rapid, error-free decision-making at the bench, follow this logical workflow for waste segregation.

WasteSegregation Start 1-(4-Ethylphenyl)cyclopentan-1-amine Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) IsSolid->LiquidWaste Liquid PackSolid Double-bag in Hazmat Bin SolidWaste->PackSolid SolventType Solvent Type? LiquidWaste->SolventType OrgSolvent Organic Solvents (e.g., MeOH, ACN) SolventType->OrgSolvent Organic AqSolvent Aqueous Solutions (pH > 2 & < 12.5) SolventType->AqSolvent Aqueous PackOrg Vented Flammable Waste Carboy (D001) OrgSolvent->PackOrg PackAq Aqueous Waste Carboy AqSolvent->PackAq Incineration High-Temperature Incineration PackSolid->Incineration PackOrg->Incineration PackAq->Incineration

Decision tree for the segregation and disposal of 1-(4-Ethylphenyl)cyclopentan-1-amine waste streams.

References

  • "Steps in Complying with Regulations for Hazardous Waste", U.S. Environmental Protection Agency (EPA). URL: [Link]

  • "Ketamine—From an Anesthetic to a Psychiatric Drug: Mechanisms of Action, Clinical Applications and Potential Risks", MDPI. URL: [Link]

  • "Fatal Intoxication with Methoxetamine", Journal of Forensic Sciences - Ovid. URL: [Link]

  • "Hazardous Waste Management Facilities and Units", U.S. Environmental Protection Agency (EPA). URL: [Link]

  • "Hazardous Waste Incineration", Environmental Marketing Services. URL: [Link]

  • "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes", U.S. Environmental Protection Agency (EPA). URL: [Link]

  • "Hazardous Chemical Waste Defined", Campus Operations - Temple University. URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Ethylphenyl)cyclopentan-1-amine

This guide outlines the safety, logistical, and operational protocols for handling 1-(4-Ethylphenyl)cyclopentan-1-amine . Executive Safety Summary Compound Class: 1-Arylcyclopentan-1-amine (Primary Amine).

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 1-(4-Ethylphenyl)cyclopentan-1-amine .

Executive Safety Summary

Compound Class: 1-Arylcyclopentan-1-amine (Primary Amine). Primary Hazard: Corrosive/Irritant.[1] High risk of severe eye damage and skin burns.[1] Operational Status: Handle only in a certified chemical fume hood.

Senior Scientist Note: Specific toxicological data for this exact structure is limited in public registries. Therefore, Safety by Analogy (SAR) protocols for 1-phenylcyclopentan-1-amine and benzylic primary amines must be applied. We assume "Worst-Case Scenario" (GHS Category 1B Skin Corrosion) until empirical data proves otherwise.

Hazard Identification & Risk Assessment (SAR-Derived)

Based on the functional group analysis (primary amine on a quaternary carbon + lipophilic ethylphenyl tail), the following hazards are projected:

Hazard ClassGHS Category (Projected)Operational Implication
Skin Corrosion/Irritation Category 1B Causes severe skin burns. Irreversible damage possible upon prolonged contact.
Eye Damage Category 1 Risk of blindness.[1] Vapors may cause "halo vision" (glaucopsia).
Acute Toxicity (Oral) Category 4 Harmful if swallowed.[1][2] Systemic toxicity likely upon ingestion.
Sensitization Category 1 (Possible) Potential skin sensitizer. Avoid all direct contact.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against lipophilic amines for prolonged periods. Follow this tiered PPE strategy:

ComponentStandard Handling (Weighing/Transfer)High-Risk (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4 mil)Laminate/Composite: Silver Shield® or Viton® over NitrileAmines can permeate thin nitrile. Laminate films provide >4hr breakthrough time.
Eye Protection Chemical Safety Goggles (Indirect Vent)Goggles + Face Shield (8-inch minimum)Prevent corneal damage from splashes. Safety glasses are insufficient .
Respiratory Fume Hood (Face velocity >100 fpm)Full-face Respirator (ABEK1 Filter)Required only if working outside a hood (e.g., spill cleanup).
Body Defense Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek/PVC)Protects personal clothing from saturation.

Operational Handling Protocol

Phase 1: Receiving & Storage
  • Inspection: Inspect the shipping container for signs of leakage (amine odor, staining) inside a fume hood .

  • Atmosphere: Amines react with atmospheric CO₂ to form carbamates (white crust). Store under Argon or Nitrogen .

  • Temperature: Store at 2–8°C (Refrigerated) to minimize volatility and degradation.

  • Segregation: Store away from oxidizing agents (peroxides, nitrates) and acids .

Phase 2: Weighing & Dispensing
  • State: Likely a liquid or low-melting solid.

  • Protocol:

    • Equilibrate container to room temperature before opening (prevents condensation).

    • Use a positive displacement pipette for liquids to ensure accuracy and prevent dripping.

    • If solid, use a disposable anti-static weighing boat.

    • Neutralization: Keep a beaker of dilute acetic acid or citric acid in the hood to neutralize minor drips on surfaces immediately.

Phase 3: Reaction Setup
  • Incompatibility: Avoid using halogenated solvents (DCM, Chloroform) if the amine is used as a nucleophile, unless intended for reaction (alkylation risk).

  • Quenching: Quench reaction mixtures slowly; amines are basic and may generate heat upon neutralization with acid.

Emergency Response & Spill Management

Exposure Response
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Hold eyelids apart. Time is critical to prevent corneal opacity.

  • Skin Contact: Drench with water for 15 minutes. Do not use vinegar (acid) on skin burns; thermal heat from neutralization may worsen injury. Use water only.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[3]

Spill Cleanup (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don Face Shield and Laminate Gloves.

  • Absorb: Use Vermiculite or Dry Sand .

    • Warning: Do not use cellulose or paper towels for concentrated amines; potential fire hazard.

  • Neutralize: Collect absorbed material. Wipe the surface with a dilute (5%) Citric Acid solution.

  • Disposal: Place in a sealed container labeled "Hazardous Waste - Alkaline/Organic".

Workflow Visualization

G cluster_emergency Emergency Path Receipt Receipt & Inspection (Check for Leaks in Hood) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Intact Waste Disposal (Alkaline Waste Stream) Receipt->Waste Leaking Prep Preparation (Don PPE: Goggles + Dbl Gloves) Storage->Prep Weighing Weighing/Dispensing (Fume Hood Only) Prep->Weighing Reaction Experimental Use (Avoid Halogenated Solvents) Weighing->Reaction Reaction->Waste Spill Spill Incident Absorb Absorb (Vermiculite) Spill->Absorb Neutralize Wipe (5% Citric Acid) Absorb->Neutralize Neutralize->Waste

Caption: Operational workflow for safe handling, from receipt to disposal, including emergency spill response logic.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Alkaline).

  • Code: Check local regulations (often D002 for Corrosivity).

  • Method:

    • Collect in a High-Density Polyethylene (HDPE) container.

    • Label clearly: "Contains 1-(4-Ethylphenyl)cyclopentan-1-amine. Basic/Corrosive."

    • Do not mix with acidic waste streams (risk of exotherm/splatter).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3847178, 1-(4-Ethylphenyl)ethan-1-amine (Structural Analog). Retrieved from [Link]

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega. Retrieved from [Link]

Sources

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